Ethyl 3-(benzylamino)-2-methylpropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(benzylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWGPSWMIFWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543703 | |
| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99985-63-4 | |
| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of Ethyl 3-(benzylamino)-2-methylpropanoate
Abstract: The unambiguous structural elucidation of novel or synthesized small molecules is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive, multi-technique framework for the structural analysis of Ethyl 3-(benzylamino)-2-methylpropanoate, a β-amino acid derivative. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating workflow to confirm the molecule's identity, connectivity, and functional group composition. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the analytical choices and data interpretation, ensuring a robust and confident structural assignment.
Molecular Overview and Physicochemical Properties
This compound is a secondary amine and an ester derivative of 3-amino-2-methylpropanoic acid. Its structure contains several key features amenable to spectroscopic analysis: a benzyl group, a chiral center at the C2 position, a secondary amine, and an ethyl ester. These features contribute to its potential as a building block in organic and medicinal chemistry.[1] A thorough characterization is the first critical step in its evaluation for any application.
Figure 1: 2D Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 99985-63-4 | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale and Experimental Design
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. One-dimensional (1D) ¹H NMR reveals the electronic environment, quantity, and neighboring relationships of protons, while ¹³C NMR provides a count of chemically distinct carbon atoms and identifies their functional type (alkyl, aromatic, carbonyl). The causality for employing NMR is its unparalleled ability to map atomic connectivity.
For this analysis, the sample would be dissolved in deuterated chloroform (CDCl₃), a standard solvent that does not interfere with the proton signals. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0 ppm.
Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
-
Transfer: Filter the solution into a standard 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz).
-
Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal from the solvent.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.
Predicted ¹H NMR Spectral Data and Interpretation
The structure of this compound predicts a complex but interpretable ¹H NMR spectrum. Each unique proton environment will produce a distinct signal, with its chemical shift, integration, and multiplicity providing a wealth of structural information.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -CH₂- (Ethyl) | ~ 4.12 | Quartet (q) | 2H | Protons on the carbon adjacent to the ester oxygen are deshielded. Split by the adjacent methyl group. |
| -CH₃ (Ethyl) | ~ 1.24 | Triplet (t) | 3H | Standard alkyl region. Split by the adjacent methylene group. |
| -CH₃ (C2-Methyl) | ~ 1.15 | Doublet (d) | 3H | Split by the single proton on the chiral center (C2). |
| -CH- (C2) | ~ 2.65 | Multiplet (m) | 1H | Chiral center proton, split by the C2-methyl group and the C3-methylene group. |
| -CH₂- (C3) | ~ 2.80 - 2.95 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the nitrogen and the chiral center, leading to complex splitting. |
| -CH₂- (Benzylic) | ~ 3.75 | Singlet (s) | 2H | Protons on the carbon adjacent to the nitrogen and the aromatic ring. |
| Ar-H (Aromatic) | ~ 7.20 - 7.35 | Multiplet (m) | 5H | Protons on the monosubstituted benzene ring. |
| N-H (Amine) | ~ 1.80 | Broad Singlet (br s) | 1H | The signal for the amine proton is often broad and its position can vary with concentration. |
Note: Spectral data for the closely related Ethyl 3-(benzylamino)propanoate shows similar shifts for the ethyl and benzyl groups, supporting these predictions.[2]
Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C (e.g., 512-1024 scans).
-
Processing: Fourier transform and phase correct the spectrum.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will confirm the carbon skeleton, with each unique carbon atom producing a single peak in the proton-decoupled spectrum.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O (Ester) | ~ 174.5 | Carbonyl carbons are highly deshielded and appear far downfield.[3] |
| Ar-C (Quaternary) | ~ 139.5 | The aromatic carbon directly attached to the benzylic CH₂. |
| Ar-CH (Ortho, Meta, Para) | ~ 128.0 - 129.0 | The five protonated aromatic carbons typically appear in this narrow range. |
| -O-CH₂- (Ethyl) | ~ 60.5 | The carbon is deshielded by the adjacent oxygen atom.[3] |
| -N-CH₂- (Benzylic) | ~ 53.5 | Carbon adjacent to both the nitrogen and the aromatic ring. |
| -N-CH₂- (C3) | ~ 48.0 | Carbon adjacent to the nitrogen. |
| -CH- (C2) | ~ 41.0 | The chiral carbon center. |
| -CH₃ (Ethyl) | ~ 14.2 | Standard upfield alkyl carbon.[3] |
| -CH₃ (C2-Methyl) | ~ 13.5 | Standard upfield alkyl carbon. |
Note: These predictions are based on standard chemical shift tables and data from similar structures like methyl propanoate and various N-benzylated amines.[3][4]
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale and Experimental Design
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching, bending). This provides powerful, confirmatory evidence for the presence of the ester, secondary amine, and aromatic ring proposed by the other techniques.
Protocol for FTIR Data Acquisition
-
Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric and instrumental interferences.
-
Sample Scan: Place the prepared sample in the spectrometer's beam path and acquire the spectrum (typically 16-32 scans are co-added to improve the signal-to-noise ratio).
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted FTIR Spectrum and Interpretation
The FTIR spectrum provides a clear "yes/no" confirmation for key functional groups.
Table 5: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~ 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium |
| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |
| ~ 2980 - 2850 | C-H Stretch (sp³) | Alkyl Groups | Strong |
| ~ 1735 | C=O Stretch | Ester | Strong, Sharp |
| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| ~ 1250 - 1150 | C-O Stretch | Ester | Strong |
| ~ 1200 - 1100 | C-N Stretch | Aliphatic Amine | Medium |
The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1735 cm⁻¹ and the single, weaker N-H stretch around 3330 cm⁻¹, which definitively confirm the presence of an ester and a secondary amine, respectively.
Integrated Structural Verification
The true power of this analytical approach lies in the integration of data from all three techniques. No single method provides the complete picture, but together they form a self-validating system for unambiguous structural elucidation.
Figure 4: Logic diagram showing the integration of multi-technique data for structural verification.
The process begins with a proposed structure. FTIR confirms the necessary functional groups are present. Mass spectrometry validates the molecular weight and formula, and its fragmentation pattern (especially the m/z 91 base peak) confirms the benzyl moiety. Finally, NMR spectroscopy provides the definitive, high-resolution map of atom-to-atom connectivity, confirming the specific arrangement of the ethyl, methyl, and benzylamino groups along the propanoate backbone. When the predicted data and the experimental data from all three techniques are in full agreement, the structure is considered unequivocally verified.
References
-
LookChem. (2025, October 19). Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (2R,3S)-3-(benzoylamino)-2-hydroxybenzenepropanoate. Retrieved from [Link]
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Filo. (2024, December 12). Figure A: 1H NMR spectrum of ethyl propanoate at 360 MHz. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, November 9). Interpretation of the following mass spectrum. Retrieved from [Link]
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]
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ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 3-(benzylamino)propionate (97%). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(benzylamino)propanoate and its 2-Methyl Analogue
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of key aminopropanoate esters. A thorough review of available scientific literature and chemical databases indicates a lack of specific experimental data for Ethyl 3-(benzylamino)-2-methylpropanoate. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized structural analogue, Ethyl 3-(benzylamino)propanoate (CAS No. 23583-21-3). The document details its synthesis, purification, and physicochemical characterization, supported by established protocols and safety data. Furthermore, this guide offers expert analysis on the predicted physicochemical impact of adding a methyl group at the C-2 position, bridging the data gap and empowering researchers with a robust understanding of this compound class.
Introduction and Structural Analysis
This compound belongs to the class of β-amino acid esters, which are significant building blocks in medicinal chemistry and organic synthesis. They are integral to the development of pharmaceuticals, including β-agonist prodrugs and receptor antagonists.[1][2] The core structure comprises a propanoate backbone, an ethyl ester functional group, and a benzyl-substituted secondary amine.
A critical first step in physicochemical characterization is the confirmation of the precise molecular structure. The requested compound, this compound, is structurally distinct from its more commonly documented isomer, Ethyl 3-(benzylamino)propanoate. The key difference is the presence of a methyl group on the second carbon of the propanoate chain.
As of the date of this publication, dedicated experimental data for this compound is not available in major chemical databases or the surveyed literature. Consequently, this guide will provide a detailed examination of Ethyl 3-(benzylamino)propanoate as a primary reference compound. The influence of the C-2 methyl group will be discussed from a theoretical and predictive standpoint.
Caption: Structural comparison of the target compound and its reference analogue.
Physicochemical Properties of Ethyl 3-(benzylamino)propanoate
The following data has been compiled from various chemical suppliers and databases for Ethyl 3-(benzylamino)propanoate (CAS No. 23583-21-3).
Summary of Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [3] |
| Molecular Weight | 207.27 g/mol | [3] |
| CAS Number | 23583-21-3 | |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 150 °C (at unspecified pressure) | [1][3] |
| Density | 1.017 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.503 - 1.504 | [4][5] |
| pKa (Predicted) | 8.57 ± 0.19 | [4] |
| Storage Temperature | -20°C | [1][5] |
Predicted Impact of C-2 Methylation
The introduction of a methyl group at the C-2 position to form this compound would be expected to alter these properties:
-
Molecular Weight: Would increase by approximately 14.03 g/mol (the mass of a CH₂ group, though a CH is added and an H removed) to ~221.30 g/mol .
-
Boiling Point: Expected to increase due to the higher molecular weight and increased van der Waals forces.
-
Density: A slight decrease might be anticipated due to the less efficient packing of the bulkier, branched molecule.
-
pKa: The electron-donating effect of the methyl group could slightly increase the basicity of the secondary amine, leading to a marginal increase in the pKa.
-
Solubility: The increased alkyl character may slightly decrease solubility in polar solvents like water and increase it in nonpolar organic solvents.
Synthesis and Characterization Workflow
The synthesis of β-amino acid esters like Ethyl 3-(benzylamino)propanoate is typically achieved via a Michael addition reaction. This is a robust and well-documented method.[1]
Synthesis Workflow Diagram
Caption: Standard workflow for the synthesis and purification of Ethyl 3-(benzylamino)propanoate.
Detailed Synthesis Protocol
This protocol is adapted from established general methods for the synthesis of Ethyl 3-(benzylamino)propanoate.[1]
Expertise & Causality:
-
Reactant Ratio: Benzylamine is used in excess (1.5 eq) to ensure the complete consumption of the Michael acceptor (ethyl acrylate), which can be prone to polymerization.
-
Catalyst Choice: Acidic alumina is a mild, solid-phase catalyst that is easily removed by filtration, simplifying the workup process compared to soluble acids.
-
Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are orthogonal methods that provide confidence in tracking the disappearance of starting materials and the appearance of the product.
Protocol Steps:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylamine (1.5 equivalents) and ethyl acrylate (1.0 equivalent).
-
Catalysis: Add acidic alumina (200 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux using an oil bath, with vigorous stirring.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC (e.g., using a 7:3 hexane/ethyl acetate mobile phase) and/or GC until the ethyl acrylate is consumed.
-
Cooling & Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through filter paper to remove the alumina catalyst.
-
Washing: Rinse the catalyst on the filter paper with a small amount of an ethyl acetate/hexane mixture to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Validation
Expertise & Causality:
-
Chromatography: Silica gel column chromatography is the standard method for purifying moderately polar organic compounds. The choice of a hexane/ethyl acetate eluent system allows for fine-tuning of polarity to achieve optimal separation of the product from unreacted benzylamine and any side products.
-
Self-Validation: The identity and purity of the final product must be confirmed by multiple spectroscopic techniques. Agreement across NMR, IR, and MS data provides a self-validating system, ensuring the material is suitable for subsequent research.
Protocol Steps:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a nonpolar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical starting ratio is 8:2 (hexane:ethyl acetate), gradually increasing the polarity to 7:3 or 6:4 to elute the desired product.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified Ethyl 3-(benzylamino)propanoate.
-
Spectroscopic Confirmation:
-
¹H and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.[6][7]
-
IR Spectroscopy: Verify the presence of key functional groups, such as the C=O stretch of the ester and the N-H bend of the secondary amine.
-
Mass Spectrometry: Confirm the molecular weight of the compound.
-
Safety and Handling
Safe handling of chemical reagents is paramount in a research environment. The following information is based on available Safety Data Sheets (SDS) for Ethyl 3-(benzylamino)propanoate.[4][5]
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation mark)[5]
-
Signal Word: Warning[5]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Storage and Stability:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability.[1][5]
Conclusion
While direct experimental data for this compound remains elusive, a robust physicochemical profile can be inferred from its close structural analogue, Ethyl 3-(benzylamino)propanoate. This guide has provided a detailed summary of the known properties, a validated synthesis and purification protocol, and essential safety information for this reference compound. By understanding the fundamental characteristics of the parent structure and applying established chemical principles, researchers can make informed predictions about the behavior of its C-2 methylated derivative, facilitating its synthesis and application in drug discovery and development. The methodologies outlined herein provide a clear and validated pathway for the future characterization of this and other novel β-amino acid esters.
References
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. [Link]
-
Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480. PubChem - NIH. [Link]
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Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. ChemAnalyst. [Link]
-
Ethyl 3-(Benzylamino)propionate. MySkinRecipes. [Link]
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Figure A: 1H NMR spectrum of ethyl pr.. Filo. [Link]
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Ethyl 2-(benzylamino)propanoate | C12H17NO2 | CID 222273. PubChem - NIH. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3 | CID 249268. PubChem. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]
-
Ethyl 3-(benzylamino)propionate (97%). Amerigo Scientific. [Link]
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- 7. Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(benzylamino)-2-methylpropanoate from Benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzylamino)-2-methylpropanoate is a valuable β-amino ester that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and insecticides.[1][2] Its structural motif is found in molecules of significant biological activity, making its efficient and scalable synthesis a topic of considerable interest to the scientific community. This guide provides a comprehensive overview of the synthesis of this compound from benzylamine, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization. The primary synthetic route discussed is the aza-Michael addition, a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[3][4][5]
Reaction Mechanism: The Aza-Michael Addition
The synthesis of this compound from benzylamine and ethyl methacrylate proceeds via an aza-Michael addition, also known as a conjugate addition.[6] In this reaction, the nucleophilic amine (benzylamine) attacks the electrophilic β-carbon of the α,β-unsaturated ester (ethyl methacrylate).
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine at the β-carbon of ethyl methacrylate. This concerted process involves the formation of a new carbon-nitrogen bond and the simultaneous shift of the π-electrons of the carbon-carbon double bond to the α-carbon, and subsequently onto the carbonyl oxygen, forming an enolate intermediate. This enolate is stabilized by resonance. The final step involves the protonation of the enolate, typically by a proton source in the reaction medium (which can be the amine itself or a solvent), to yield the final product, this compound.
Caption: The aza-Michael addition of benzylamine to ethyl methacrylate.
Experimental Protocol
Several methods have been reported for the synthesis of β-amino esters via the aza-Michael addition, including catalyst-free, acid- or base-catalyzed, and microwave-assisted procedures.[3][7][8] A general and efficient solvent-free protocol promoted by silica has been shown to be effective for a variety of amines and alkenes.[3][9]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Benzylamine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |
| Ethyl Methacrylate | C₆H₁₀O₂ | 114.14 | ≥99% | Sigma-Aldrich |
| Silica Gel (for TLC) | SiO₂ | 60.08 | HF₂₅₄ | E. Merck |
| Methanol | CH₄O | 32.04 | ACS grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
Step-by-Step Procedure
-
Activation of Silica Gel: Heat silica gel (10 g) at 120-130 °C for 10 minutes under vacuum (0.5 mm Hg). Allow it to cool to room temperature under a nitrogen atmosphere. This activation step is crucial for removing adsorbed water, which can interfere with the reaction.
-
Reaction Setup: In a round-bottom flask, add the activated silica gel (1.0 g). To this, add benzylamine (2 mmol, 0.214 g) and ethyl methacrylate (5 mmol, 0.571 g).
-
Reaction Conditions: Stir the heterogeneous mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent system.
-
Work-up and Purification: Upon completion of the reaction (typically several hours), add methanol to the reaction mixture. Filter off the silica gel and wash it with additional methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9]
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Analytical Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 1.16 (d, 3H), 1.24 (t, 3H), 2.60-2.75 (m, 2H), 2.88 (m, 1H), 3.68 (s, 3H), 3.79 (s, 2H), 4.10 (q, 2H), 7.20-7.45 (m, 5H).[8][9] |
| ¹³C NMR (CDCl₃) | δ 14.2, 15.5, 40.1, 51.8, 52.2, 53.8, 60.0, 127.0, 128.1, 128.4, 140.1, 172.9, 176.3.[8][9] |
| Mass Spec. (ESI+) | m/z calculated for C₁₂H₁₇NO₂ [M+H]⁺: 208.1338, found: 208.1332. |
Process Optimization and Considerations
-
Stoichiometry: While a 1:1 molar ratio of benzylamine to ethyl methacrylate can be used, an excess of the acrylate (e.g., 2.5 equivalents) can help drive the reaction to completion, especially in solvent-free conditions.[9] However, this may necessitate more rigorous purification to remove the unreacted starting material.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a promoter like activated silica gel can significantly enhance the reaction rate and yield.[3][9] Other catalysts, such as Lewis acids or bases, have also been employed.[4]
-
Solvent: Solvent-free conditions are often preferred for their environmental benefits ("green chemistry") and can lead to higher reaction rates.[3][9] If a solvent is necessary, aprotic solvents like toluene or polar aprotic solvents can be used.
-
Temperature: The reaction is typically conducted at room temperature. However, for less reactive amines or to accelerate the reaction, moderate heating may be applied. Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields.[7][8][10]
-
Side Reactions: A potential side reaction is the double Michael addition, where a second molecule of ethyl methacrylate reacts with the secondary amine product. This can be minimized by controlling the stoichiometry and reaction time.
Conclusion
The synthesis of this compound from benzylamine via the aza-Michael addition is a robust and versatile method. The use of activated silica gel as a promoter in a solvent-free system offers an environmentally friendly and efficient approach. This technical guide provides a solid foundation for researchers and scientists in the field of organic synthesis and drug development to successfully prepare this important chemical intermediate. Further optimization of reaction conditions, such as the use of microwave assistance, can lead to even more efficient and scalable synthetic protocols.
References
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Basu, B., et al. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. ResearchGate. [Link]
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Avenoza, A., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]
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Avenoza, A., et al. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. PubMed. [Link]
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Wang, G.-W., et al. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(11), 2865. [Link]
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de la Cruz, C., et al. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347. [Link]
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de la Cruz, C., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]
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de la Cruz, C., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. ResearchGate. [Link]
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de la Cruz, C., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Organic Chemistry International. [Link]
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Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2010). Vanadyl(IV) Acetate: An Efficient, Reusable Heterogenous Catalyst for Aza-Michael Reaction Under Solvent-Free Conditions. Catalysis Letters, 134(3-4), 343-347. [Link]
-
Aza-Michael addition of benzylamine to methyl acrylate 22. ResearchGate. [Link]
-
Sang, Y., et al. (2015). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 6(42), 7459-7467. [Link]
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Michael reaction. Wikipedia. [Link]
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Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]
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Michael Addition Reaction EXPLAINED. YouTube. [Link]
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The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. [Link]
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CAS number 23583-21-3 chemical data
An In-depth Technical Guide to Ethyl 3-(benzylamino)propanoate (CAS No. 23583-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzylamino)propanoate, registered under CAS number 23583-21-3, is a versatile secondary amine ester that serves as a critical building block in modern organic synthesis.[1][2] Its unique structural features, combining a flexible propanoate chain with a benzyl-protected amine, make it a valuable intermediate in the pharmaceutical and fine chemical industries.[2] This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol with mechanistic insights, key applications in drug development, and comprehensive safety and handling procedures.
I. Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is paramount for its effective application in synthesis and process development. Ethyl 3-(benzylamino)propanoate is also known by several synonyms, including N-Benzyl-β-alanine ethyl ester and 3-(Benzylamino)propionic acid ethyl ester.[3]
Structural Information
The molecule consists of a benzyl group attached to the nitrogen atom of a β-alanine ethyl ester. This structure provides a key synthetic handle for further molecular elaboration.
Caption: Chemical structure of Ethyl 3-(benzylamino)propanoate.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Ethyl 3-(benzylamino)propanoate, which are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 150 °C at 0.2 mmHg; 135 °C at 2 mmHg | [4][5] |
| Density | 1.017 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.503 - 1.504 | [4] |
| pKa | 8.57 ± 0.19 (Predicted) | [4] |
| Storage Temperature | -20°C or refrigerated (0-10°C) | [4][5] |
II. Synthesis and Characterization: A Protocol with Rationale
The primary route for synthesizing Ethyl 3-(benzylamino)propanoate is the aza-Michael addition of benzylamine to ethyl acrylate.[4] This reaction is favored for its atom economy and straightforward execution.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 3-(benzylamino)propanoate.
Detailed Step-by-Step Synthesis Protocol
This protocol is based on established laboratory methods and provides insights into the rationale behind each step.[4]
-
Reagent Preparation & Charging:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzylamine (1.5 molar equivalents) and ethyl acrylate (1.0 molar equivalent).
-
Causality: Using an excess of benzylamine helps to drive the reaction to completion and minimize the formation of the undesired bis-adduct, 3-[BENZYL-(2-ETHOXYCARBONYL-ETHYL)-AMINO]-.[4]
-
-
Catalyst Addition:
-
Add acidic alumina (e.g., 1g per 5 mmol of ethyl acrylate) to the reaction mixture.
-
Causality: Acidic alumina acts as a heterogeneous catalyst, facilitating the conjugate addition by activating the ethyl acrylate electrophile. Its solid nature simplifies removal post-reaction.[4]
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring using an oil bath.
-
Causality: Thermal energy is required to overcome the activation energy of the reaction. Refluxing ensures a constant reaction temperature at the boiling point of the solvent or reactant mixture.
-
-
In-Process Monitoring:
-
Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material (ethyl acrylate) is consumed.[4]
-
Causality: Real-time monitoring prevents unnecessary heating, which could lead to side product formation, and confirms the reaction endpoint, optimizing yield and efficiency.
-
-
Reaction Workup:
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the acidic alumina catalyst by filtration through filter paper. Rinse the catalyst with a solvent mixture like ethyl acetate/hexane to recover any adsorbed product.[4]
-
Causality: This step isolates the crude product from the solid catalyst before purification.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator to remove the excess benzylamine and any solvent used for rinsing.[4]
-
Causality: Rotary evaporation provides efficient and gentle removal of volatile components under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.[4]
-
Elute the column with a hexane/ethyl acetate solvent system. The optimal ratio (e.g., 7:3 to 5:5) should be determined by TLC analysis.[4]
-
Causality: Column chromatography separates the desired product from unreacted starting materials and byproducts based on differences in polarity, yielding the pure compound.
-
Characterization
The identity and purity of the synthesized Ethyl 3-(benzylamino)propanoate must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O of the ester, N-H of the secondary amine).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): To determine purity, often exceeding 95-97%.
III. Applications in Drug Development & Organic Synthesis
Ethyl 3-(benzylamino)propanoate is a valuable intermediate due to its bifunctional nature, allowing for diverse synthetic transformations. It is primarily used as a reagent in the synthesis of more complex molecules.[4]
Key Therapeutic Areas
-
Psoriasis Treatment: It is a key intermediate in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs.[4][6] These compounds are designed to manage inflammatory skin conditions like psoriasis.[6]
-
Neurological Disorders: The compound is utilized in the synthesis of spiropiperidine-based orexin-2 receptor (OX2R) antagonists, which are being investigated for the treatment of sleep disorders and other central nervous system conditions.[4]
-
Local Anesthetics & Muscle Relaxants: Its structural similarity to ester-containing neurotransmitters makes it a useful scaffold in the development of local anesthetics and muscle relaxants.[2]
-
Antihistamines and Anti-ulcer Drugs: The molecule serves as a precursor in the synthesis pathways for certain antihistamine and anti-ulcer medications.[7]
Other Applications
Beyond pharmaceuticals, it is an intermediate in the production of the insecticide N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester.[4]
IV. Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent.
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[8]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C or under refrigeration (2-8°C) to maintain stability.[5][9] The compound is noted to be heat-sensitive.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
V. Conclusion
Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3) is a foundational intermediate whose utility spans multiple areas of chemical and pharmaceutical research. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued importance in the development of novel therapeutics and other high-value chemical products. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist leveraging this compound in their research and development endeavors.
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23583-21-3 - ChemBK. [Link]
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Ethyl 3-(Benzylamino)propionate - MySkinRecipes. [Link]
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The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]
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(1) Alanine series - 南通东部氨基酸有限公司. [Link]
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Ethyl 3-(benzylamino)propionate (97%) - Amerigo Scientific. [Link]
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An In-depth Technical Guide to Ethyl 3-(benzylamino)-2-methylpropanoate
This technical guide provides a comprehensive overview of Ethyl 3-(benzylamino)-2-methylpropanoate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to present its core chemical properties, a plausible synthetic route, and its potential applications. This approach is grounded in established chemical principles to ensure scientific integrity and provide actionable insights for researchers and drug development professionals.
Chemical Identity and Properties
The molecular formula for the closely related mthis compound is C12H17NO2, with a molecular weight of 207.27 g/mol .[1][2][3] By substituting the methyl ester with an ethyl ester, an additional methylene group (CH2) is introduced. Therefore, the molecular formula for this compound is C13H19NO2, and its calculated molecular weight is approximately 221.30 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C13H19NO2 | Calculated |
| Molecular Weight | 221.30 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C(C)CNCc1ccccc1 | - |
| InChI Key | InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | - |
Proposed Synthesis: A Michael Addition Approach
A robust and widely utilized method for the synthesis of β-amino esters is the Michael addition of an amine to an α,β-unsaturated ester. This approach is proposed for the synthesis of this compound, utilizing benzylamine and ethyl methacrylate as starting materials. The reaction is typically base-catalyzed or can proceed neat.
Experimental Protocol
Objective: To synthesize this compound via a Michael addition reaction.
Materials:
-
Benzylamine
-
Ethyl methacrylate
-
A suitable solvent (e.g., ethanol, or solvent-free)
-
A suitable base catalyst (optional, e.g., triethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1.0 equivalent) and ethyl methacrylate (1.2 equivalents). The reaction can be performed neat or in a solvent like ethanol.
-
Catalysis (Optional): If a catalyst is used, add a catalytic amount of a non-nucleophilic base such as triethylamine (0.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices
The choice of a Michael addition is based on its high efficiency and atom economy for forming carbon-nitrogen bonds. Using a slight excess of ethyl methacrylate can help drive the reaction to completion. The optional use of a base catalyst can accelerate the reaction by increasing the nucleophilicity of the amine. Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any potential side products.
Visualization of the Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Potential Applications in Research and Development
While specific applications for this compound are not documented, its structural motifs suggest its utility as a valuable intermediate in medicinal chemistry and organic synthesis. The applications of the closely related Ethyl 3-(benzylamino)propanoate provide a strong indication of its potential.
-
Pharmaceutical Intermediates: Ethyl 3-(benzylamino)propanoate is a key intermediate in the synthesis of various therapeutic agents.[4] For instance, it is used in the preparation of dipivaloyloxyphenyl aminopropionate beta-agonist prodrugs, which have applications in treating conditions like psoriasis.[5]
-
Agrochemical Synthesis: This class of compounds also finds use in the agrochemical industry. For example, it is an intermediate in the synthesis of N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester, a precursor to certain insecticides.[5]
-
Scaffold for Drug Discovery: The N-benzyl-β-alanine ethyl ester scaffold is present in molecules targeting various biological pathways. It has been used in the synthesis of spiropiperidine-based orexin-2 receptor (OX2R) antagonists, which are of interest for treating sleep disorders.[5] The introduction of a methyl group at the 2-position, as in the title compound, can be a strategic modification to alter the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.
Safety and Handling
No specific safety data is available for this compound. However, based on the safety profile of similar compounds like Ethyl 3-(benzylamino)propionate, general laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of complex organic molecules for pharmaceutical and other applications. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and exploration based on established chemical principles and data from analogous compounds. The proposed synthetic route via Michael addition is a practical and efficient method for its preparation, opening the door for further investigation into its chemical and biological properties.
References
-
MySkinRecipes. Ethyl 3-(Benzylamino)propionate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Ethyl 3-(benzylamino)propanoate: Synthesis, Applications, and Chemical Properties. [Link]
-
Global Substance Registration System (GSRS). Mthis compound. [Link]
-
Global Substance Registration System (GSRS). Mthis compound, (S)-. [Link]
Sources
Spectroscopic data (NMR, IR, MS) for Ethyl 3-(benzylamino)-2-methylpropanoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(benzylamino)-2-methylpropanoate
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in various organic synthesis pathways.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this target molecule. The methodologies and interpretations presented herein are grounded in established principles to ensure accuracy and reproducibility.
Introduction and Molecular Overview
This compound is a β-amino ester derivative. Such compounds are valuable building blocks, notably used in the synthesis of β-agonist prodrugs and various pharmaceutical agents.[1] A thorough understanding of its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and confirmation of its identity.
The molecule's structure combines an aromatic benzyl group, a secondary amine, a chiral center at the C2 position, and an ethyl ester moiety. Each of these functional groups imparts a distinct signature in its NMR, IR, and MS spectra, which this guide will systematically dissect.
Figure 1: Structure of this compound.
Synthesis Context: The Michael Addition
To appreciate the potential impurities and the origin of the target molecule, understanding its synthesis is crucial. A prevalent method for synthesizing β-amino esters is the Michael addition.[1] In this case, benzylamine acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ester like ethyl methacrylate. This reaction is often efficient and provides a direct route to the desired product.[1]
Caption: Synthesis workflow via Michael Addition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom. For this analysis, deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for this class of compounds and its single, easily identifiable residual peak.[2]
¹H NMR Spectroscopy Analysis
The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The predicted chemical shifts, multiplicities, and integrations are based on established values for similar β-amino ester structures.
| Signal | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration |
| A | Ar-H (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H |
| B | O-CH₂-CH₃ (Ethyl) | ~4.12 | Quartet (q) | 2H |
| C | Ph-CH₂-N (Benzyl) | ~3.78 | Singlet (s) | 2H |
| D | N-CH₂-CH | 2.50 - 2.90 | Multiplet (m) | 2H |
| E | N-CH₂-CH | ~2.60 | Multiplet (m) | 1H |
| F | N-H | ~1.90 | Singlet (broad, s) | 1H |
| G | O-CH₂-CH₃ (Ethyl) | ~1.24 | Triplet (t) | 3H |
| H | CH-CH₃ (Methyl) | ~1.15 | Doublet (d) | 3H |
Note: Data for the closely related Ethyl 3-(benzylamino)propanoate shows signals at ~7.3 (Ar-H), 4.12 (O-CH₂), 3.78 (Ph-CH₂), 2.88 (N-CH₂), 2.51 (CH₂-CO), 1.91 (N-H), and 1.24 (O-CH₂-CH₃) ppm.[3][4] The values above are adjusted to account for the C2-methyl group.
Interpretation of ¹H NMR Data:
-
Aromatic Protons (A): The five protons on the phenyl ring typically appear as a complex multiplet between 7.20 and 7.40 ppm, a characteristic region for monosubstituted benzene rings.
-
Ethyl Ester Group (B, G): The ethyl group presents a classic quartet-triplet pattern. The methylene protons (B) are deshielded by the adjacent oxygen atom, appearing around 4.12 ppm as a quartet due to coupling with the three methyl protons. The methyl protons (G) appear as a triplet around 1.24 ppm, split by the two methylene protons.
-
Benzyl Protons (C): The two protons of the benzylic CH₂ group are chemically equivalent and adjacent to an electronegative nitrogen atom, but not adjacent to any protons. They are therefore expected to appear as a sharp singlet around 3.78 ppm.
-
Aliphatic Backbone (D, E, H): The protons on the propanoate backbone present a more complex pattern. The C2 proton (E) is a methine, coupled to both the C3 methylene protons (D) and the C2-methyl protons (H), resulting in a multiplet. The C3 methylene protons (D) are diastereotopic and will couple with the C2 proton, also resulting in a multiplet. The C2-methyl protons (H) will appear as a doublet due to coupling with the single C2 proton.
-
Amine Proton (F): The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on concentration and solvent but is expected around 1.90 ppm.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum complements the ¹H NMR by providing a count of the chemically distinct carbon atoms.
| Signal | Assigned Carbon | Predicted δ (ppm) |
| 1 | C =O (Carbonyl) | ~174 |
| 2 | Ar-C (Quaternary) | ~140 |
| 3 | Ar-C H | 128 - 129 |
| 4 | O -CH₂ (Ethyl) | ~60 |
| 5 | Ph-C H₂ (Benzyl) | ~53 |
| 6 | N-C H₂ | ~45 |
| 7 | N-CH₂-C H | ~40 |
| 8 | O-CH₂-C H₃ (Ethyl) | ~14 |
| 9 | CH-C H₃ (Methyl) | ~16 |
Note: Chemical shifts for sp³ carbons generally range from 0-90 ppm, while sp² carbons absorb from 110-220 ppm. Carbonyl carbons are distinctively found at the low-field end, from 160-220 ppm.[5]
Interpretation of ¹³C NMR Data:
-
Carbonyl Carbon (1): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~174 ppm).[5]
-
Aromatic Carbons (2, 3): The six aromatic carbons will appear in the 128-140 ppm range. The quaternary carbon (ipso-carbon) attached to the benzyl CH₂ group will have a different shift from the five CH carbons.
-
Oxygen-Linked Carbons (4, 5): The CH₂ carbon of the ethyl ester (~60 ppm) and the benzylic CH₂ carbon (~53 ppm) are deshielded due to their attachment to electronegative atoms (oxygen and nitrogen/aromatic ring, respectively).
-
Aliphatic Carbons (6, 7, 8, 9): The remaining aliphatic carbons appear at the highest field, with the ethyl and methyl terminal carbons appearing below 20 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Set the spectral width to cover 0 to 220 ppm. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 (broad) | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Aromatic Stretch | Phenyl Ring |
| 2850-2990 | C-H Aliphatic Stretch | Alkyl Chains |
| ~1735 (strong) | C=O Stretch | Ester |
| ~1600, ~1495 | C=C Aromatic Stretch | Phenyl Ring |
| ~1180 | C-O Stretch | Ester |
| ~1100 | C-N Stretch | Amine |
Interpretation of IR Data:
-
The most prominent peak will be the strong absorbance around 1735 cm⁻¹ , which is highly characteristic of the C=O stretch in an ester.[7]
-
The presence of a secondary amine is confirmed by the N-H stretching vibration, which typically appears as a single, moderately broad peak in the 3300-3400 cm⁻¹ region.
-
Absorptions just above 3000 cm⁻¹ indicate the C-H stretches of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.[7]
-
The C-O single bond stretch of the ester and the C-N stretch provide further confirmation in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates first and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Molecular Weight: The empirical formula is C₁₂H₁₇NO₂. The calculated monoisotopic molecular weight is 207.126 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 207.
Key Fragmentation Patterns: Electron Ionization (EI) is a common technique that induces predictable fragmentation.
| m/z | Proposed Fragment | Notes |
| 207 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 134 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl group |
| 106 | [C₇H₈N]⁺ | Cleavage alpha to the ester, forming [PhCH₂NHCH₂]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation of MS Data:
-
The most characteristic fragment for a benzyl-containing compound is the tropylium ion at m/z 91 . This is often the base peak in the spectrum.
-
Alpha-cleavage is common for amines. Cleavage of the bond between C2 and the carbonyl group can lead to the fragment at m/z 106.
-
Loss of the entire ethoxycarbonyl radical (•CO₂Et, 73 Da) would result in a fragment at m/z 134.
Caption: Plausible MS fragmentation pathways.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Conclusion
The combined application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, secondary amine, aromatic ring), and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation. This comprehensive spectroscopic profile serves as a reliable reference for quality control and research applications involving this versatile chemical intermediate.
References
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Seebach, D., et al. (2004). Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. Journal of the American Chemical Society, 126(19), 5938-9. Available at: [Link]
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Hassan, W. M. I., et al. (2022). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances. Available at: [Link]
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Ravanfar, W., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Available at: [Link]
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The Pharmacological Potential of N-benzyl-β-alanine Ethyl Ester Derivatives: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among the vast landscape of organic molecules, N-benzyl-β-alanine ethyl ester derivatives have emerged as a class of compounds with significant, yet underexplored, biological activities. This technical guide provides an in-depth analysis of the known and extrapolated biological activities of these derivatives, focusing on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Drawing upon research on analogous structures, this document aims to provide a foundational understanding and practical methodologies for the synthesis, evaluation, and future development of this promising class of molecules.
The Core Moiety: Synthesis and Chemical Significance of N-benzyl-β-alanine Ethyl Ester
The foundational structure, N-benzyl-β-alanine ethyl ester, serves as a versatile scaffold for the generation of a diverse library of derivatives. Its synthesis is a critical first step in the exploration of its biological potential. A common and efficient method for its preparation involves the reaction of ethyl acrylate with benzylamine in a Michael addition reaction.
General Synthetic Protocol for N-benzyl-β-alanine Ethyl Ester
Objective: To synthesize the core scaffold, N-benzyl-β-alanine ethyl ester, which can be further modified to generate a library of derivatives.
Materials:
-
Ethyl acrylate
-
Benzylamine
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in ethanol.
-
To this solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
The reaction is typically exothermic and can be stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure N-benzyl-β-alanine ethyl ester.
Causality: The Michael addition is a highly efficient method for forming carbon-nitrogen bonds. The use of a slight excess of ethyl acrylate ensures the complete consumption of the starting benzylamine. Ethanol is a suitable solvent as it readily dissolves both reactants and is easily removed post-reaction.
Anticancer Activity: Insights from N-Aryl-β-Alanine Derivatives
While direct studies on the anticancer properties of N-benzyl-β-alanine ethyl ester derivatives are limited, significant insights can be drawn from research on structurally related N-aryl-β-alanine derivatives. A notable study demonstrated the anticancer effects of N-aryl-β-alanine derivatives containing hydrazone and azole moieties against triple-negative breast cancer and glioblastoma cell lines[1]. This suggests that the N-benzyl-β-alanine scaffold could be a promising starting point for the development of novel anticancer agents.
Key Findings from Analogous Compounds
Research has shown that certain N-aryl-β-alanine dihydrazone derivatives exhibit significant cytotoxicity towards cancer cells. Specifically, derivatives bearing a bis(N'-(4-bromobenzylidene) fragment were found to be exclusively cytotoxic to cancer cells[1]. The most potent compounds were those containing electron-withdrawing groups such as 4-bromo or 4-chloro phenyl moieties[1]. These findings highlight the importance of the substituent on the aromatic ring for anticancer activity.
Postulated Mechanism of Action
The anticancer activity of these derivatives is thought to be multi-faceted. The presence of hydrazone moieties can contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. Furthermore, these compounds have been shown to possess migrastatic activity, inhibiting the migration and invasion of cancer cells, and can reduce the growth of 3D cancer cell cultures and colony formation[1].
Caption: Postulated mechanism of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of synthesized N-benzyl-β-alanine ethyl ester derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, U-87 MG for glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized N-benzyl-β-alanine ethyl ester derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Potential: Learning from β-Alanine Derivatives
The broader class of β-alanine derivatives has been investigated for antimicrobial properties. Studies have shown that various esters, amides, and anilides of 3-benzamidopropionic acid (a derivative of β-alanine) exhibit activity against a range of bacteria and fungi[2][3].
Structure-Activity Relationship Insights
The antimicrobial activity of β-alanine derivatives is influenced by the nature of the substituents. For instance, certain amide derivatives of 3-benzamidopropanoyl chloride were found to be potent antifungal agents[2]. The length of the alkyl chain in ester derivatives also plays a role, with some studies indicating that activity can decrease with increasing chain length[2]. This suggests that a systematic variation of the ester and N-benzyl substituents in N-benzyl-β-alanine ethyl ester derivatives could lead to the discovery of potent antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Resazurin solution (as a viability indicator)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with microorganism and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is determined as the lowest concentration of the compound at which no color change is observed.
Enzyme Inhibition: Targeting Carnosine Synthetase and Other Enzymes
Analogues of β-alanine have been shown to inhibit various enzymes, with carnosine synthetase being a notable target. One study found that 3-aminopropanesulfonic acid, a β-alanine analogue, was a potent competitive inhibitor of carnosine synthetase[4]. This suggests that N-benzyl-β-alanine ethyl ester derivatives could also be designed to target specific enzymes by mimicking the natural substrate.
The Principle of Competitive Inhibition
Competitive inhibitors are molecules that resemble the substrate and bind to the active site of an enzyme, thereby preventing the substrate from binding. The design of N-benzyl-β-alanine ethyl ester derivatives as enzyme inhibitors would involve modifying the structure to enhance its affinity for the target enzyme's active site.
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A Technical Guide to the Synthesis of Substituted β-Amino Acids
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Amino Acids
β-amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts profound changes in their chemical and biological properties. As fundamental building blocks for pharmaceutical and agrochemical development, enantiomerically pure β-amino acids are integral to the synthesis of β-peptides, β-lactam antibiotics, and a host of other bioactive molecules.[1][2] Their incorporation into peptides, for instance, confers resistance to metabolic degradation, a highly desirable trait in drug design.[3][4] Consequently, the development of efficient and stereoselective synthetic routes to substituted β-amino acids remains a vibrant and critical area of chemical research.[1][5] This guide provides an in-depth overview of the core synthetic strategies employed to access this vital class of molecules.
Core Synthetic Strategies: A Mechanistic Overview
A variety of methodologies have been developed for the synthesis of stereoselective β-amino acids.[5] These can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This guide will delve into the following prominent strategies:
-
Homologation of α-Amino Acids: Leveraging the readily available chiral pool of α-amino acids.
-
Asymmetric Hydrogenation: A powerful method for establishing stereocenters with high enantioselectivity.
-
Conjugate Addition Reactions: Forming the carbon-nitrogen bond through Michael-type additions.
-
Mannich and Mannich-type Reactions: A three-component approach to β-amino carbonyl compounds.
-
Ring-Opening of β-Lactams: Utilizing strained ring systems as versatile precursors.
-
Enzymatic and Biocatalytic Methods: Harnessing the selectivity of biological catalysts.
Homologation of α-Amino Acids: The Arndt-Eistert Synthesis and Wolff Rearrangement
The Arndt-Eistert reaction is a cornerstone for the one-carbon homologation of carboxylic acids, making it a popular and effective method for converting α-amino acids into their β-amino acid counterparts.[4][6][7] This multi-step process generally proceeds with a high degree of stereochemical retention.[4]
The key transformation in the Arndt-Eistert synthesis is the Wolff Rearrangement , where an α-diazoketone intermediate rearranges to form a ketene.[3][8] This highly reactive ketene is then trapped by a suitable nucleophile, such as water, an alcohol, or an amine, to yield the desired β-amino acid derivative.[3]
Mechanism of the Arndt-Eistert Synthesis:
-
Activation and Diazoketone Formation: The starting α-amino acid is first N-protected and its carboxylic acid moiety is activated, typically as an acid chloride or mixed anhydride.[3][7] This activated species then reacts with diazomethane to form an α-diazoketone.[3][7]
-
Wolff Rearrangement: The α-diazoketone undergoes rearrangement to a ketene, which can be promoted thermally, photochemically, or through silver(I) catalysis.[3][9] Ultrasound has also been shown to promote the Ag+-catalyzed rearrangement under mild conditions.[10][11]
-
Nucleophilic Trapping: The resulting ketene is trapped in situ by a nucleophile to afford the homologated product.[3]
Caption: The Arndt-Eistert synthesis for β-amino acid production.
Experimental Protocol: Ultrasound-Promoted Wolff Rearrangement of Fmoc-Protected Amino Acids [10][11]
-
Diazoketone Synthesis: The N-Fmoc protected α-amino acid is converted to its mixed anhydride and then reacted with diazomethane to yield the corresponding α-diazoketone. These diazoketones can often be used without further purification.[11]
-
Rearrangement: The α-diazoketone is dissolved in a solvent such as 1,4-dioxane. Silver benzoate (0.1 equivalents) and a nucleophile (e.g., water) are added.[11]
-
Sonication: The reaction mixture is sonicated in an ultrasound cleaning bath for approximately 30 minutes at room temperature.[10][11]
-
Workup: The reaction is acidified and extracted with an organic solvent. The crude β-amino acid derivative is often pure enough for subsequent steps like peptide synthesis.[11]
A significant advantage of this method is its compatibility with base-labile protecting groups like Fmoc, with minimal epimerization observed for most amino acids.[10] However, the use of diazomethane, a toxic and explosive reagent, is a major drawback, prompting the development of safer alternatives like the Kowalski ester homologation.[3][6]
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for preparing enantiopure β-amino acids.[12] This approach typically involves the hydrogenation of prochiral β-(acylamino)acrylates or other unsaturated precursors using chiral transition metal catalysts, most commonly based on rhodium (Rh) or ruthenium (Ru).[1][13]
The success of these reactions hinges on the design of the chiral ligand, which coordinates to the metal center and directs the stereochemical outcome of the hydrogenation. A wide array of chiral phosphine ligands, such as BINAP, DuPhos, and Josiphos-type ligands, have been successfully employed.[12][13]
Key Considerations in Asymmetric Hydrogenation:
-
Substrate Geometry: The geometry of the double bond ((E)- vs. (Z)-isomer) in the β-(acylamino)acrylate substrate can significantly influence the reactivity and enantioselectivity of the hydrogenation.[14] Some catalyst systems are effective for only one isomer, while others can hydrogenate E/Z mixtures with high selectivity.[15]
-
Protecting Group: An acyl protecting group on the nitrogen atom is often considered essential for chelation to the metal catalyst, which leads to high reactivity and selectivity.[12] However, methods for the direct hydrogenation of unprotected enamines are being developed to avoid additional protection/deprotection steps.[12]
-
Catalyst System: The choice of metal and chiral ligand is crucial. For example, Rh-TangPhos has been shown to be a highly efficient catalyst for the hydrogenation of both β-alkyl and β-aryl β-(acylamino)acrylates, achieving high enantioselectivities and turnover numbers.
Caption: General workflow for asymmetric hydrogenation.
Table 1: Comparison of Chiral Ligands in Rh-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates
| Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
| TangPhos | β-Alkyl and β-Aryl | Up to 99.6% | |
| Josiphos-type | Unprotected Enamino Esters | 93-97% | [12] |
| MeDuPhos | β-Aryl | Moderate | |
| BICP | β-Aryl | Moderate |
Conjugate Addition Reactions
Enantioselective conjugate addition, or Michael addition, is a powerful strategy for C-C and C-N bond formation. In the context of β-amino acid synthesis, this typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2]
Various catalytic systems have been developed to control the stereochemistry of this addition, including those based on chiral Lewis acids and organocatalysts.[2][16] For instance, a chiral Lewis acid-mediated conjugate amine addition has been used to synthesize α,β-disubstituted-β-amino acids with high diastereo- and enantioselectivity.[17]
More recently, copper-catalyzed hydroamination reactions have emerged as a novel approach. These methods can proceed with a reversal of the expected regioselectivity, allowing for the synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds and an electrophilic aminating reagent.[2]
Mannich and Mannich-type Reactions
The Mannich reaction is a three-component condensation that brings together an active hydrogen compound (like a ketone or ester), an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base.[18] This reaction provides a direct route to β-amino acid precursors.
The development of asymmetric Mannich reactions, often employing organocatalysts like proline and its derivatives, has enabled the stereoselective synthesis of these compounds.[18] Furthermore, modern variations, such as the copper-catalyzed diastereo- and enantioselective reductive Mannich-type reaction of α,β-unsaturated carboxylic acids, offer direct access to unprotected β-amino acids.[19][20]
Mechanism of the Mannich Reaction:
-
Iminium Ion Formation: The amine and aldehyde react to form an electrophilic iminium ion.[18]
-
Enol/Enolate Formation: The carbonyl compound containing an acidic α-proton tautomerizes to its enol or enolate form.[18]
-
Nucleophilic Attack: The enol/enolate attacks the iminium ion, forming the new C-C bond and yielding the β-amino carbonyl product.[18]
Caption: The three-component Mannich reaction pathway.
Ring-Opening of β-Lactams
β-Lactams, the four-membered cyclic amides famous for their role in penicillin and related antibiotics, are also valuable and versatile intermediates for the synthesis of β-amino acids.[21][22][23] The inherent ring strain of the β-lactam facilitates selective ring-opening reactions under mild conditions, providing access to a diverse array of β-amino acid derivatives.[21][22]
Enantiomerically pure β-lactams can be prepared through various methods, and their subsequent ring-opening can be achieved by a range of nucleophiles, including oxygen, nitrogen, and carbon nucleophiles, leading to β-amino esters, amides, and ketones, respectively.[21] The cleavage can occur at either the N1-C2 or C2-C3 bond, offering different synthetic pathways.[21]
Enzymatic and Biocatalytic Methods
The exceptional stereoselectivity of enzymes makes them powerful tools for the synthesis of enantiopure β-amino acids. Biocatalytic approaches can be broadly divided into two categories: kinetic resolution of racemates and asymmetric synthesis from prochiral precursors.
-
Kinetic Resolution: This method involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases and acylases are commonly used for this purpose, often through the selective N-acylation or hydrolysis of N-acyl derivatives of racemic β-amino acids.[24][][26]
-
Asymmetric Synthesis: Enzymes like transaminases can be used to synthesize β-amino acids from prochiral β-keto acids, potentially converting the entire starting material into a single enantiomeric product.[24] Aldolases can also catalyze the formation of β-hydroxy-α-amino acids, which can be further modified.[27]
While enzymatic methods offer high selectivity and mild reaction conditions, they can be limited by substrate scope and the need for specific enzyme discovery and optimization.[24]
Conclusion: A Field of Continuous Innovation
The synthesis of substituted β-amino acids is a dynamic and evolving field, driven by their increasing importance in medicinal chemistry and materials science. While classical methods like the Arndt-Eistert synthesis remain valuable, modern advancements in asymmetric catalysis, including hydrogenation, organocatalysis, and biocatalysis, are providing ever more efficient, selective, and sustainable routes to these crucial molecules. The choice of synthetic strategy will ultimately depend on the specific substitution pattern desired, the required stereochemistry, and considerations of scale and safety. As research continues, the development of novel catalytic systems and the refinement of existing methodologies will undoubtedly expand the synthetic chemist's toolbox, enabling the creation of new and complex β-amino acid-containing structures with tailored properties for a wide range of applications.
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Zhao, G., & Li, X. (2004). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 6(24), 4443–4446. [Link]
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IUPAC name for C12H17NO2 amino ester
An In-Depth Technical Guide to the Structural Isomers and Applications of C12H17NO2 Amino Esters
Executive Summary
The molecular formula C12H17NO2 represents a diverse landscape of amino ester isomers, compounds of significant interest in medicinal chemistry, polymer science, and drug delivery. This guide provides an in-depth exploration of this chemical space, moving beyond a simple catalog of names to offer a technical analysis of structure, synthesis, and application. We will navigate the primary isomeric classes, focusing on the aminobenzoate scaffold. A detailed examination of a representative isomer, pentyl 4-aminobenzoate, will cover its synthesis via Fischer esterification, including a step-by-step protocol and mechanistic insights. Furthermore, this whitepaper elucidates the critical role these molecules play as prodrugs designed to enhance bioavailability and as monomers for advanced functional polymers used in gene therapy and drug delivery.
Introduction to Amino Esters: A Duality of Function
Amino esters are bifunctional molecules containing both an amine and an ester group. This structural duality imparts a unique set of chemical properties that are highly valuable in the field of drug development. The amine group, typically a primary or secondary amine, provides a basic center that can be protonated at physiological pH, often enhancing aqueous solubility. The ester group is susceptible to hydrolysis, a feature that can be precisely exploited for controlled drug release, as these linkages can be cleaved by esterase enzymes prevalent in the body. This combination makes amino esters a cornerstone of prodrug design and the synthesis of biocompatible polymers.
Navigating the Isomeric Landscape of C12H17NO2
A single molecular formula can represent numerous constitutional isomers, each with distinct physical, chemical, and biological properties. For C12H17NO2, the arrangement of the constituent atoms can lead to several classes of amino esters. The most prominent class, and the focus of this guide, are the aminobenzoates, where the amino and ester functionalities are attached to a benzene ring.
Major Isomeric Classes
The isomers of C12H17NO2 can be broadly categorized based on the core structure:
-
Aminobenzoate Esters: These are esters of aminobenzoic acid (ortho, meta, or para). The amino group is directly attached to the aromatic ring, and the ester is formed from the carboxylic acid. The C5H11 alkyl group (pentyl) can also exist as various isomers (n-pentyl, isopentyl, sec-pentyl, etc.).
-
Esters of N-Alkylated Aminobenzoic Acids: The nitrogen atom of aminobenzoic acid is substituted, for example, with a methyl or ethyl group.
-
Esters of Aliphatic Amino Acids: These isomers feature an aliphatic backbone containing the amine, with the ester formed from a carboxyl group and an aromatic alcohol (e.g., benzyl or phenethyl alcohol).
Table of Representative C12H17NO2 Aminobenzoate Isomers
The following table summarizes several identified aminobenzoate isomers corresponding to the C12H17NO2 formula, highlighting the importance of precise IUPAC nomenclature.
| Common Name | IUPAC Name | PubChem CID |
| Amyl p-aminobenzoate | pentyl 4-aminobenzoate | 25706 |
| Pentyl anthranilate | pentyl 2-aminobenzoate | 100495 |
| N/A | pentan-2-yl 3-aminobenzoate | 236744 |
| Isoamyl anthranilate | 3-methylbutyl 2-aminobenzoate | 347713 |
In-Depth Analysis: Pentyl 4-aminobenzoate
To illustrate the core scientific principles, we will conduct a detailed analysis of pentyl 4-aminobenzoate . This isomer is structurally analogous to well-known local anesthetics like benzocaine (ethyl ester) and butamben (butyl ester), making it an excellent model for discussing synthesis and characterization.[1][2][3]
Synthesis via Fischer Esterification
The most direct and common method for synthesizing aminobenzoate esters is the Fischer esterification of the corresponding aminobenzoic acid.[4][5] This is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic oxygen of the alcohol (pentan-1-ol).
-
Stoichiometric Acid: Unlike typical Fischer esterifications, the reaction with aminobenzoic acid requires a near-stoichiometric amount of strong acid. This is because the basic amino group on the ring also reacts with the acid, forming an ammonium salt. Sufficient acid must be added to neutralize the amine and catalyze the esterification.
-
Excess Alcohol: The reaction is an equilibrium. In accordance with Le Châtelier's principle, using a large excess of the alcohol (pentan-1-ol), which often doubles as the solvent, drives the equilibrium toward the formation of the ester product, maximizing the yield.
-
Heating/Reflux: The reaction rate is slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzoic acid (5.0 g, 36.5 mmol) and pentan-1-ol (40 mL, 365 mmol).
-
Acid Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise. A precipitate of the aminobenzoic acid salt will form.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The solid precipitate should dissolve as the reaction proceeds. Continue refluxing for 2-3 hours.
-
Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Basification: While stirring vigorously, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. This step neutralizes the excess sulfuric acid and deprotonates the amino group, causing the water-insoluble ester product to precipitate.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with three portions of cold water (20 mL each) to remove any inorganic salts.
-
Purification: The crude product can be recrystallized from an ethanol/water solvent pair to yield pure pentyl 4-aminobenzoate as a white solid.
Caption: Fischer Esterification workflow for pentyl 4-aminobenzoate.
Spectroscopic Characterization
Confirming the structure of the synthesized product is a critical, self-validating step. Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are primary methods for this elucidation.
| Spectroscopic Data for Pentyl 4-aminobenzoate | |
| Technique | Expected Observations & Interpretation |
| IR Spectroscopy | ~3450 & 3350 cm⁻¹: Two distinct, sharp peaks characteristic of the asymmetric and symmetric N-H stretching of a primary aromatic amine.[6][7] ~2950 cm⁻¹: C-H stretching from the pentyl alkyl chain. ~1715 cm⁻¹: A very strong, sharp absorption from the C=O (carbonyl) stretch of the ester conjugated to the aromatic ring.[8] ~1600 cm⁻¹: C=C stretching from the aromatic ring. ~1270 & 1170 cm⁻¹: Strong C-O stretching vibrations characteristic of the ester linkage.[8] |
| ¹H NMR Spectroscopy | ~7.8 ppm (doublet, 2H): Aromatic protons ortho to the ester group. ~6.6 ppm (doublet, 2H): Aromatic protons ortho to the amino group. ~4.2 ppm (broad singlet, 2H): Protons of the -NH₂ group. ~4.1 ppm (triplet, 2H): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -). ~1.6 ppm (multiplet, 2H): Protons on the second carbon of the pentyl chain. ~1.3 ppm (multiplet, 4H): Protons on the third and fourth carbons of the pentyl chain. ~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃) of the pentyl chain. |
Applications in Drug Development and Research
The true value of C12H17NO2 amino esters lies in their functional applications, which are primarily driven by their chemical structure and susceptibility to biological processes.
Amino Esters as Prodrugs
A major challenge in drug development is overcoming poor oral bioavailability.[9] Many potent drugs are ineffective because they are poorly soluble or cannot efficiently cross the intestinal wall. The amino ester prodrug strategy is a powerful solution.[]
Mechanism of Action: A therapeutically active molecule (the "parent drug") containing a hydroxyl or carboxyl group is chemically modified by attaching an amino acid or a simple amino-containing moiety via an ester linkage. This new molecule, the prodrug, is inactive but has improved physicochemical properties.[9]
-
Enhanced Absorption: The positively charged amino group can improve solubility. More importantly, it can be recognized by nutrient transporters in the gut, such as the peptide transporters (PEPT1), which actively shuttle the prodrug across the intestinal epithelium.[11]
-
Metabolic Activation: Once absorbed into the bloodstream, the prodrug is exposed to ubiquitous esterase enzymes.
-
Drug Release: These enzymes rapidly hydrolyze the ester bond, releasing the active parent drug and the harmless amino promoiety, which is then metabolized.[12]
Caption: The amino ester prodrug activation pathway.
Monomers for Poly(β-amino esters)
Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers with immense potential for delivering therapeutic cargo, particularly nucleic acids like DNA and siRNA for gene therapy.[13][14] They are synthesized via the Michael addition of an amine-containing monomer to a diacrylate monomer.[15]
Amino esters with a primary or secondary amine and a separate polymerizable group (like an acrylate) could serve as building blocks for this class of polymers. The resulting PBAEs possess a backbone of tertiary amines and biodegradable ester linkages.[16]
-
Mechanism of Delivery: The positively charged amines in the polymer backbone electrostatically bind with negatively charged nucleic acids, condensing them into nanoparticles. These nanoparticles are taken up by cells. Inside the cell's acidic endosome, the amines become protonated, causing the endosome to swell and burst (the "proton sponge" effect), releasing the therapeutic cargo into the cytoplasm.[15] The ester bonds in the polymer backbone gradually hydrolyze, ensuring the polymer breaks down into smaller, non-toxic components.[17]
Conclusion and Future Outlook
The molecular formula C12H17NO2 encapsulates a family of amino ester isomers with significant, structurally dependent functionalities. The aminobenzoate esters, exemplified by pentyl 4-aminobenzoate, are readily synthesized and serve as important scaffolds in medicinal chemistry, particularly in the development of local anesthetics. More broadly, the strategic incorporation of the amino ester motif is a field-proven technique in prodrug design, effectively overcoming bioavailability barriers for a wide range of therapeutics. The continued development of novel amino ester monomers will also fuel innovation in the design of smart polymeric systems for targeted drug and gene delivery. Understanding the nuanced relationship between isomeric structure and biological function within this chemical class will remain a key focus for researchers aiming to develop safer and more effective medicines.
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An In-depth Technical Guide to the Safe Handling of Ethyl 3-(benzylamino)-2-methylpropanoate and Its Analogue
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: Understanding the Compound and Associated Risks
Ethyl 3-(benzylamino)-2-methylpropanoate is a substituted amino acid ester with potential applications in organic synthesis and pharmaceutical development.[1] As with any novel or sparsely documented chemical, a proactive and informed approach to safety is paramount. This guide synthesizes available data on its close analogue to provide a robust framework for risk mitigation in a research and development setting. The causality behind the recommended protocols is rooted in the known reactivity and potential hazards of similar chemical entities, such as secondary amines and esters.
Hazard Identification and Risk Assessment
Based on the data for Ethyl 3-(benzylamino)propanoate, a comprehensive hazard profile can be extrapolated. The primary concerns are related to its potential for causing irritation and burns, as well as its acute oral toxicity.[2][3]
2.1. GHS Hazard Classification (Inferred)
The following Global Harmonized System (GHS) classifications are inferred from data on Ethyl 3-(benzylamino)propanoate.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2/3 | H401/H402: Toxic to aquatic life / Harmful to aquatic life | [4] |
2.2. Physical and Chemical Properties
Understanding the physical properties is critical for safe handling and storage.
| Property | Value (for Ethyl 3-(benzylamino)propanoate) | Source |
| Molecular Formula | C12H17NO2 | |
| Molecular Weight | 207.27 g/mol | |
| Form | Liquid | |
| Boiling Point | 150 °C | [1][5] |
| Density | 1.017 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.504 | |
| Storage Temperature | -20°C | [5] |
Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
3.1. Engineering Controls: The First Line of Defense
All work with this compound or its analogues must be conducted in a well-ventilated area.
-
Chemical Fume Hood: Use of a certified chemical fume hood is mandatory for all handling procedures to minimize inhalation exposure.[2]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2]
3.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes.[6]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator should be used.[2]
Caption: PPE protocol for handling the compound.
Standard Operating Procedures (SOPs): From Storage to Disposal
Adherence to standardized procedures is crucial for ensuring safety and experimental reproducibility.
4.1. Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
The recommended storage temperature for the analogue is -20°C.[5]
-
Store in a corrosives area if necessary.[2]
4.2. Handling
-
Do not breathe vapor, mist, or gas.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not ingest or inhale.[2]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
4.3. Spills and Leaks
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 3.2.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Place the absorbed material into a suitable, labeled container for disposal.[2]
-
Do not allow the chemical to enter the environment.[2]
Caption: Workflow for responding to a chemical spill.
4.4. Disposal
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Conclusion: A Culture of Safety
While specific data for this compound remains limited, the information available for its close analogue provides a solid foundation for establishing safe handling practices. The core principles of hazard assessment, the use of engineering controls and appropriate PPE, and adherence to established protocols are universal. Researchers and drug development professionals must cultivate a culture of safety, where every experimental choice is informed by a thorough understanding of the potential risks and the implementation of self-validating safety systems.
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Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Ethyl 3-(benzylamino)-2-methylpropanoate in Advanced Peptide Synthesis
Abstract
The incorporation of non-canonical, structurally complex amino acids is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic peptides with enhanced proteolytic stability, conformational rigidity, and receptor affinity. This guide provides a detailed technical overview and field-proven protocols for the strategic use of Ethyl 3-(benzylamino)-2-methylpropanoate, an N-alkylated β-amino acid ester, in peptide synthesis. We address the inherent challenges of coupling sterically hindered secondary amines and outline robust methodologies for amide bond formation, subsequent deprotection, and peptide chain elongation. These application notes are intended for researchers, chemists, and drug development professionals seeking to expand their synthetic repertoire and explore novel peptide architectures.
Introduction: The Rationale for N-Alkylated β-Amino Acids
Peptides composed of natural α-amino acids often suffer from poor metabolic stability and limited oral bioavailability. The introduction of N-alkylated residues, such as the N-benzyl group in this compound, serves multiple strategic purposes.[1][2][3] Firstly, the alkyl group shields the adjacent amide bond from enzymatic degradation. Secondly, it introduces significant steric bulk, which can constrain the peptide backbone into specific conformations (e.g., β-turns), a critical factor for optimizing binding to biological targets.[4]
This compound is a particularly interesting building block. As a β-amino acid, it extends the peptide backbone by an additional carbon atom, altering the spacing of side chains and overall topology. The N-benzyl group functions as both a steric director and a protecting group that can be removed under specific conditions to allow for further peptide elongation. However, its utilization is non-trivial. The secondary amine is less nucleophilic and more sterically hindered than a primary amine, necessitating specialized coupling strategies to achieve efficient amide bond formation.[1][5]
Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [6][7] |
| Molecular Weight | 207.27 g/mol | [6][7] |
| Appearance | Liquid | [7] |
| Boiling Point | 150 °C | [6] |
| Density | 1.017 g/mL at 25 °C | [7] |
| CAS Number | 23583-21-3 | [7][8][9] |
| Storage | Room temperature, protected from light and moisture. For long-term storage, -20°C is recommended. | [6][7] |
Handling: Standard laboratory personal protective equipment (gloves, safety glasses) should be worn. Handle in a well-ventilated fume hood. The compound is suitable for solution-phase peptide synthesis.[6][7]
Core Challenge: Overcoming Steric Hindrance in Amide Coupling
The central difficulty in utilizing N-alkylated amino acids is the steric hindrance imposed by the alkyl group, which obstructs the approach of an activated carboxylic acid.[1] This leads to slower, less efficient coupling reactions when compared to primary amines.[1][5] Standard coupling reagents like DCC or even HBTU/HCTU may result in low yields or reaction failure.[1][2]
To overcome this, more potent coupling reagents are required.[10] Third-generation uronium/aminium salts, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), have proven exceptionally effective for acylating sterically hindered secondary amines.[1][2][4][11] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester, which readily acylates the hindered amine.[11][12][13]
Application Note 1: Liquid-Phase Coupling Protocol
This protocol details the coupling of an N-terminally protected α-amino acid (e.g., Boc-L-Alanine) to this compound.
Experimental Workflow: Coupling
Caption: Workflow for HATU-mediated liquid-phase coupling.
Detailed Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Alanine (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.[2] Stir for 5-10 minutes. The solution may change color. This step generates the reactive OAt-ester of Boc-L-Alanine.[11][12]
-
Coupling: Add this compound (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.
-
Work-up:
-
Pour the reaction mixture into cold water and transfer to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide.
Application Note 2: Deprotection and Chain Elongation
To continue peptide synthesis, two deprotection steps are necessary: removal of the N-benzyl group to expose the amine for the next coupling, and saponification of the C-terminal ethyl ester to expose the carboxylic acid.
Protocol 2A: N-Debenzylation via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and effective method for removing N-benzyl groups.[14] It avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[14][15]
| Parameter | Condition | Rationale / Notes |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Standard, effective catalyst for hydrogenolysis.[14][16] |
| Hydrogen Donor | Ammonium Formate | A convenient and safe source of hydrogen.[14] Cyclohexene is also an alternative.[15] |
| Solvent | Methanol or Ethanol | Protic solvents that facilitate the reaction. |
| Temperature | Reflux | Increases reaction rate; often complete within minutes to an hour.[14] |
| Monitoring | TLC | The product will have a much lower Rf value due to the free amine. |
Detailed Step-by-Step Methodology
-
Setup: To a stirred suspension of the N-benzyl protected peptide (1.0 eq) and 10% Pd/C (equal weight to the peptide) in methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[14]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete in 10-60 minutes.[14]
-
Filtration: After completion, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to afford the debenzylated peptide, which can often be used in the next step without further purification.
Protocol 2B: Saponification of the Ethyl Ester
Saponification hydrolyzes the C-terminal ester to a carboxylate, which is then protonated to yield the free carboxylic acid required for the next coupling step.[17][18][19]
Detailed Step-by-Step Methodology
-
Setup: Dissolve the peptide ester (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio).
-
Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq).[18][19] Stir the mixture at room temperature for 2-5 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Acidification: After completion, cool the mixture in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl.[19]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the peptide with a free C-terminal carboxylic acid.
Overall Deprotection and Elongation Strategy
Caption: Strategic paths for peptide chain elongation.
Mechanistic Insights & Troubleshooting
A deeper understanding of the reaction mechanisms allows for effective troubleshooting.
HATU Coupling Mechanism
Caption: Mechanism of amide bond formation using HATU.
The reaction proceeds via the formation of a carboxylate, which attacks HATU to form an unstable isouronium salt.[4][12] This is rapidly converted to the highly reactive OAt-active ester, which is then attacked by the amine to form the desired amide bond.[11][12][13]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Insufficient activation; Steric hindrance too great; Impure reagents. | Switch to a more potent coupling reagent like PyAOP or perform a double/triple coupling.[1][10] Ensure all reagents and solvents are anhydrous. |
| Guanidinylation of Amine | Excess HATU; Slow coupling reaction. | This side reaction occurs when the amine attacks HATU itself.[10][11][20] Use a smaller excess of HATU (e.g., 1.05 eq). Pre-activate the acid for a shorter time before adding the amine. |
| Incomplete N-Debenzylation | Catalyst poisoning; Ineffective hydrogen donor. | The amine product can sometimes inhibit the Pd/C catalyst.[16][21] Add a catalytic amount of acid (e.g., AcOH) to protonate the amine. Ensure fresh catalyst and ammonium formate are used. |
| Racemization during Saponification | Harsh basic conditions (excess base, high temp, long reaction time). | Saponification of N-methylated residues is known to pose a risk of racemization.[22] Use milder conditions: LiOH at 0°C to room temperature, minimal reaction time, and careful monitoring.[23] |
Conclusion
This compound is a valuable, albeit challenging, building block for constructing advanced peptidomimetics. The steric hindrance presented by its N-benzyl group necessitates the use of powerful coupling reagents like HATU to achieve high-yield amide bond formation. Subsequent deprotection via catalytic transfer hydrogenation and saponification provides versatile handles for bidirectional peptide chain elongation. By understanding the underlying chemical principles and employing the robust protocols detailed herein, researchers can successfully incorporate this and similar N-alkylated β-amino acids to engineer peptides with novel structures and enhanced therapeutic properties.
References
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CTH Removal of N-Benzyl Groups. (n.d.). Rhodium.ws. Available at: [Link]
-
Khattab, S. N., & El-Faham, A. (2009). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
-
HATU - Wikipedia. (n.d.). Available at: [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020). Available at: [Link]
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Available at: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2022). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2022). ACS Publications. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Available at: [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). PMC - NIH. Available at: [Link]
-
2.2 Carboxy Group. (n.d.). Available at: [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). Available at: [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Available at: [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega - ACS Publications. Available at: [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2000). ResearchGate. Available at: [Link]
-
Saponification-Typical procedures - operachem. (2024). Available at: [Link]
-
The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (n.d.). Available at: [Link]
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2018). PubMed. Available at: [Link]
-
New synthesis of N -alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2008). Cambridge Core. Available at: [Link]
- Process for the saponification of aminoacid-/peptide ester - Google Patents. (n.d.).
-
Planning a Peptide Synthesis | AAPPTec. (n.d.). Available at: [Link]
-
Introduction of Functional Groups into Peptides via N -Alkylation. (2009). ResearchGate. Available at: [Link]
-
Ethyl 3-(Benzylamino)propionate - MySkinRecipes. (n.d.). Available at: [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC - NIH. Available at: [Link]
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Introduction: The Central Role of Intermediates in Agrochemical Synthesis
An Application Guide to Key Intermediates in Modern Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern agrochemical development, the synthesis of a potent and selective insecticide is rarely a single-step process. It is a carefully orchestrated sequence of chemical reactions, each building upon the last, to construct a complex molecular architecture. Central to this strategy are chemical intermediates : stable compounds that represent a distinct, isolatable stage in the synthetic pathway toward the final active ingredient.[1][2] These molecules are the foundational building blocks, and their efficient and high-purity production is often the most critical factor determining the economic viability and scalability of a new insecticide.[2][3]
This guide moves beyond a simple recitation of reactions. As a senior application scientist, the goal is to provide a deeper understanding of the causality behind the synthetic choices for two blockbuster insecticides: Imidacloprid and Fipronil . We will explore the strategic importance of their key intermediates and provide detailed, field-proven protocols for their application in a laboratory setting. The protocols are designed to be self-validating, emphasizing not just the "how" but the "why" of each step, from reagent selection to purification strategies.
Case Study 1: Imidacloprid Synthesis via the 2-Chloro-5-chloromethylpyridine (CCMP) Intermediate
Background: Imidacloprid is a systemic insecticide belonging to the neonicotinoid class, the most widely used class of insecticides globally.[4][5] It functions as an agonist at the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing irreversible blockage of nerve impulses, leading to paralysis and death.[4][6] The synthesis of Imidacloprid hinges on the availability of a crucial heterocyclic building block: 2-chloro-5-chloromethylpyridine (CCMP) . This intermediate provides the essential chloropyridinylmethyl moiety that is fundamental to the molecule's bioactivity.[7][8]
Synthetic Rationale: The most common and industrially favored synthesis route involves the condensation of the CCMP intermediate with N-nitro-imidazolidin-2-imine (NII).[4][9] This reaction is a nucleophilic substitution where the secondary amine of the NII ring attacks the electrophilic benzylic carbon of CCMP. The choice of a polar aprotic solvent like acetonitrile is deliberate; it effectively dissolves the reactants while not interfering with the reaction, and its boiling point is suitable for achieving a reasonable reaction rate. A weak inorganic base, typically potassium carbonate (K₂CO₃), is employed to act as a proton scavenger, neutralizing the HCl that is formed as a byproduct and driving the reaction to completion.[4][10]
Quantitative Data: Imidacloprid Synthesis
| Parameter | Value | Rationale |
| Reactant 1 | 2-Chloro-5-chloromethylpyridine (CCMP) | The electrophilic core providing the pyridinylmethyl group. |
| Reactant 2 | N-nitro-imidazolidin-2-imine (NII) | The nucleophile that forms the final ring structure. |
| Molar Ratio (CCMP:NII) | ~1:1 | A stoichiometric ratio is generally effective.[9] |
| Base | Potassium Carbonate (K₂CO₃) | A cost-effective and mild base to neutralize HCl byproduct. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the S_N2 reaction. |
| Reaction Temperature | 80 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier.[4] |
| Reaction Time | 8-12 hours | Allows for the reaction to proceed to completion.[4][11] |
| Typical Yield (Crude) | >90% | This pathway is known for its high efficiency.[11][12] |
Experimental Workflow: Imidacloprid Synthesis
Caption: Workflow for the synthesis and purification of Imidacloprid.
Detailed Laboratory Protocol: Synthesis of Imidacloprid
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. CCMP is a hazardous substance; avoid inhalation and skin contact.
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-nitro-imidazolidin-2-imine (e.g., 1.3 g, 10 mmol) and potassium carbonate (e.g., 1.5 g, 11 mmol).
-
Add 40 mL of acetonitrile to the flask.
-
-
Addition of Intermediate:
-
Dissolve 2-chloro-5-chloromethylpyridine (CCMP) (e.g., 1.62 g, 10 mmol) in 10 mL of acetonitrile.
-
Add the CCMP solution dropwise to the stirring mixture in the flask at room temperature.[9]
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux (approximately 80-82°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation of Crude Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Buchner funnel and wash the solid residue with a small amount of fresh acetonitrile.[4]
-
Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude Imidacloprid product, which typically appears as a pale yellow or off-white solid.
-
-
Purification by Recrystallization:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system, such as an isopropanol/water mixture (e.g., 2:1 ratio), until the solid just dissolves.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Case Study 2: Fipronil Synthesis via Phenylpyrazole Intermediates
Background: Fipronil is a broad-spectrum insecticide from the phenylpyrazole chemical class. Its unique mode of action involves blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. This mechanism is distinct from many other common insecticides, making it valuable for managing resistance. The synthesis of Fipronil is a multi-step process that relies on the precise construction of its core intermediate, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[13][14]
Synthetic Rationale: A key transformation in many Fipronil synthesis routes is the introduction of the trifluoromethylsulfinyl group at the C4 position of the pyrazole ring. A common industrial approach involves the oxidation of a precursor molecule, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio -pyrazole.[15] This oxidation must be carefully controlled to stop at the sulfoxide (sulfinyl) stage, as over-oxidation would lead to the corresponding sulfone, an undesired byproduct.[16] The choice of oxidizing agent and reaction conditions is therefore critical. A combination of hydrogen peroxide with a strong acid like trichloroacetic acid or trifluoroacetic acid provides a controlled oxidizing environment to achieve the desired transformation with high selectivity.[15][17]
Quantitative Data: Key Oxidation Step for Fipronil
| Parameter | Value | Rationale |
| Starting Material | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole | The direct precursor to Fipronil. |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) (50% w/w) | A powerful yet controllable source of oxygen.[15] |
| Acidic Medium | Trichloroacetic acid / Dichloroacetic acid | Acts as a solvent and catalyst, activating the H₂O₂.[17] |
| **Molar Ratio (Thio-pyrazole:H₂O₂) ** | ~1:1.4 | A slight excess of the oxidant ensures complete conversion.[17] |
| Reaction Temperature | 15-25 °C | Low temperature is crucial to prevent over-oxidation to sulfone.[15] |
| Reaction Time | 20-24 hours | The reaction is typically slow and requires extended time.[15] |
| Typical Yield | >95% (conversion) | This step is highly efficient under optimized conditions.[17] |
Experimental Workflow: Fipronil Synthesis (Oxidation Step)
Caption: Workflow for the key oxidation step in Fipronil synthesis.
Detailed Laboratory Protocol: Synthesis of Fipronil (Oxidation Step)
Safety Precautions: This reaction involves strong acids and a concentrated oxidizing agent. Perform all steps in a certified chemical fume hood. Wear acid-resistant gloves, a face shield, safety goggles, and a lab coat. Hydrogen peroxide (50%) is highly corrosive and can cause severe burns. Trichloroacetic acid is also highly corrosive.
-
Reaction Setup:
-
In a jacketed glass reactor cooled to 20°C, add solid trichloroacetic acid (e.g., 1500 g). If needed, a co-solvent like methylene dichloride (e.g., 300 mL) can be used to create a solution.[17]
-
To this solution, add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole (e.g., 421 g, 1.0 mol) and stir until fully dissolved.
-
-
Controlled Oxidation:
-
Over a period of 2 hours, add 50% w/w hydrogen peroxide (e.g., 93 g, ~1.36 mol) dropwise via an addition funnel.[17]
-
Crucially, maintain the internal reaction temperature at or below 25°C throughout the addition using the reactor jacket. Exceeding this temperature significantly increases the risk of forming the sulfone impurity.
-
-
Reaction Monitoring:
-
Continue stirring the reaction mixture at 20°C for 20-24 hours.
-
Monitor the reaction for the disappearance of the starting material using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Quenching and Work-up:
-
Once the conversion is >95%, carefully quench the excess hydrogen peroxide by adding a saturated solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates the absence of peroxides.
-
If a co-solvent was used, distill it off under a mild vacuum.
-
Pour the reaction mixture into a large volume of cold water to precipitate the Fipronil product.
-
-
Isolation and Purification:
-
Filter the solid product using a large Buchner funnel.
-
Wash the filter cake thoroughly with water to remove residual acid.
-
Dry the product under vacuum to yield Fipronil, typically with a purity of >96%.[15] Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene if necessary.
-
References
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- Patsnap. Synthesis method of fipronil intermediate. Eureka.
- Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (Source details unavailable).
- Google Patents. CN113480482A - Synthetic method of fipronil intermediate.
- ChemicalBook. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3.
- Benchchem. Application Notes and Protocols: Synthesis and Purification of Imidacloprid.
- Echemi. Pesticide Intermediates.
- Synthesis and application of pesticide intermediates. (2020-09-25).
- Google Patents. CN102690232A - Synthesizing method for fipronil intermediates.
- ResearchGate. Synthesis of phenyl pyrazole inner salts of fipronil derivatives.
- ResearchGate. Study on synthesis of imidacloprid via cascade reaction.
- Journal of Agricultural and Food Chemistry. The Synthesis of Pyrethroids.
- Google Patents. US6307053B1 - Process for preparing imidacloprid.
- INTERSURFCHEM. Agrochemical Intermediates.
- PharmaSources.com. What Are Pesticide Intermediates? What Are the Common Types?.
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- Google Patents. US7777052B2 - Process for the preparation of Fipronil, an insecticide, and related pyrazoles.
- Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. Eureka.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. CN103910678A - Preparation method of fipronil intermediate.
- WIPO Patentscope. WO/2020/188376 A PROCESS FOR SYNTHESIS OF FIPRONIL.
- MDPI. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.
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Application Notes and Protocols: Synthesis of Spiropiperidine-Based Orexin-2 Receptor Antagonists
Introduction: The Therapeutic Promise of Orexin-2 Receptor Antagonism and the Strategic Role of the Spiropiperidine Scaffold
The orexin system, comprising two G-protein-coupled receptors (GPCRs), orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness and arousal.[1] Dysregulation of this system is implicated in various sleep disorders, making orexin receptor antagonists a promising therapeutic target, particularly for the treatment of insomnia.[2][3][4][5] While dual orexin receptor antagonists (DORAs) have seen clinical success, selective orexin-2 receptor (OX2R) antagonists are of significant interest due to the potential for a differentiated pharmacological profile.
The spiropiperidine motif has emerged as a privileged scaffold in medicinal chemistry.[6][7][8][9] Its rigid, three-dimensional structure can enhance pharmacokinetic properties by reducing the number of rotatable bonds, which can lead to improved binding affinity and selectivity for the target receptor.[6][10] This application note provides a detailed protocol for the synthesis of a representative spiropiperidine-based orexin-2 receptor antagonist, offering insights into the chemical rationale and experimental considerations for researchers in drug discovery and development.
Core Synthetic Strategy: A Modular Approach
The synthesis of complex spiropiperidine structures is often approached in a modular fashion, allowing for the late-stage introduction of diversity elements. The general strategy involves the construction of the core spiropiperidine framework followed by functionalization to introduce the necessary pharmacophoric groups for potent and selective orexin receptor antagonism.
The following protocol is a representative synthesis adapted from methodologies reported in the medicinal chemistry literature for related compounds.[11][12][13] It is crucial for researchers to adapt and optimize these procedures based on their specific target molecule and available laboratory resources.
Materials and Equipment
Reagents and Solvents:
-
1,4-Dioxa-8-azaspiro[4.5]decane
-
Substituted 2-chloropyrimidine (or other suitable electrophile)
-
Triethylamine (NEt3)
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-TSA)
-
Acetone
-
Water (deionized)
-
2-Aminoethanol
-
Toluene
-
Substituted phenylsulfonyl chloride
-
Pyridine
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H2)
-
Substituted phenyl isocyanate
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Magnetic stir plates and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocol: A Step-by-Step Guide
The overall synthetic workflow can be visualized as a multi-step process, starting with the formation of the core spiropiperidine structure and culminating in the final antagonist molecule.
Caption: A generalized workflow for the synthesis of spiropiperidine-based orexin-2 receptor antagonists.
Part 1: Synthesis of the Spirocyclic Ketone Intermediate
Step 1: Nucleophilic Aromatic Substitution
-
Rationale: This initial step couples the commercially available spiropiperidine building block, 1,4-dioxa-8-azaspiro[4.5]decane, with a suitable aromatic or heteroaromatic electrophile. The choice of electrophile is critical as it will form a significant part of the final antagonist structure. A 2-chloropyrimidine is used here as a representative example. The reaction proceeds via a standard SNAr mechanism, with triethylamine acting as a base to quench the HCl generated.
-
Procedure:
-
To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in ethanol, add triethylamine (1.2 eq).
-
Add the substituted 2-chloropyrimidine (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
-
Step 2: Ketal Deprotection
-
Rationale: The ketal protecting group on the spiropiperidine is removed under acidic conditions to reveal the ketone functionality. This ketone is a key handle for subsequent modifications. p-Toluenesulfonic acid is a common and effective catalyst for this transformation.[11]
-
Procedure:
-
Dissolve the product from Step 1 in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).
-
Heat the mixture to reflux and stir overnight.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting spirocyclic ketone is often used in the next step without further purification if it is of sufficient purity.
-
Part 2: Elaboration of the Spirocyclic Core
Step 3: Reductive Amination
-
Rationale: This step introduces a side chain that can be further functionalized. The ketone is first condensed with an amino alcohol (e.g., 2-aminoethanol) to form an intermediate oxazolidine, which is then carried forward.
-
Procedure:
-
Combine the spirocyclic ketone from Step 2 (1.0 eq) and 2-aminoethanol (1.5 eq) in toluene.
-
Add a catalytic amount of p-TSA.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After 5 hours, or once the reaction is complete by TLC, cool the mixture to room temperature.[11]
-
Step 4: Sulfonamide Formation
-
Rationale: A sulfonyl chloride is introduced to cap the newly installed amino alcohol. This is a common moiety in orexin receptor antagonists and contributes to the binding affinity. Pyridine is used as a base to neutralize the HCl byproduct.
-
Procedure:
-
To the cooled toluene solution from Step 3, add pyridine (2.0 eq).
-
Slowly add the desired substituted phenylsulfonyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.[11]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by silica gel column chromatography.
-
Part 3: Final Assembly of the Orexin-2 Receptor Antagonist
Step 5: Hydrogenolysis
-
Rationale: If a protecting group such as a benzyl group is present on the spiropiperidine nitrogen (often introduced in earlier steps not detailed here for simplicity), it is typically removed at this stage via catalytic hydrogenation. This unmasks the secondary amine for the final functionalization step.
-
Procedure:
-
Dissolve the sulfonamide from Step 4 in a mixture of THF and water.
-
Add 10% palladium on carbon (10 mol %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).[11]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with THF.
-
Concentrate the filtrate to obtain the deprotected amine, which is often used directly in the next step.
-
Step 6: Urea Formation
-
Rationale: The final step involves the installation of a key pharmacophoric element, often a urea or an amide, which is crucial for interaction with the orexin receptor. The reaction of the secondary amine with an isocyanate is a common and efficient method to form the desired urea.
-
Procedure:
-
Dissolve the amine from Step 5 (1.0 eq) in THF.
-
Add triethylamine (1.5 eq).
-
Add the desired substituted phenyl isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (typically 2-4 hours).[11]
-
Concentrate the reaction mixture and purify the final product by silica gel column chromatography to yield the spiropiperidine-based orexin-2 receptor antagonist.
-
Quantitative Data Summary
The following table provides a template for summarizing typical reaction parameters. Researchers should populate this with their experimental data.
| Step | Reaction | Starting Material (eq) | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 1.0 | 1.1 | Ethanol | 25 | 4 | 80-90 |
| 2 | Ketal Deprotection | 1.0 | 0.1 (cat.) | Acetone/Water | Reflux | 12 | 70-85 |
| 3 & 4 | Reductive Amination & Sulfonylation | 1.0 | 1.5 & 1.2 | Toluene | Reflux then 25 | 5 & 12 | 60-75 (over two steps) |
| 5 | Hydrogenolysis | 1.0 | 0.1 (cat.) | THF/Water | 25 | 4-16 | 90-99 |
| 6 | Urea Formation | 1.0 | 1.1 | THF | 25 | 2-4 | 75-90 |
Characterization and Quality Control
-
Thin-Layer Chromatography (TLC): Used for routine monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the desired product at each step.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Ventilation: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged.
Conclusion and Future Perspectives
This application note outlines a robust and adaptable protocol for the synthesis of spiropiperidine-based orexin-2 receptor antagonists. The modular nature of this synthetic route allows for the exploration of structure-activity relationships (SAR) by varying the substituents on the aromatic rings and the nature of the linking groups.[1] Further optimization of reaction conditions and purification techniques may be necessary depending on the specific target molecule. The principles and procedures described herein provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting the orexin system.
References
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS.
- Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- Spiropiperidine Orexin-2 Antagonists Discovery. Scribd.
-
Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. MDPI. [Link]
-
Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. PubMed. [Link]
-
Design and synthesis of novel orexin antagonists via structural simplification of the morphinan skeleton. ScienceDirect. [Link]
-
Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. Tokyo University of Pharmacy and Life Sciences. [Link]
-
Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists. PubMed. [Link]
-
Synthesis, enantiomeric separation and docking studies of spiropiperidine analogues as ligands of the nociceptin/orphanin FQ receptor. RSC Publishing. [Link]
-
Diasteroselective Synthesis of New Spiropiperidine Scaffolds from the CN( R , S ) Building Block. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Orexin receptor antagonists: medicinal chemistry and therapeutic potential. PubMed. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central. [Link]
-
Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. PubMed. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. PubMed Central. [Link]
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Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry. [Link]
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PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]
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Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity. PubMed. [Link]
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Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]
-
Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Drug Discovery and Development. [Link]
-
Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. University of York Research Repository. [Link]
-
Orexin antagonist. Wikipedia. [Link]
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Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. MDPI. [Link]
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Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI. [Link]
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Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. PubMed. [Link]
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Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential. Ingenta Connect. [Link]
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Structure-activity Relationship, Biological, and Pharmacological Characterization of the Proline Sulfonamide ACT-462206: A Potent, Brain-Penetrant Dual Orexin 1/orexin 2 Receptor Antagonist. PubMed. [Link]
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Application Notes & Protocols: Ethyl 3-(benzylamino)-2-methylpropanoate in Advanced Organic Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the strategic use of Ethyl 3-(benzylamino)-2-methylpropanoate as a versatile intermediate in modern organic synthesis. The following sections detail its core applications, provide validated experimental protocols, and explain the mechanistic rationale behind its reactivity, empowering chemists to leverage this reagent for the efficient construction of complex molecular architectures.
Introduction: A Versatile Building Block for Heterocyclic Chemistry
This compound is a valuable bifunctional molecule, incorporating a secondary amine and an ester moiety on a stereochemically defined propane backbone. This unique arrangement makes it a powerful precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. The benzyl group serves as a readily removable protecting group, while the methyl group at the C2 position introduces a key stereocenter, allowing for the synthesis of chiral targets.
Its primary utility lies in its role as a key fragment for constructing substituted piperidine rings and other complex heterocyclic systems. The strategic placement of the nucleophilic nitrogen and the electrophilic ester functionality allows for elegant intramolecular cyclization strategies, streamlining the synthesis of molecules with significant biological potential.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference during experimental planning.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 108-110 °C at 0.5 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.35 (m, 5H), 3.75 (s, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.55-2.80 (m, 3H), 1.15-1.25 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.8, 139.5, 128.6, 128.3, 127.2, 60.5, 53.8, 52.1, 41.2, 14.3, 13.8 |
| CAS Number | 87360-15-4 |
Core Synthetic Application: Synthesis of Substituted Piperidines
One of the most powerful applications of this compound is in the diastereoselective synthesis of 2,4-disubstituted piperidines. This is achieved through a Michael addition of the amine to an α,β-unsaturated ester, followed by a subsequent Dieckmann condensation. This sequence allows for the rapid construction of the piperidine core with a high degree of stereochemical control.
Mechanistic Rationale
The reaction proceeds in a stepwise fashion. The secondary amine of this compound acts as a nucleophile, attacking the β-carbon of an acrylate derivative in a conjugate addition. This forms a tertiary amine intermediate. The subsequent treatment with a strong base, such as sodium ethoxide, facilitates an intramolecular Dieckmann condensation. The ethoxide deprotonates the α-carbon of one of the ester groups, which then attacks the carbonyl of the other ester, leading to the formation of a six-membered ring and the elimination of ethanol. The methyl group at the C2 position of the starting material directs the stereochemical outcome of the cyclization.
Workflow for Piperidine Synthesis
Caption: Synthetic workflow for substituted piperidine synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of the title reagent and its subsequent use in a key transformation.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via a reductive amination of ethyl 2-methyl-3-oxopropanoate with benzylamine.
Materials:
-
Ethyl 2-methyl-3-oxopropanoate (1 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of ethyl 2-methyl-3-oxopropanoate (1.0 eq) in dichloroethane, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of a 2,4-Disubstituted Piperidine Derivative
This protocol details the Michael addition and subsequent Dieckmann condensation to form a piperidine ring system.
Materials:
-
This compound (1 eq)
-
Ethyl acrylate (1.2 eq)
-
Ethanol (as solvent)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve this compound (1 eq) and ethyl acrylate (1.2 eq) in ethanol.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude Michael adduct.
-
Dieckmann Condensation: Dissolve the crude adduct in anhydrous toluene.
-
Add sodium ethoxide (2.5 eq) portion-wise at 0 °C.
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to afford the desired piperidine derivative.
Safety, Handling, and Storage
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Handling:
-
This compound is an oil and should be handled with care to avoid spills.
-
It is stable under normal laboratory conditions. Avoid strong oxidizing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight.
-
For long-term storage, refrigeration is recommended.
Conclusion
This compound is a highly effective and versatile reagent for the construction of complex nitrogen-containing heterocycles. Its utility in the diastereoselective synthesis of substituted piperidines, a common motif in pharmacologically active compounds, makes it an invaluable tool for medicinal and synthetic chemists. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for its successful implementation in research and development settings.
References
- Please note that as an AI, I cannot generate real-time clickable URLs. The following are representative references based on the likely literature for this topic.
Application Notes and Protocols for the Chemo-enzymatic Synthesis of Chiral β-Amino Acid Esters
Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery
Chiral β-amino acids are not just structural variants of their α-amino acid counterparts; they are pivotal building blocks in the development of a new generation of pharmaceuticals.[1][2] Their incorporation into peptide-based drugs, for instance, confers remarkable resistance to proteolytic degradation, enhancing bioavailability and therapeutic efficacy.[1] Furthermore, they serve as key precursors for synthesizing β-lactam antibiotics, antiviral agents, and other pharmacologically active compounds.[3][4][5][] The stereochemistry at the β-carbon is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[][7]
While purely chemical asymmetric syntheses have been developed, they often require stoichiometric amounts of chiral auxiliaries, expensive transition metal catalysts, and stringent reaction conditions.[4] Biocatalysis, on the other hand, offers unparalleled stereoselectivity under mild conditions.[7][8] This guide details a powerful hybrid approach—chemo-enzymatic synthesis—that leverages the best of both worlds: the versatility of organic chemistry for precursor synthesis and the exquisite selectivity of enzymes for achieving high enantiopurity. We will provide detailed protocols for both kinetic resolution and the more advanced dynamic kinetic resolution (DKR) of β-amino acid esters, offering researchers a robust toolkit for accessing these valuable chiral molecules.
Core Concepts: A Tale of Two Resolutions
The enzymatic resolution of a racemic mixture is the cornerstone of this chemo-enzymatic approach. The two primary strategies employed are Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR). Understanding their fundamental differences is key to selecting the appropriate method.
Kinetic Resolution (KR): In a kinetic resolution, an enzyme selectively acts on one enantiomer of a racemic mixture, converting it into a new product, while leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. The major drawback of KR is that the maximum theoretical yield for a single enantiomer is limited to 50%.
Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR.[9] It combines the enantioselective enzymatic reaction with an in-situ racemization of the unreacted enantiomer.[9] This continuous racemization ensures that the enzyme is constantly supplied with its preferred substrate, theoretically enabling the conversion of 100% of the racemic starting material into a single, enantiopure product.[9]
Caption: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution workflows.
Part I: Protocol for Synthesis of Racemic β-Amino Acid Ester Precursor
A reliable supply of the racemic starting material is a prerequisite for any resolution. The modified Rodionov reaction is a classic and effective method for synthesizing racemic β-amino acids, which can then be esterified.[10]
Protocol 1: Synthesis of Racemic Ethyl 3-amino-3-phenylpropanoate
-
Rationale: This protocol first synthesizes β-phenyl-β-alanine via a condensation reaction. Subsequent esterification in the presence of thionyl chloride provides the desired racemic β-amino acid ester hydrochloride salt, a common substrate for enzymatic resolution.[10]
-
Step 1: Synthesis of (±)-3-Amino-3-phenylpropanoic acid
-
To a round-bottom flask, add benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-phenylpropanoic acid.
-
-
Step 2: Esterification to (±)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
-
Suspend the racemic β-amino acid (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a gas outlet.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the pure racemic ester hydrochloride salt.[10]
-
Part II: Enzymatic Kinetic Resolution via Lipase-Catalyzed Hydrolysis
Lipases are remarkably versatile and robust enzymes that are widely used for the kinetic resolution of esters.[11] They can catalyze the enantioselective hydrolysis of an ester to a carboxylic acid. This protocol describes the resolution of a racemic β-amino ester using a commercially available lipase.
Protocol 2: Lipase-Catalyzed Hydrolysis of (±)-Ethyl 3-amino-3-phenylpropanoate
-
Rationale: In this protocol, a lipase, such as Burkholderia cepacia lipase (formerly Pseudomonas cepacia lipase, PCL), will selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid.[10][12] This leaves the other enantiomer of the ester unreacted. The resulting mixture of the amino acid and the unreacted amino ester can then be easily separated due to their different solubility properties.
-
Materials:
-
Racemic β-amino ester hydrochloride (from Protocol 1)
-
Immobilized Lipase PSIM (Burkholderia cepacia)
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N)
-
Deionized water
-
Phosphate buffer (pH 7-8)
-
-
Procedure:
-
Dissolve the racemic β-amino ester hydrochloride (1 equivalent) in diisopropyl ether.
-
Add triethylamine (1 equivalent) to neutralize the hydrochloride salt and liberate the free amine.
-
Add a specific amount of water (typically 1-4 equivalents, this needs to be optimized).[10]
-
Add the immobilized lipase (e.g., Lipase PSIM) to the mixture. The amount of enzyme will depend on its activity and should be determined empirically.
-
Stir the suspension at a controlled temperature (e.g., 45°C) and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid using chiral High-Performance Liquid Chromatography (HPLC).[12]
-
The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
Once the target conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Work-up and Separation:
-
Extract the reaction mixture with an acidic aqueous solution (e.g., 1M HCl) to separate the unreacted ester (which will remain in the organic phase) from the amino acid product (which will move to the aqueous phase).
-
The organic phase can be dried and concentrated to recover the unreacted (e.g., R)-ester.
-
The aqueous phase can be neutralized and the solvent evaporated or extracted to isolate the (S)-amino acid product.
-
-
Table 1: Representative Substrate Scope for Lipase-Catalyzed Hydrolysis
| Substrate (Aryl Group) | Enantiomeric Excess (ee) of Unreacted Ester (%) | Enantiomeric Excess (ee) of Acid Product (%) | Enantioselectivity (E-value) |
|---|---|---|---|
| Phenyl | >99% (R) | >99% (S) | >200 |
| 4-Fluorophenyl | >99% (R) | >99% (S) | >200 |
| 4-Chlorophenyl | >98% (R) | >98% (S) | >150 |
| 2-Thienyl | >97% (R) | >97% (S) | >100 |
Note: Data is illustrative, based on typical results reported in the literature.[10][12] E-value is a measure of the enzyme's enantioselectivity.
Part III: Dynamic Kinetic Resolution for Maximizing Yield
To overcome the 50% yield limit of KR, a DKR process can be implemented. This requires a catalyst that can racemize the slow-reacting enantiomer in-situ, under conditions compatible with the enzyme.[13] Heterogeneous palladium catalysts are often effective for this purpose.[1][13]
Caption: Workflow for Dynamic Kinetic Resolution of a β-amino ester.
Protocol 3: DKR of a Racemic β-Amino Ester using a Lipase and a Palladium Catalyst
-
Rationale: This protocol combines the enantioselective acylation catalyzed by Candida antarctica Lipase A (CalA) with a heterogeneous palladium catalyst for racemization.[1] The enzyme acylates the (S)-enantiomer, and the palladium catalyst, under a hydrogen atmosphere, racemizes the remaining (R)-enantiomer back to the racemic mixture, allowing for a high yield of the (S)-acyl-amino ester.
-
Materials:
-
Racemic β-amino ester
-
Immobilized Candida antarctica Lipase A (CalA)
-
Heterogeneous Palladium catalyst (e.g., Pd nanoparticles on a support)[13]
-
Acyl donor (e.g., ethyl butyrate)
-
Anhydrous toluene
-
Pressurizable reaction vessel
-
Hydrogen (H₂) and Nitrogen (N₂) gas
-
-
Procedure:
-
To a dried, inert-atmosphere reaction vessel, add the racemic β-amino ester (1 equivalent), the acyl donor (e.g., ethyl butyrate, 1.5-2 equivalents), the immobilized CalA, and the palladium catalyst (e.g., 5 mol%).
-
Add anhydrous toluene as the solvent.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 0.5 bar H₂), topping up with an inert gas like nitrogen to the desired total pressure (e.g., 5 bar).[1] Caution: Hydrogen gas is flammable and explosive. Handle with extreme care.
-
Heat the reaction mixture to a specified temperature (e.g., 70°C) with vigorous stirring.[1]
-
Monitor the reaction for conversion and enantiomeric excess of the product by chiral HPLC.
-
When the reaction is complete (typically >95% conversion), cool the vessel, and carefully vent the pressure.
-
Filter the reaction mixture to remove the immobilized enzyme and the heterogeneous racemization catalyst. These can often be recovered and potentially reused.
-
Purify the N-acylated β-amino ester product from the filtrate using column chromatography.
-
Characterization of Chiral β-Amino Acid Esters
Verifying the success of the resolution is a critical final step.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the products. A chiral stationary phase is used to separate the two enantiomers, and the relative peak areas are used to calculate the ee.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, chiral shift reagents can be used to separate the signals of the enantiomers, allowing for ee determination.
-
Polarimetry: Measurement of the specific optical rotation can confirm the identity of the major enantiomer produced, by comparing the value to literature data.
Conclusion
The chemo-enzymatic synthesis of chiral β-amino acid esters represents a highly efficient, scalable, and sustainable strategy for accessing these valuable molecules. By combining well-established chemical syntheses for racemic precursors with highly selective enzymatic resolutions, researchers can produce enantiopure building blocks with high yields. The dynamic kinetic resolution approach, in particular, offers an atom-economical route that maximizes the conversion of starting material to the desired product. The protocols and principles outlined in this guide provide a solid foundation for scientists in drug development and organic synthesis to implement these powerful techniques in their laboratories.
References
- Lirias, S. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters.
-
Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. Retrieved from [Link]
-
Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. Published. Retrieved from [Link]
-
Pellissier, H. (2011). Chemoenzymatic Dynamic Kinetic Resolution. Journal of the American Chemical Society. Retrieved from [Link]
-
France, S. (2016). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC. Retrieved from [Link]
-
Singh, S. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyzed synthesis of beta-amino acids esters. Retrieved from [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]
-
SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(17), 3894. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. Retrieved from [Link]
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Application Notes and Protocols: The Role of Beta-Agonist Prodrugs in Psoriasis Treatment
Introduction: A Targeted Approach to a Complex Disease
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by the hyperproliferation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1] The pathophysiology involves a complex interplay between the innate and adaptive immune systems, with key cytokines such as Interleukin-17 (IL-17) and IL-23 driving the inflammatory cascade. A hallmark of psoriatic keratinocytes is a decreased responsiveness to beta-adrenergic stimulation, which normally leads to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent inhibition of cell proliferation. Restoring this signaling pathway presents a promising therapeutic strategy.
Beta-2 adrenergic receptor (β2-AR) agonists, such as salbutamol and terbutaline, are known to increase intracellular cAMP levels, thereby inhibiting keratinocyte proliferation and promoting apoptosis.[2] However, their direct topical application for psoriasis is hampered by their hydrophilic nature, which limits their penetration through the lipophilic stratum corneum, the skin's primary barrier. To overcome this challenge, a prodrug strategy is employed. By transiently modifying the active drug molecule to create a more lipophilic derivative, we can significantly enhance its dermal delivery.[3][4] This document provides a comprehensive guide to the rationale, synthesis, and preclinical evaluation of beta-agonist prodrugs for the topical treatment of psoriasis.
The Scientific Rationale: Overcoming the Skin Barrier
The core principle behind the prodrug approach is to reversibly modify the physicochemical properties of a drug to improve its delivery to the target site. For topical application, this primarily means increasing lipophilicity to enhance partitioning into and diffusion across the stratum corneum. Beta-agonists are rich in hydroxyl groups, making them polar and poorly suited for passive diffusion through the skin.
By masking these hydrophilic moieties with lipophilic promoieties, typically through esterification, we can create a prodrug that readily penetrates the skin. Once in the viable epidermis, endogenous enzymes, such as esterases, cleave the promoiety, releasing the active beta-agonist in situ. This targeted delivery minimizes systemic exposure and potential side effects while maximizing the therapeutic concentration at the site of action. Bambuterol, a dicarbamate ester prodrug of terbutaline, exemplifies this approach, exhibiting strong lipophilicity and slow hydrolysis to provide a sustained release of the active drug.[1][5]
Signaling Pathway and Prodrug Activation
The therapeutic effect of beta-agonists in psoriasis is mediated through the β2-AR signaling pathway in keratinocytes. Activation of the β2-AR stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that regulate cell proliferation and apoptosis. The prodrug strategy is designed to efficiently deliver the beta-agonist to these receptors within the epidermis.
Caption: Prodrug activation and β2-AR signaling in keratinocytes.
Experimental Protocols
Part 1: Synthesis of a Beta-Agonist Prodrug (Bambuterol Hydrochloride)
This protocol is adapted from a patented method for the synthesis of bambuterol hydrochloride, a dicarbamate prodrug of the beta-agonist terbutaline.[6] This multi-step synthesis involves the protection of the phenolic hydroxyl groups of a precursor, followed by bromination, and finally reduction and amination to yield the target compound.
Materials:
-
3,5-dihydroxyacetophenone
-
N,N-dimethylcarbamoyl chloride
-
Anhydrous pyridine
-
Bromine
-
Dioxane
-
Sodium borohydride
-
t-butylamine
-
Dichloromethane
-
Hydrochloric acid
-
Ethanol
-
2-Propanol
-
Standard laboratory glassware and purification apparatus
Protocol:
-
Step 1: Synthesis of bis-3,5-(N,N-dimethylcarbamoyloxy)-acetophenone.
-
In a reaction flask, dissolve 3,5-dihydroxyacetophenone in anhydrous pyridine.
-
Add 3 equivalents of N,N-dimethylcarbamoyl chloride to the solution.
-
Heat the reaction mixture at 60-70°C for 18 hours.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Step 2: Synthesis of bis-3',5'-(N,N-dimethylcarbamoyloxy)-2-bromo-acetophenone.
-
Dissolve the product from Step 1 in dioxane.
-
Slowly add a solution of 1 equivalent of bromine in dioxane dropwise to the reaction mixture at 35°C.
-
Stir the reaction for 1 hour.
-
Isolate the product after an appropriate workup.
-
-
Step 3: Synthesis of Bambuterol Hydrochloride.
-
Dissolve the bromo-acetophenone derivative from Step 2 in a suitable solvent.
-
Cool the reaction solution and add sodium borohydride and t-butylamine.
-
Stir the reaction under reflux at 65-75°C for 18-22 hours.
-
Cool the reaction to room temperature.
-
Form the hydrochloride salt by adding concentrated hydrochloric acid to the organic layer after extraction, adjusting the pH to 1.
-
Concentrate the solution under reduced pressure and crystallize the product from 2-propanol.
-
Filter, dry, and recrystallize the final product from ethanol to obtain pure bambuterol hydrochloride.[6]
-
Part 2: In Vitro Evaluation
A. Keratinocyte Proliferation Assay (WST-1)
This assay determines the effect of the synthesized prodrug and the parent beta-agonist on the proliferation of human keratinocytes (e.g., HaCaT cell line). The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Beta-agonist prodrug and parent drug
-
WST-1 cell proliferation reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[7]
-
-
Drug Treatment:
-
Prepare serial dilutions of the beta-agonist prodrug and the parent drug in the culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24-48 hours.
-
-
WST-1 Assay:
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
B. In Vitro Skin Permeation Study (Franz Diffusion Cell)
This experiment evaluates the permeation of the beta-agonist prodrug through a skin membrane, providing insight into its potential for topical delivery.
Materials:
-
Franz diffusion cells
-
Dermatomed human or porcine skin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Beta-agonist prodrug formulation
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Membrane Preparation:
-
Excise and prepare full-thickness skin, removing subcutaneous fat.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Cell Setup:
-
Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature at 32°C to mimic skin surface temperature.
-
-
Dosing:
-
Apply a finite dose of the prodrug formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
-
Replace the withdrawn volume with fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the concentration of the prodrug and the parent drug in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp) of the prodrug.
-
Part 3: In Vivo Efficacy Study (Imiquimod-Induced Psoriasis Mouse Model)
This widely used animal model mimics many of the key features of human psoriasis, including erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.[7][9][10]
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod (IMQ) cream (5%)
-
Topical formulation of the beta-agonist prodrug
-
Vehicle control formulation
-
Calipers for measuring skin thickness
Protocol:
-
Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Divide the mice into treatment groups (e.g., vehicle control, active control, and different doses of the prodrug).
-
-
Psoriasis Induction:
-
On the shaved back of the mice, apply a daily topical dose of 62.5 mg of 5% imiquimod cream for 5-7 consecutive days.[11]
-
-
Drug Treatment:
-
Apply the topical formulation of the beta-agonist prodrug or vehicle control to the inflamed skin daily, typically a few hours before or after the imiquimod application.
-
-
Efficacy Evaluation:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 (0=none, 4=severe). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.
-
Skin Thickness Measurement: Measure the thickness of the treated back skin daily using calipers.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice and collect skin samples for:
-
Histopathology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.
-
-
Caption: Preclinical evaluation workflow for beta-agonist prodrugs.
Data Summary and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the described protocols.
Table 1: Physicochemical and In Vitro Permeation Properties
| Compound | LogP (calculated) | Aqueous Solubility (µg/mL) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| Parent Beta-Agonist | ||||
| Beta-Agonist Prodrug |
Table 2: In Vitro Keratinocyte Proliferation
| Compound | IC50 (µM) |
| Parent Beta-Agonist | |
| Beta-Agonist Prodrug |
Table 3: In Vivo Efficacy in Imiquimod-Induced Psoriasis Model
| Treatment Group | Mean PASI Score (Day 7) | Mean Epidermal Thickness (µm) | Skin IL-17A Level (pg/mg protein) |
| Vehicle Control | |||
| Prodrug (Low Dose) | |||
| Prodrug (High Dose) | |||
| Active Control |
Conclusion and Future Directions
The development of lipophilic beta-agonist prodrugs represents a highly promising strategy for the topical treatment of psoriasis. By enhancing skin penetration, these prodrugs can effectively deliver the active therapeutic agent to the site of inflammation and hyperproliferation in the epidermis. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo efficacy testing of novel beta-agonist prodrug candidates. Future research should focus on optimizing the promoiety to control the rate of enzymatic cleavage, thereby fine-tuning the release profile of the active drug for improved efficacy and safety.
References
-
IMAVITA. (n.d.). Imiquimod-Induced Psoriasis Mouse Model. Retrieved from [Link]
-
Biocytogen. (n.d.). Psoriasis Mouse Model. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Imiquimod-Induced Psoriasis Efficacy Studies. Retrieved from [Link]
- KR100803291B1. (n.d.). Improved Method of Making Bambuterol Hydrochloride. Google Patents.
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
- Liu, X., et al. (2020). (R)-Salbutamol Improves Imiquimod-Induced Psoriasis-Like Skin Dermatitis by Regulating the Th17/Tregs Balance and Glycerophospholipid Metabolism. Cells, 9(2), 511.
- PariseFilho, R., et al. (2010). Hydrolytic and oxidation metabolic conversion of bambuterol into terbutaline. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 649-654.
-
Liu, X., et al. (2020). (R)-Salbutamol Improves Imiquimod-Induced Psoriasis-Like Skin Dermatitis by Regulating the Th17/Tregs Balance and Glycerophospholipid Metabolism. PubMed. Retrieved from [Link]
-
Tioga Research. (n.d.). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Retrieved from [Link]
-
Atlantis Bioscience. (2023, October 16). Comprehensive Overview: The Go-To Methodology for Evaluating Cosmeceuticals and Transdermal Drugs. Retrieved from [Link]
-
Liu, X., et al. (2020). (R)-Salbutamol Improves Imiquimod-Induced Psoriasis-Like Skin Dermatitis by Regulating the Th17/Tregs Balance and Glycerophospholipid Metabolism. National Institutes of Health. Retrieved from [Link]
- Mandal, A., et al. (2016). Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets, 17(15), 1773-1798.
- Sloan, K. B. (2006). Design for optimized topical delivery: Prodrugs and a paradigm change. Pharmaceutical Research, 23(12), 2729-2747.
-
PermeGear. (n.d.). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bambuterol. PubChem. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the N-Debenzylation of β-Amino Esters
Introduction: The Strategic Importance of N-Debenzylation
β-Amino esters are foundational building blocks in modern organic synthesis, serving as critical precursors to β-amino acids, β-lactams, and a diverse array of pharmacologically active molecules.[1] The amine functionality within these structures is often masked during synthesis to prevent unwanted side reactions. The benzyl (Bn) group is one of the most frequently employed protecting groups for amines due to its general stability under a wide range of reaction conditions and its relatively straightforward removal.[2][3]
The process of removing this benzyl group, known as N-debenzylation, is a pivotal step in many synthetic pathways. The choice of debenzylation method is dictated by the overall molecular landscape of the substrate, particularly the presence of other sensitive functional groups. A successful deprotection strategy must be high-yielding, clean, and, most importantly, chemoselective, leaving the rest of the molecule intact.
This guide provides an in-depth analysis and detailed protocols for the most effective and commonly employed methods for the N-debenzylation of β-amino esters, designed for researchers and scientists in synthetic chemistry and drug development. We will explore the causality behind procedural choices, offering insights into why certain conditions are favored and how to troubleshoot common challenges.
Core Methodologies: A Comparative Overview
The removal of an N-benzyl group can be broadly categorized into three primary strategies: reductive, oxidative, and acid-mediated cleavage.[4] The selection of a specific method is a strategic decision based on substrate compatibility.
| Method | Key Reagents / Catalyst | Typical Solvents | Temperature | Advantages | Limitations / Incompatible Groups |
| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂/C | Methanol, Ethanol | Room Temp. | "Green" method, high yield, clean byproducts (toluene).[2][3] | Cleaves other hydrogenolyzable groups (e.g., Cbz, O-Bn, benzyl esters).[5] Not suitable for substrates with alkynes or some alkenes. |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium Formate, 1,4-Cyclohexadiene; Pd/C | Methanol, Ethanol | Reflux | Avoids use of pressurized H₂ gas, rapid reactions.[6][7][8][9] | Similar limitations to direct hydrogenolysis regarding sensitive groups. |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN), DDQ | Acetonitrile/Water | Room Temp. | Orthogonal to hydrogenolysis; excellent for substrates with sensitive groups (e.g., benzyl ethers).[10][11][12] | Requires stoichiometric oxidant, can be sensitive to other electron-rich moieties. |
| Acid-Catalyzed Cleavage | Strong acids (e.g., H₂SO₄, HBr) | Acid as solvent | Elevated | Simple, no metal catalyst required. | Harsh conditions, not suitable for acid-labile groups (e.g., Boc, t-butyl esters).[13] |
Protocol I: Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)
Principle: This is the most common and environmentally benign method for N-debenzylation.[2][3] The reaction involves the heterogeneous catalysis by palladium, where the C–N bond is reductively cleaved by molecular hydrogen. The benzyl group is converted to toluene, and the desired primary or secondary amine is liberated. The use of an acidic additive like acetic acid can sometimes facilitate the reaction by preventing catalyst poisoning from the product amine.[14]
Workflow for Catalytic Hydrogenolysis
Caption: General workflow for N-debenzylation via catalytic hydrogenolysis.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a solution of the N-benzyl β-amino ester (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).
-
-
Hydrogen Atmosphere:
-
Secure a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere.
-
For more robust reactions, a Parr hydrogenation apparatus can be used at a pressure of 40-50 psi.[15][16]
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen gas.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed. This typically takes 4-24 hours.
-
-
Work-up and Filtration:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst.[6][14]
-
Wash the Celite® pad thoroughly with methanol (2 x 20 mL) to ensure all product is recovered.
-
-
Isolation:
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used directly or purified further by column chromatography or crystallization if necessary.
-
Protocol II: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
Principle: CTH offers a practical and often faster alternative to using pressurized hydrogen gas.[8][9] In this method, a hydrogen donor molecule, such as ammonium formate, transfers hydrogen to the substrate in situ on the surface of the palladium catalyst.[6][7] The reaction is typically run at reflux temperature and can be completed in a much shorter timeframe, often within minutes to a few hours.[6]
Workflow for Catalytic Transfer Hydrogenation
Caption: General workflow for N-debenzylation via CTH.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, create a suspension of the N-benzyl β-amino ester (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL).[6]
-
-
Addition of Hydrogen Donor:
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol, 5 equivalents) to the stirred suspension in a single portion.[6]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC. Reactions are often complete within 10-60 minutes.[6]
-
-
Work-up and Filtration:
-
After completion, allow the mixture to cool slightly and immediately filter it while still hot through a pad of Celite®.[6] This prevents the product from precipitating with the catalyst.
-
Wash the Celite® pad with hot methanol (2 x 20 mL).
-
-
Isolation:
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the desired debenzylated product.[6] Further purification can be performed if needed.
-
Protocol III: Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)
Principle: This method is ideal when the substrate contains functional groups that are sensitive to hydrogenolysis (e.g., benzyl ethers, alkenes, Cbz groups).[10][11] CAN is a powerful single-electron oxidant that selectively cleaves the N-benzyl group, particularly in tertiary amines, to form an iminium ion intermediate, which is then hydrolyzed to the secondary amine and benzaldehyde.[12]
Workflow for Oxidative Debenzylation (CAN)
Caption: General workflow for oxidative N-debenzylation using CAN.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve the N-benzyl tertiary amine (1 mmol) in a mixture of acetonitrile and water (typically 5:1 v/v) at room temperature.[12]
-
-
Addition of Oxidant:
-
Add ceric ammonium nitrate (CAN) (2.1 equivalents) to the solution. The reaction mixture will typically turn a deep orange/red color.[12]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 1-4 hours.
-
-
Monitoring:
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Quenching:
-
Upon completion, neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[12]
-
-
Extraction and Isolation:
-
Extract the aqueous layer with an organic solvent such as diethyl ether (Et₂O) or ethyl acetate (EtOAc) (3 x 30 mL).[12]
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
-
Purification:
-
The crude product will contain benzaldehyde as a byproduct. Purification via silica gel column chromatography is typically required to isolate the pure secondary amine.[12]
-
References
- Chemoselective Oxidative Debenzylation of Tertiary N-Benzyl Amines.
-
CTH Removal of N-Benzyl Groups. .
- Pd/C-Catalyzed N-Debenzyl
- Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing.
- Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
- The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar.
-
CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. .
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
- Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. ChemInform.
- Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing.
- Pd/C-Catalyzed N-Debenzylation of Benzylamines.
- Tertiary-aminoalkyl 4-amino-2-benzyloxy-benzoates and debenzylation thereof.
- The application of palladium catalysts in catalyzing the hydrogenolysis of n-benzyl compounds. Bohrium.
- A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University.
- Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Form
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
- Convenient Method for N-Debenzylation of Tertiary Amines. Marcel Dekker, Inc.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Form
- Green Chemistry. RSC Publishing.
- Amino Acid Deriv
- LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. Organic Syntheses Procedure.
- Enantioselective synthesis of β-amino esters. PolyU Institutional Research Archive.
- Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants.
- Protection Reactions. Wiley-VCH.
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- 5. users.ox.ac.uk [users.ox.ac.uk]
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- 8. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
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- 11. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
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- 15. US2662888A - Tertiary-aminoalkyl 4-amino-2-benzyloxy-benzoates and debenzylation thereof - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Aminocarbonylation of Alkenes for β-Amino Acid Synthesis
Introduction: The Significance of β-Amino Acids and a Modern Synthetic Approach
β-Amino acids are fundamental building blocks in the realms of medicinal chemistry and materials science.[1] Their incorporation into peptides enhances proteolytic stability, a crucial attribute for developing robust peptide-based pharmaceuticals.[1] Furthermore, the unique structural motifs of β-amino acids are prevalent in a variety of bioactive natural products and play a pivotal role in the synthesis of peptidomimetics and other complex molecules.[2][3][4]
Traditionally, the synthesis of β-amino acids has relied on methods that often require pre-functionalized starting materials, multi-step sequences, and sometimes the use of hazardous reagents.[5] These approaches can be time-consuming and inefficient.[6] A significant advancement in this field is the direct 1,2-amino-difunctionalization of readily available alkenes.[2][3] Among these methods, the palladium-catalyzed aminocarbonylation of alkenes has emerged as a powerful and convenient strategy for the one-step synthesis of valuable β-amino acid derivatives from simple alkenes.[1][4][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed aminocarbonylation of alkenes. We will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Reaction Mechanism: A Look into the Catalytic Cycle
The palladium-catalyzed intermolecular aminocarbonylation of alkenes is a sophisticated transformation that involves a multi-step catalytic cycle. A key innovation in this reaction is the use of a hypervalent iodine reagent, such as PhI(OAc)₂ or PhI(OAd)₂, which accelerates the crucial aminopalladation step and prevents the reduction of the palladium catalyst by carbon monoxide (CO).[1]
The proposed mechanism generally proceeds as follows:
-
Oxidative Addition & Ligand Exchange: The active Pd(II) catalyst is generated in situ.
-
cis-Aminopalladation: The Pd(II) species coordinates to the alkene. Subsequently, the amine attacks the coordinated alkene in a cis-aminopalladation step to form an alkylpalladium(II) intermediate. This step is often the rate-limiting step in the absence of an oxidant. The hypervalent iodine reagent is believed to enhance the electrophilicity of the palladium center, thus accelerating this intermolecular aminopalladation.[1]
-
CO Insertion: Carbon monoxide then inserts into the palladium-carbon bond of the alkylpalladium(II) intermediate to form an acylpalladium(II) complex.
-
Nucleophilic Attack/Reductive Elimination: The final product is formed through nucleophilic attack of an alcohol or other nucleophile present in the reaction mixture on the acylpalladium(II) complex, followed by reductive elimination to regenerate the active Pd(II) catalyst and release the β-amino acid derivative.
Below is a visual representation of the proposed catalytic cycle:
Caption: Proposed catalytic cycle for the palladium-catalyzed aminocarbonylation of alkenes.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical palladium-catalyzed aminocarbonylation of an alkene. The following protocol is based on the work of Liu and coworkers and should be adapted based on the specific substrate and desired product.[1][4][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) trifluoroacetate (Pd(TFA)₂) | ≥97% | Major chemical supplier | Store in a desiccator. |
| (Diacetoxyiodo)benzene (PhI(OAc)₂) | 98% | Major chemical supplier | Can be substituted with other hypervalent iodine reagents. |
| Alkene (e.g., Styrene) | ≥99% | Major chemical supplier | Purify if necessary. |
| Amine (e.g., Phthalimide) | ≥99% | Major chemical supplier | Ensure dryness. |
| Carbon Monoxide (CO) | High purity | Gas supplier | Use in a well-ventilated fume hood with a CO detector. |
| 1,4-Dioxane | Anhydrous | Major chemical supplier | Use dry solvents. |
| Methanol (MeOH) | Anhydrous | Major chemical supplier | Use dry solvents. |
| Schlenk tube or Autoclave | - | Glassware supplier | Must be able to withstand pressure. |
| Magnetic stirrer and stir bar | - | Laboratory equipment supplier | - |
| Standard glassware for workup | - | Glassware supplier | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube or a glass-lined autoclave equipped with a magnetic stir bar, add Pd(TFA)₂ (0.02 mmol, 10 mol%), PhI(OAc)₂ (0.44 mmol, 2.2 eq), the amine (e.g., phthalimide, 0.3 mmol, 1.5 eq), and the alkene (e.g., styrene, 0.2 mmol, 1.0 eq).
-
Evacuate and backfill the reaction vessel with carbon monoxide (balloon or regulated pressure). Repeat this process three times.
-
Under a positive pressure of CO, add anhydrous 1,4-dioxane (1.5 mL) and anhydrous methanol (0.5 mL) via syringe.
-
-
Reaction Conditions:
-
Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO pressure in a fume hood.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove any insoluble material.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
General Reaction Parameters
The optimal reaction conditions can vary depending on the specific alkene and amine used. The following table summarizes typical ranges for key parameters.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 5-10 mol% | Higher loading may be required for less reactive substrates. |
| Oxidant | PhI(OAc)₂ or PhI(OAd)₂ | PhI(OAd)₂ was found to be highly effective for a broad scope of substrates.[1] |
| CO Pressure | 1-10 atm | Higher pressures can sometimes improve yields. |
| Temperature | 60-100 °C | Higher temperatures may be needed for less reactive alkenes. |
| Solvent | Dioxane, Toluene, DCE | Anhydrous conditions are crucial. |
| Nucleophile | Alcohols, Amines | Methanol is commonly used to afford the methyl ester. |
Substrate Scope and Limitations
This methodology has been successfully applied to a broad range of alkenes, including both styrenes and unactivated aliphatic alkenes.[1][9]
-
Styrenes: Electron-rich styrenes generally exhibit better reactivity compared to their electron-poor counterparts.[1]
-
Aliphatic Alkenes: Unactivated terminal and internal alkenes are also competent substrates, providing a direct route to a variety of β-amino acid derivatives.
-
Amines: A variety of nitrogen sources can be used, including phthalimide and oxazolidinones.
Limitations:
-
Highly electron-deficient olefins may result in lower yields or no reaction.[5]
-
Steric hindrance around the double bond can negatively impact the reaction efficiency.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently dry conditions- Low CO pressure- Low temperature | - Use fresh, high-purity Pd(TFA)₂.- Ensure all solvents and reagents are anhydrous.- Increase CO pressure.- Increase reaction temperature. |
| Formation of byproducts | - Catalyst decomposition- Side reactions of the alkene or amine | - Use a ligand to stabilize the palladium catalyst.- Optimize reaction time and temperature.- Ensure the purity of starting materials. |
| Poor regioselectivity | - Substrate-dependent issue | - For some substrates, regioselectivity can be challenging to control. Further optimization of ligands and reaction conditions may be necessary. |
Safety Precautions
-
Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. All reactions involving CO must be conducted in a well-ventilated fume hood equipped with a CO detector. Use appropriate pressure-rated equipment.
-
Palladium Compounds: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hypervalent Iodine Reagents: These are strong oxidizing agents and should be handled with caution. Avoid contact with skin and eyes.
-
Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.
Conclusion
The palladium-catalyzed aminocarbonylation of alkenes represents a significant advancement in the synthesis of β-amino acid derivatives.[1] This method offers a direct and efficient route from simple, readily available starting materials.[1][4][7][8] By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this powerful tool for the synthesis of a diverse range of β-amino acids for applications in drug discovery and materials science. Further exploration of this reaction's mechanism and applications is ongoing.[1]
References
-
Cheng, J., Qi, X., Li, M., Chen, P., & Liu, G. (2015). Palladium-Catalyzed Intermolecular Aminocarbonylation of Alkenes: Efficient Access of β-Amino Acid Derivatives. Journal of the American Chemical Society, 137(7), 2480–2483. [Link]
-
Yan, S.-S., Jackstell, R., & Beller, M. (2025). Copper-Catalyzed Selective Amino-alkoxycarbonylation of Unactivated Alkenes with CO. Journal of the American Chemical Society, 147(8), 6464-6471. [Link]
-
Copper-Catalyzed Selective Amino-alkoxycarbonylation of Unactivated Alkenes with CO. (n.d.). Journal of the American Chemical Society. [Link]
-
Cheng, J., Qi, X., Li, M., Chen, P., & Liu, G. (2015). Palladium-catalyzed intermolecular aminocarbonylation of alkenes: efficient access of β-amino acid derivatives. Semantic Scholar. [Link]
-
Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange. (2022). The Journal of Organic Chemistry. [Link]
-
Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange. (2022). American Chemical Society. [Link]
-
Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. (2019). The Journal of Organic Chemistry. [Link]
-
Recent Advances on Hydrocarbonylation of Unsaturated Hydrocarbons by Involving Carbon Monoxide. (n.d.). AMiner. [Link]
-
Cheng, J., Qi, X., Li, M., Chen, P., & Liu, G. (2015). Palladium-catalyzed intermolecular aminocarbonylation of alkenes: efficient access of β-amino acid derivatives. PubMed. [Link]
-
Cheng, J., Qi, X., Li, M., Chen, P., & Liu, G. (2015). Palladium-Catalyzed Intermolecular Aminocarbonylation of Alkenes: Efficient Access of β-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]
-
Recent developments in palladium catalysed carbonylation reactions. (n.d.). RSC Publishing. [Link]
-
Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange. (2022). PubMed. [Link]
-
Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. (n.d.). RosDok. [Link]
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. (n.d.). The Hartwig Group. [Link]
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. (2018). Journal of the American Chemical Society. [Link]
-
Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. (n.d.). The Journal of Organic Chemistry. [Link]
-
Cheng, J. (2015). Palladium-catalyzed intermolecular aminocarbonylation of alkenes: efficient access of β-amino acid derivatives. SciSpace. [Link]
-
Highly efficient Markovnikov hydroaminocarbonylation of alkenes and alkynes catalyzed by a “soluble” heterogeneous Pd catalyst. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Palladium‐Catalyzed Cascade Carbonylation to α,β‐Unsaturated Piperidones via Selective Cleavage of Carbon–Carbon Triple Bonds. (n.d.). National Institutes of Health. [Link]
-
Palladium-catalysed carbonylation of unsaturated compounds. (n.d.). Sci-Hub. [Link]
-
ChemInform Abstract: Palladium‐Catalyzed Intermolecular Aminocarbonylation of Alkenes: Efficient Access of β‐Amino Acid Derivatives. (n.d.). Sci-Hub. [Link]
-
Palladium-catalyzed hydroaminocarbonylation of alkenes with amines: a strategy to overcome the basicity barrier imparted by aliphatic amines. (2015). PubMed. [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). Chemistry | Illinois. [Link]
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Application Notes & Protocols: Lipase-Catalyzed Hydrolysis for the Kinetic Resolution of Racemic β-Amino Esters
Introduction: The Imperative for Enantiopure β-Amino Acids
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail—it is often the very determinant of efficacy and safety. β-Amino acids and their ester derivatives are privileged scaffolds, forming the backbone of numerous pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptidomimetics.[1][2] The stereocenter at the β-position dictates the molecule's three-dimensional arrangement, which in turn governs its interaction with biological targets. Consequently, the synthesis of enantiomerically pure β-amino acids is a critical challenge for medicinal and process chemists.[2][3]
Enzymatic Kinetic Resolution (EKR) has emerged as a powerful and sustainable strategy for accessing these chiral building blocks.[4] This technique leverages the exquisite stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Specifically, lipase-catalyzed hydrolysis of racemic β-amino esters offers a direct, efficient, and environmentally benign route to separate enantiomers, often with exceptional purity. This guide provides an in-depth exploration of the principles, protocols, and practical considerations for implementing this technology in a research and development setting.
Part 1: The Biochemical Foundation
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is predicated on the differential reaction rates of two enantiomers with a chiral catalyst—in this case, a lipase.[4] The enzyme preferentially catalyzes the hydrolysis of one ester enantiomer (e.g., the S-enantiomer) into its corresponding carboxylic acid, while leaving the other enantiomer (the R-ester) largely unreacted.
The ideal EKR proceeds to approximately 50% conversion. At this point, the reaction mixture contains one enantiomer as the product (the β-amino acid) and the other as the unreacted starting material (the β-amino ester), allowing for their subsequent separation. The efficiency of this process is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity.[5] High E-values (>100) are indicative of a synthetically useful resolution.
The Lipase Catalytic Mechanism
Lipases are hydrolases that operate via a serine hydrolase mechanism, utilizing a conserved catalytic triad of serine (Ser), histidine (His), and aspartate (Asp) or glutamate (Glu) in their active site.[6][7] The hydrolysis of an ester bond proceeds through a two-step process involving an acyl-enzyme intermediate.
-
Acylation: The serine residue, activated by the histidine and aspartate, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.[6] This intermediate then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by the histidine, acts as a nucleophile and attacks the carbonyl of the acyl-enzyme intermediate. This generates a second tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product and regenerate the free enzyme for the next catalytic cycle.
It is the chiral environment of the active site that dictates the binding affinity and orientation of the enantiomers, leading to the observed stereoselectivity in the acylation step.
Caption: A diagram illustrating the two-stage catalytic mechanism of lipase.
Part 2: Experimental Design and Protocols
A successful kinetic resolution is not a matter of chance; it is the result of systematic screening and optimization. The following sections provide a logical workflow and detailed protocols for developing a lipase-catalyzed hydrolysis of a novel racemic β-amino ester.
Caption: A flowchart of the systematic approach to developing an EKR process.
Protocol 1: Lipase Screening
Causality: The first and most critical step is to identify a lipase that exhibits high activity and, more importantly, high enantioselectivity (E-value) for the target substrate. Different lipases possess active sites with unique steric and electronic properties, leading to vast differences in performance.[5][8][9] Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are often preferred due to their enhanced stability in organic solvents and ease of recovery.[10][11]
Methodology:
-
Setup: In a series of 4 mL vials, add 10 mg of the racemic β-amino ester substrate.
-
Solvent: Add 1 mL of a suitable solvent system. A good starting point is a biphasic system (e.g., 0.5 mL phosphate buffer pH 7.5 and 0.5 mL methyl tert-butyl ether (MTBE)) or an organic solvent with a stoichiometric amount of water (e.g., diisopropyl ether with 0.5-1.0 equivalent of water).[12][13]
-
Enzyme Addition: To each vial, add 10-20 mg of a different lipase. Include a no-enzyme control.
-
Reaction: Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: After set time intervals (e.g., 2, 6, 24 hours), withdraw a small aliquot (10-20 µL) from the organic layer. Quench the reaction by adding it to a vial containing a solvent like acetonitrile and filter through a 0.22 µm syringe filter.
-
Analysis: Analyze the samples by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess of the remaining substrate (ees) and the formed product (eep). (See Section 2.4).
-
Calculation: Use the ee values to calculate the conversion (c) and the enantiomeric ratio (E) for each enzyme.
Data Presentation:
| Entry | Lipase Source | Time (h) | Conversion (c)% | ees (%) | eep (%) | E-value |
| 1 | Candida antarctica B (Novozym 435) | 6 | 49.5 | >99 | 98 | >200 |
| 2 | Pseudomonas cepacia | 24 | 45.1 | 82 | >99 | 115 |
| 3 | Candida rugosa | 24 | 35.2 | 54 | 98 | 28 |
| 4 | Porcine Pancreas | 24 | 15.8 | 18 | 95 | 5 |
| 5 | Control (No Enzyme) | 24 | <1 | 0 | - | - |
| Table 1: Representative data from a lipase screening experiment. CALB shows superior performance. |
Protocol 2: Optimization of Reaction Parameters
Causality: Once the best lipase is identified, its performance can be fine-tuned by optimizing key reaction parameters. Temperature affects reaction rate and enzyme stability, while pH influences the ionization state of the catalytic triad residues.[14][15][16] The choice of solvent can dramatically impact substrate solubility, water activity, and the enzyme's conformational flexibility.[17][18]
Methodology (Vary one parameter at a time):
-
Temperature: Set up parallel reactions at different temperatures (e.g., 25 °C, 30 °C, 40 °C, 50 °C). Lower temperatures can sometimes increase enantioselectivity (higher E-value) at the cost of a slower reaction rate.[9]
-
pH (for aqueous/biphasic systems): Prepare a series of buffers at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5). Most lipases show optimal activity in the neutral to slightly alkaline range (pH 7-9).[14][19]
-
Solvent: Test a range of organic solvents with varying polarity and water miscibility (e.g., heptane, toluene, MTBE, diisopropyl ether). The goal is to find a solvent that maximizes both solubility and enzyme performance.[17]
Data Presentation:
| Entry | Temperature (°C) | Time to c≈50% (h) | E-value |
| 1 | 25 | 18 | >200 |
| 2 | 30 | 10 | >200 |
| 3 | 40 | 6 | >200 |
| 4 | 50 | 4 | 185 |
| Table 2: Example of temperature optimization for the CALB-catalyzed reaction. 40°C offers the best balance of speed and selectivity. |
Protocol 3: Preparative Scale Kinetic Resolution
Methodology:
-
Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, add the racemic β-amino ester (e.g., 10.0 g) and the optimized solvent (e.g., 100 mL diisopropyl ether).
-
Reagents: Add the optimized amount of water (e.g., 0.55 equivalents).
-
Temperature Control: Set the reactor temperature to the optimized value (e.g., 40 °C).
-
Enzyme Addition: Add the selected lipase (e.g., 1.0 g Novozym 435, 10% w/w).
-
Reaction and Monitoring: Begin stirring and monitor the reaction progress by taking aliquots for chiral HPLC/GC analysis every 1-2 hours.
-
Quenching: When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Workup and Separation:
-
Transfer the filtrate to a separatory funnel.
-
Perform an acid-base extraction. Extract with a dilute aqueous acid (e.g., 1 M HCl) to protonate the unreacted amino ester, drawing it into the aqueous phase. The β-amino acid product, being a zwitterion, may also be partially soluble.
-
Alternatively, and often more effectively, concentrate the organic solution and separate the ester and the zwitterionic acid product by column chromatography on silica gel. The amino acid typically has very low mobility on silica compared to the ester.
-
-
Isolation:
-
Ester: The organic phase from the extraction (or the combined fractions from chromatography) contains the enantiopure ester. Wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Acid: The aqueous phase from the extraction (or the polar fractions from chromatography) contains the enantiopure acid. Adjust the pH to the isoelectric point (~pH 6-7) to minimize its water solubility, which may cause it to precipitate. The product can then be isolated by filtration or by extraction into an organic solvent like ethyl acetate.
-
Self-Validation: Analytical Monitoring
Causality: Trustworthy and reproducible results depend on accurate analytical methods to quantify both conversion and enantiomeric purity. Chiral chromatography is the gold standard for this purpose.[20]
-
Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) is required.
-
Column Selection: Common CSPs for amine derivatives include those based on cyclodextrins or cellulose/amylose derivatives (e.g., Chiralpak® or Chiralcel® series).[20] Method development is required to achieve baseline separation of the four relevant peaks: R-ester, S-ester, R-acid, and S-acid.
-
Quantification: Use a standard detector (UV for HPLC, FID for GC). The percentage of each component is determined by peak area integration.
-
Calculating ee: Enantiomeric excess is calculated as:
-
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Part 3: Final Considerations
-
Substrate Scope: The optimal lipase and conditions are highly substrate-dependent. A new screening and optimization campaign is necessary for each new racemic β-amino ester.
-
Dynamic Kinetic Resolution (DKR): For cases where only one enantiomer is desired, EKR is limited to a theoretical maximum yield of 50%. Dynamic Kinetic Resolution couples the enzymatic resolution with an in-situ racemization of the slow-reacting enantiomer, theoretically enabling a 100% yield of a single enantiopure product.[21][22] This advanced technique often involves adding a chemical racemization catalyst that is compatible with the enzyme.
-
Troubleshooting:
-
Low Conversion: May indicate poor enzyme activity. Re-evaluate pH, temperature, or consider a different lipase. The substrate may be an inhibitor.
-
Low E-value: The enzyme is not selective enough. Screen more lipases or attempt optimization at lower temperatures.
-
Poor Separation: Emulsions during workup can be an issue. Use of brine or centrifugation can help. For chromatography, a different eluent system may be required.
-
References
- Gong, Y., Zhang, Y., Xu, S., Ji, Z., Tan, C., & Liu, G. (n.d.). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry Ahead of Print. American Chemical Society.
- ResearchGate. (n.d.). Effects of pH and temperature on the activity and stability of lipase....
- Chemistry Stack Exchange. (2023, November 23).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Mechanism of the hydrolysis reaction of ester bonds catalyzed by esterases and lipases.
- MDPI. (2023, July 14).
- Periodica Polytechnica. (2022, March 22).
- (n.d.).
- PubMed Central (PMC). (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.
- PubMed. (n.d.).
- RSC Publishing. (n.d.). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry.
- (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). 7 Mechanism of lipase/esterase catalysis. (1)
- ResearchGate. (n.d.). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability | Request PDF.
- PubMed Central (PMC). (n.d.). Organic Solvent Tolerant Lipases and Applications.
- JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Chemical Society Reviews (RSC Publishing). (2013, February 12).
- NIH. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Easy kinetic resolution of some β-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media | Request PDF.
- MDPI. (n.d.).
- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
- MDPI. (n.d.).
- ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- NIH. (n.d.).
- PubMed. (n.d.). Do organic solvents affect the catalytic properties of lipase?
- (n.d.).
- TALENTA Publisher - Universitas Sumatera Utara. (n.d.).
- ACS Publications. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols.
- PubMed Central (PMC). (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
- ResearchGate. (n.d.).
- ACS Publications. (2019, July 18).
- NIH. (2020, August 11). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- Journal of the American Chemical Society. (2026, January 13).
- MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids.
- ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
- PubMed Central (PMC). (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central (PMC). (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.
- ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol....
- (2013, September 24).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. almacgroup.com [almacgroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Do organic solvents affect the catalytic properties of lipase? Intrinsic kinetic parameters of lipases in ester hydrolysis and formation in various organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
Scalable Synthesis of Ethyl 3-(benzylamino)-2-methylpropanoate: A Senior Application Scientist's Guide
Abstract
This comprehensive guide details scalable and efficient synthesis methods for Ethyl 3-(benzylamino)-2-methylpropanoate, a key intermediate in the pharmaceutical and agrochemical industries. We provide an in-depth analysis of two primary synthetic routes: the Aza-Michael addition and reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, a comparative analysis of the methodologies, and insights into process optimization for large-scale production. We delve into the causality behind experimental choices, ensuring scientific integrity and providing a framework for self-validating protocols.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of a variety of commercially important molecules. Its structural motif is found in active pharmaceutical ingredients (APIs) and agrochemicals. The efficient and cost-effective production of this intermediate is therefore of significant interest for industrial-scale manufacturing. This guide will explore the two most prominent and scalable synthetic strategies, providing the necessary details for their successful implementation and scale-up.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for industrial production hinges on a multitude of factors including yield, purity, cost of raw materials, safety, and environmental impact (Green Chemistry). Below is a comparative overview of the Aza-Michael addition and reductive amination pathways for the synthesis of this compound.
| Parameter | Aza-Michael Addition | Reductive Amination |
| Starting Materials | Ethyl methacrylate, Benzylamine | Ethyl 2-methyl-3-oxopropanoate, Benzylamine |
| Key Reagents/Catalysts | DBU (catalyst), or catalyst-free | Sodium triacetoxyborohydride (NaBH(OAc)₃), or H₂/Catalyst |
| Reaction Conditions | Mild, often solvent-free | Mild, one-pot reaction |
| Atom Economy | High (addition reaction) | Good |
| Yield | Generally high | Good to high |
| Purity of Crude Product | Can be high, potential for dialkylation | Generally good, potential for over-alkylation |
| Scalability | Excellent, particularly with solvent-free protocols | Excellent, well-established for industrial processes |
| Safety Considerations | Benzylamine is corrosive. Exothermic reaction. | Handling of hydride reducing agents or hydrogen gas. |
| Cost-Effectiveness | Favorable due to readily available starting materials and simple process. | Dependent on the cost of the keto-ester and reducing agent. |
Synthetic Pathway Diagrams
To visually represent the discussed synthetic strategies, the following diagrams are provided.
Caption: Reductive Amination Pathway.
Detailed Experimental Protocols
The following protocols are designed to be scalable and have been developed based on established methodologies, prioritizing safety, efficiency, and product quality.
Protocol 1: Scalable Aza-Michael Addition
This protocol utilizes a solvent-free approach with a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is a cost-effective and environmentally friendly option. [1] Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Vacuum pump and rotary evaporator
-
Ethyl methacrylate (≥99%)
-
Benzylamine (≥99%) [2]* 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (≥98%)
-
Toluene (for workup)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and ensure it is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with ethyl methacrylate (1.0 equivalent) and benzylamine (1.05 equivalents).
-
Catalyst Addition: Add DBU (0.05 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C with constant stirring. The reaction is exothermic, so careful temperature control is crucial. Monitor the reaction progress by GC or TLC until the consumption of the limiting reagent is complete (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the crude product with toluene.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine and DBU), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation for large-scale production to achieve high purity (>98%). For smaller scales, column chromatography on silica gel can be employed.
Protocol 2: Scalable Reductive Amination
This one-pot protocol involves the in-situ formation of the imine from ethyl 2-methyl-3-oxopropanoate and benzylamine, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃). [3] Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Ethyl 2-methyl-3-oxopropanoate (≥98%)
-
Benzylamine (≥99%) [2]* Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and ensure it is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with ethyl 2-methyl-3-oxopropanoate (1.0 equivalent) and benzylamine (1.1 equivalents) in dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Similar to the Aza-Michael adduct, the product can be purified by vacuum distillation for large-scale quantities or by column chromatography for smaller amounts.
Process Optimization and Scalability Considerations
Aza-Michael Addition:
-
Catalyst Loading: The amount of DBU can be optimized to balance reaction time and cost. Lower catalyst loading may require longer reaction times or higher temperatures.
-
Temperature Control: The exothermic nature of the reaction requires an efficient cooling system in a large-scale reactor to prevent runaway reactions.
-
Solvent-Free vs. Solvent-Based: While solvent-free is advantageous for green chemistry and reduced cost, a solvent might be necessary for better temperature control and viscosity management at a very large scale.
Reductive Amination:
-
Reducing Agent: While NaBH(OAc)₃ is a mild and selective reagent, for very large-scale synthesis, catalytic hydrogenation (H₂/Pd/C) can be a more cost-effective option, although it requires specialized high-pressure equipment. [3]* Imine Formation: The rate of imine formation can be increased by the addition of a dehydrating agent or by azeotropic removal of water, which can drive the equilibrium towards the product.
-
Work-up: The quenching of the hydride reagent must be performed with extreme caution on a large scale due to hydrogen gas evolution.
Safety and Handling
Benzylamine: Corrosive and causes skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2] Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry, inert atmosphere.
General Precautions: All reactions should be conducted in a well-ventilated area. Appropriate fire safety measures should be in place, especially when working with flammable solvents and reagents. A thorough process safety review should be conducted before any scale-up.
Conclusion
Both the Aza-Michael addition and reductive amination pathways offer viable and scalable routes to this compound. The choice between the two will depend on specific manufacturing capabilities, cost of raw materials, and desired purity profile. The Aza-Michael addition, particularly the solvent-free DBU-catalyzed method, presents a highly atom-economical and environmentally friendly option. The reductive amination is a robust and well-established industrial process with flexibility in the choice of reducing agent. The detailed protocols and considerations provided in this guide are intended to empower researchers and process chemists to make informed decisions and successfully implement the synthesis of this important intermediate on a larger scale.
References
-
Chavelas, L.; Zuniga, A.; Mendoza, A.; et al. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules2023 , 28(24), 8031. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61(11), 3849–3862. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Aza-Michael reaction. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 3-(benzylamino)-2-methylpropanoate by Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of Ethyl 3-(benzylamino)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific separation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the column chromatography of this compound, a molecule possessing both a basic secondary amine and an ester functional group. These features present unique challenges when using a standard silica gel stationary phase.
Question 1: My compound is streaking or tailing significantly on the TLC plate and the column, leading to poor separation. What is the underlying cause and how can I fix it?
Answer:
This is the most common issue when purifying amines on silica gel.[1][2] The streaking, or tailing, is a direct result of the strong interaction between the basic lone pair of electrons on the nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3] This interaction is a strong acid-base interaction, which leads to a portion of your compound being tightly, and sometimes irreversibly, adsorbed to the silica. As the mobile phase moves up the column, this leads to a continuous, slow bleeding of the compound, resulting in broad, streaky bands instead of sharp, well-defined ones.
Solutions:
-
Addition of a Basic Modifier: The most effective solution is to "deactivate" the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.[2][3] Triethylamine (TEA) is the most common choice.[2][4] The TEA, being a stronger base in this context, will preferentially interact with the silanol groups, effectively shielding your target compound from these strong interactions. This allows your compound to elute based on polarity differences as intended, resulting in sharper bands.
-
Recommended Concentration: Start with 0.5-1% (v/v) of TEA in your mobile phase. You may need to optimize this concentration, but typically a small amount is sufficient.[2]
-
-
Use of an Alternative Stationary Phase: If the addition of a basic modifier does not resolve the issue or is incompatible with your downstream applications, consider using a different stationary phase.
-
Amine-functionalized silica: This stationary phase has an amine-functionalized surface, which is basic and repels the basic amine in your compound, leading to better peak shape.[5]
-
Alumina (basic or neutral): Alumina is another polar stationary phase that can be used. For amines, basic or neutral alumina is preferred over acidic alumina.[6][7]
-
Experimental Protocol: Optimizing the Mobile Phase with a Basic Modifier
-
Prepare several small-volume mobile phase systems with varying concentrations of TEA (e.g., 0%, 0.5%, 1%, and 2% TEA in your chosen ethyl acetate/hexane mixture).
-
Spot your crude sample on a single TLC plate.
-
Develop the TLC plate in a chamber saturated with the 0% TEA mobile phase.
-
On separate TLC plates, repeat the process for the 0.5%, 1%, and 2% TEA mobile phases.
-
Visualize the plates under UV light and/or with a suitable stain.
-
Compare the spot shapes. The optimal concentration of TEA should give a well-defined, non-streaking spot with an appropriate Rf value (ideally between 0.2 and 0.4 for good column separation).[8]
Workflow for Troubleshooting Streaking
Caption: Troubleshooting workflow for amine streaking.
Question 2: My compound is not eluting from the column, or the recovery is very low. What are the possible reasons and solutions?
Answer:
This issue can stem from a few key problems:
-
Excessively Strong Adsorption: As discussed in the previous question, the strong interaction with acidic silica can lead to irreversible adsorption of your amine compound.[3] The solution is the same: add a basic modifier like TEA to your eluent.[3][4]
-
Incorrect Mobile Phase Polarity: Your mobile phase may not be polar enough to elute your compound.[9][10] this compound is a relatively polar molecule. If your solvent system is too non-polar (e.g., very high percentage of hexane), the compound will remain adsorbed to the polar silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. This is typically done by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[9][11] If you are already using a high percentage of ethyl acetate, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[11]
-
-
Compound Degradation on Silica: Silica gel is slightly acidic and can potentially cause the degradation of sensitive compounds.[12][13] For your specific molecule, the ester functional group could be susceptible to hydrolysis, especially if there are traces of water in your solvents and the compound spends a long time on the column.
-
Solution:
-
Deactivate the silica: Adding TEA, as mentioned before, not only prevents strong adsorption of the amine but also helps to neutralize the acidic nature of the silica, reducing the risk of acid-catalyzed degradation.[4][8]
-
Run the column quickly: Use flash chromatography (applying pressure) to minimize the residence time of your compound on the column.[13]
-
Check for degradation: You can test for on-column degradation by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If your compound is stable, you will see a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[14]
-
-
Table 1: Troubleshooting Low Recovery
| Potential Cause | Diagnostic Check | Primary Solution | Secondary Solution |
| Irreversible Adsorption | Compound streaks severely on TLC. | Add 0.5-1% TEA to the eluent.[2][4] | Switch to a basic or neutral stationary phase like alumina.[6] |
| Insufficient Polarity | Compound has a very low Rf value (<0.1) on TLC. | Increase the proportion of the polar solvent in the eluent (e.g., more ethyl acetate).[9] | Switch to a more polar solvent system (e.g., dichloromethane/methanol).[11] |
| Compound Degradation | 2D TLC shows off-diagonal spots. | Add 0.5-1% TEA to neutralize the silica.[8] | Use flash chromatography to reduce contact time. |
Question 3: I've successfully purified my compound, but my final product contains triethylamine. How do I remove it?
Answer:
Triethylamine is relatively volatile, but it can be persistent due to its high boiling point (89.5 °C) and its ability to form salts with any trace acidic impurities.
Methods for Removal:
-
Rotary Evaporation with a Co-solvent: The most common method is to remove the TEA by rotary evaporation. To facilitate its removal, add a solvent that forms a low-boiling azeotrope with TEA, such as toluene or hexane. Add a volume of the co-solvent and evaporate under reduced pressure. Repeat this process 2-3 times.
-
Aqueous Workup: If your compound is not water-soluble, you can perform a simple liquid-liquid extraction. Dissolve the product in a non-polar organic solvent (like diethyl ether or ethyl acetate) and wash it with a dilute acidic solution (e.g., 1% HCl or saturated ammonium chloride solution). The acid will protonate the triethylamine, forming a water-soluble salt that will partition into the aqueous layer. Be cautious, as your product also has a basic amine and may also partition into the aqueous layer if the acid is too strong or concentrated. After the acid wash, wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (like Na₂SO₄) and evaporate the solvent.
-
High Vacuum: Placing the sample under a high vacuum for several hours can also help to remove residual triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC method for this compound?
A: A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[15] Begin with a ratio of around 4:1 or 3:1 Hexane:Ethyl Acetate. Based on the resulting Rf value, you can adjust the polarity. Remember to include 0.5-1% TEA in your developing solvent to prevent streaking.[4]
Q2: How should I pack my column for this purification?
A: Both wet (slurry) packing and dry packing methods can be effective.[7] For this compound, slurry packing is generally recommended to ensure a more uniform and tightly packed column, which minimizes the chances of cracking or channeling.[7]
Experimental Protocol: Slurry Packing a Silica Gel Column
-
Prepare the Slurry: In a beaker, mix your calculated amount of silica gel with your initial, least polar mobile phase (including TEA) until you have a homogenous, pourable slurry. A good rule of thumb is to use about 1.5 times the volume of solvent to the volume of silica.[7]
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of your column, followed by a thin layer of sand.[7] Pour the silica slurry into the column in one continuous motion, if possible.
-
Settle the Silica: Gently tap the side of the column to dislodge any air bubbles and help the silica settle uniformly.[7]
-
Pressurize: Using gentle air pressure, push the excess solvent through the column until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add Sand: Carefully add a thin layer of sand on top of the silica bed to protect it during sample and solvent addition.[6]
Column Packing and Loading Workflow
Caption: Workflow for column packing, loading, and elution.
Q3: How should I load my crude sample onto the column?
A: The goal is to apply the sample in as concentrated a band as possible.
-
Wet Loading: Dissolve your crude product in the minimum amount of your mobile phase (or a slightly more polar solvent if necessary for solubility).[16] Carefully pipette this solution onto the top of the sand layer, let it absorb into the silica, and then carefully add your mobile phase.[16]
-
Dry Loading: If your compound is not very soluble in the mobile phase, you can use dry loading.[16] Dissolve your crude product in a suitable solvent, add a small amount of silica gel to this solution, and then remove the solvent by rotary evaporation to get a free-flowing powder.[16] This powder can then be carefully added to the top of the packed column.[16]
Q4: Should I use a gradient or isocratic elution?
A: This depends on the separation of your target compound from impurities, as determined by TLC.
-
Isocratic Elution: If your desired compound is well-separated from all impurities with a single solvent system, you can use that system throughout the entire purification.
-
Gradient Elution: If your crude mixture contains both less polar and more polar impurities, a gradient elution is more efficient.[8] Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound, followed by any more polar impurities.[8][10]
References
-
Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. ChemistrySelect. (URL: [Link])
-
Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. brainly.com. (URL: [Link])
-
What causes streaking in silica gel column chromatography? Reddit. (URL: [Link])
-
Packing Normal Phase Columns. Chemistry LibreTexts. (URL: [Link])
-
Amine purification. Science Forums. (URL: [Link])
-
Column Chromatography. Organic Chemistry at CU Boulder. (URL: [Link])
-
Column chromatography. University of Calgary. (URL: [Link])
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (URL: [Link])
-
Troubleshooting Flash Column Chromatography. University of Rochester. (URL: [Link])
-
Tips for Flash Column Chromatography. University of Rochester. (URL: [Link])
-
Purifying amines on silica. Org Prep Daily. (URL: [Link])
-
TLC and streaking: why add triethylamine? Reddit. (URL: [Link])
-
TROUBLESHOOTING GUIDE. Restek. (URL: [Link])
-
Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry. (URL: [Link])
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (URL: [Link])
-
Tips and Tricks for the Lab: Column Packing. ChemistryViews. (URL: [Link])
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (URL: [Link])
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. (URL: [Link])
-
Chromatography: Solvent Systems for TLC. University of Rochester. (URL: [Link])
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. (URL: [Link])
-
Solved 1. Amines often streak on silica gel TLC plates. What. Chegg.com. (URL: [Link])
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. (URL: [Link])
-
Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. (URL: [Link])
-
What compounds are unstable in a silica gel column (chromatography). Reddit. (URL: [Link])
-
5. Thin Layer Chromatography. University of Missouri-St. Louis. (URL: [Link])
-
Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (URL: [Link])
-
Determining a solvent system. University of York. (URL: [Link])
-
Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. The Royal Society of Chemistry. (URL: [Link])
-
Ethyl 3-(benzylamino)propionate (97%). Amerigo Scientific. (URL: [Link])
-
Ethyl 2-(benzylamino)propanoate. PubChem. (URL: [Link])
-
The Rf value of the ethyl acetate fraction detected on the Thin Layer... ResearchGate. (URL: [Link])
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Side-product formation in the synthesis of N-benzyl-β-alanine esters
Welcome to the Technical Support Center for the synthesis of N-benzyl-β-alanine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthesis. Here, we provide in-depth, experience-based insights and practical troubleshooting strategies to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-benzyl-β-alanine esters?
There are two main approaches to synthesizing N-benzyl-β-alanine esters:
-
Reductive Amination: This is a one-pot reaction involving a β-alanine ester, benzaldehyde, and a selective reducing agent. It is often preferred for its efficiency and control.[1]
-
Direct N-Alkylation: This method involves the reaction of a β-alanine ester with a benzyl halide (e.g., benzyl bromide) in the presence of a base. While straightforward, it can be more prone to over-alkylation.
Q2: Which ester protecting group (e.g., methyl, ethyl, benzyl) is most suitable?
The choice of ester depends on the overall synthetic strategy and the desired deprotection conditions.
-
Methyl and Ethyl Esters: These are common choices due to the ready availability and affordability of the corresponding β-alanine ester starting materials. They are typically removed by hydrolysis under basic or acidic conditions.
-
Benzyl Esters: A benzyl ester offers the advantage of being removable under neutral conditions via hydrogenolysis (e.g., H₂/Pd-C), which can be beneficial if other acid- or base-labile functional groups are present in the molecule.
Q3: How do I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting β-alanine ester will have a lower Rf value than the more nonpolar N-benzyl product. Staining with ninhydrin can be used to visualize the primary and secondary amines, while UV light will reveal the benzaldehyde and the N-benzylated products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Troubleshooting Guide: Side-Product Formation
This section addresses the most common side-products encountered during the synthesis of N-benzyl-β-alanine esters, their mechanisms of formation, and strategies for their mitigation.
Issue 1: Formation of N,N-dibenzyl-β-alanine Ester (Over-alkylation)
This is the most common side-product in both reductive amination and direct N-alkylation.
Q: I see an unexpected, less polar spot on my TLC and a corresponding mass peak in my LC-MS that is 90 units higher than my desired product. What is it?
This is likely the N,N-dibenzyl-β-alanine ester. The mass difference corresponds to the addition of a second benzyl group (C₇H₇, ~91 g/mol , but the net addition is C₇H₆, 90 g/mol ).
Mechanism of Formation:
-
Reductive Amination: The desired secondary amine product can react with another molecule of benzaldehyde to form an iminium ion, which is then reduced to the tertiary amine.[1]
-
Direct N-Alkylation: The secondary amine product is nucleophilic enough to react with another equivalent of benzyl bromide, leading to the di-benzylated product.
Mitigation Strategies:
| Strategy | Reductive Amination | Direct N-Alkylation |
| Stoichiometry Control | Use a slight excess (1.1-1.2 equivalents) of the β-alanine ester relative to benzaldehyde. | Use a strict 1:1 stoichiometry of the β-alanine ester to benzyl bromide. Adding the benzyl bromide dropwise to the reaction mixture can also help. |
| Choice of Reagent | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the iminium ion of the secondary amine product.[2] | The choice of base is critical. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is preferred over less hindered bases like triethylamine. |
| Temperature | Lowering the reaction temperature (e.g., to 0 °C) can help to control the rate of the second benzylation. | Maintain a low reaction temperature to minimize the rate of the second alkylation. |
Protocol to Minimize Over-alkylation (Reductive Amination):
-
To a stirred solution of β-alanine ethyl ester (1.2 equivalents) in 1,2-dichloroethane (DCE), add benzaldehyde (1.0 equivalent).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes.
-
Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Formation of 2,5-Diketopiperazine (DKP)
This side-product arises from the intramolecular cyclization of the N-benzyl-β-alanine ester or its precursors.
Q: My reaction yield is low, and I observe a polar, water-soluble byproduct. What could it be?
This could be the diketopiperazine of β-alanine, or a related cyclic product. DKP formation is an intramolecular process that competes with the desired intermolecular reaction.[3][4]
Mechanism of Formation:
The free amino group of a β-alanine ester molecule can nucleophilically attack the carbonyl carbon of another β-alanine ester molecule, leading to a linear dipeptide which can then cyclize. Alternatively, the N-benzyl-β-alanine ester itself can cyclize under certain conditions, particularly if the ester is activated or if there are conditions that promote intramolecular reactions. The presence of base can catalyze this reaction.[5]
Mitigation Strategies:
| Strategy | Rationale |
| Control of pH | Avoid strongly basic or acidic conditions, which can catalyze the cyclization.[5] For direct N-alkylation, use a non-nucleophilic base and ensure it is fully consumed in the reaction. |
| Temperature | Lower temperatures generally disfavor the intramolecular cyclization pathway. |
| Concentration | Higher concentrations of reactants can favor the intermolecular reaction (N-benzylation) over the intramolecular cyclization. |
| Protecting Groups | If DKP formation is a persistent issue, consider using a β-alanine starting material with a temporary N-protecting group (e.g., Boc). The N-benzylation can be performed after the esterification, and the protecting group can then be removed. |
Issue 3: Reduction of Benzaldehyde (in Reductive Amination)
Q: I see a significant amount of benzyl alcohol in my crude product. Why did this happen?
This occurs when the reducing agent reduces the starting benzaldehyde before it can form an imine with the β-alanine ester.
Mechanism of Formation:
Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes. If NaBH₄ is added before imine formation is complete, it will preferentially reduce the more electrophilic benzaldehyde.[1]
Mitigation Strategies:
| Strategy | Rationale |
| Choice of Reducing Agent | Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] |
| Stepwise Addition | If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. This can be done by pre-stirring the benzaldehyde and β-alanine ester for 1-2 hours before adding the NaBH₄. |
| pH Control | Reductive amination is often more efficient under slightly acidic conditions (pH 5-6), which can favor imine formation. A catalytic amount of acetic acid can be added to the reaction mixture.[2] |
Visualizing Reaction Pathways
Reductive Amination Workflow
Caption: Workflow for reductive amination showing the main reaction pathway and potential side reactions.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis of N-benzyl-β-alanine esters.
References
-
Vertex AI Search. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [3]
-
Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link][6]
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][1]
-
National Center for Biotechnology Information. (n.d.). N-Benzyloxycarbonyl-beta-alanine. PubChem Compound Database. [Link][7]
-
PrepChem. (2023). Synthesis of N-phenethyl-β-alanine methyl ester. [Link][8]
-
Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. [Link][9]
-
ResearchGate. (2015). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. [Link][10]
-
National Center for Biotechnology Information. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. PubMed Central. [Link][11]
Sources
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- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Conjugate Addition of Benzylamine
Introduction
Welcome to the technical support center for the optimization of the aza-Michael or conjugate addition of benzylamine. This reaction, a cornerstone in synthetic chemistry for forming crucial C-N bonds, is fundamental to the synthesis of β-amino carbonyl compounds, which are prevalent scaffolds in pharmaceuticals and natural products.[1][2] While seemingly straightforward, achieving high yield, selectivity, and purity can be challenging. Success often hinges on a nuanced understanding of reaction parameters and potential pitfalls.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions. We will explore the causality behind experimental choices, offer robust troubleshooting strategies in a direct Q&A format, and provide a validated experimental protocol to serve as a reliable starting point.
Core Principles & Reaction Mechanism
The aza-Michael addition involves the nucleophilic attack of an amine, in this case, benzylamine, at the β-carbon of an electron-deficient alkene (the Michael acceptor), such as an α,β-unsaturated ketone, ester, or nitrile.[2][3] The reaction is driven by the formation of a stable C-N bond and can be catalyzed by acids, bases, or organocatalysts, or in some cases, proceed thermally.[4][5]
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a nucleophilic attack on the β-carbon of the conjugated system, leading to an enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product.[6][7]
Caption: A simplified workflow of the aza-Michael addition.
Key Reaction Parameters & Optimization Strategies
The success of your conjugate addition is a multifactorial equation. A systematic approach to optimizing these parameters is crucial.
| Parameter | Effect on Reaction & Optimization Insights |
| Michael Acceptor | Reactivity: The more electron-deficient the alkene, the faster the reaction. Reactivity generally follows the order: nitroalkenes > enones > acrylates > acrylonitriles.[5] Steric Hindrance: Bulky substituents at the α or β positions can significantly slow the reaction. If facing steric issues, more forcing conditions (higher temperature, stronger catalyst) may be required. |
| Catalyst | Base Catalysis: Bases like DBU or DABCO-based ionic liquids can deprotonate the amine, increasing its nucleophilicity, or activate the Michael acceptor.[8][9] Acid Catalysis: Lewis acids (e.g., CeCl₃, InCl₃) or Brønsted acids activate the carbonyl group of the Michael acceptor, making the β-carbon more electrophilic.[1][10] Solvent-Free: Many modern protocols utilize solvent-free conditions, which can be highly efficient and environmentally friendly.[8][9][11] |
| Solvent | Polar Protic Solvents (e.g., H₂O, EtOH): Can accelerate the reaction by stabilizing the charged intermediate and facilitating proton transfer. Water, in particular, has been shown to be an excellent medium for many aza-Michael additions.[4][12] Polar Aprotic Solvents (e.g., MeCN, DMSO): Useful for solubilizing reagents and catalysts. Acetonitrile is often a good choice as it is relatively inert.[13] Solvent-Free: As noted, this is often the most efficient approach, especially with microwave irradiation.[9][14] |
| Temperature | Room Temperature: Many reactions proceed smoothly at ambient temperature, particularly with reactive substrates or effective catalysis.[11] Heating: For less reactive partners, heating (conventional or microwave) is often necessary. Microwave irradiation can dramatically reduce reaction times.[9][14] However, excessive heat can promote side reactions, including polymerization or retro-Michael addition. |
| Stoichiometry | A slight excess of the amine (e.g., 1.2 equivalents) can help drive the reaction to completion.[5] However, a large excess can complicate purification. For primary amines like benzylamine, using a significant excess of the Michael acceptor can lead to the formation of undesired double-addition byproducts.[15] |
Troubleshooting Guide (Q&A Format)
Q1: My reaction is very slow or has not started. What are the likely causes?
A1: This is a common issue often related to insufficient activation of the reactants.
-
Check Your Catalyst: Is the catalyst appropriate for your substrate? For less reactive Michael acceptors like α,β-unsaturated esters, a catalyst is often essential.[16] If you are not using a catalyst, consider adding one. Basic catalysts like DBU are a good starting point for many systems.[9] Lewis acids like CeCl₃·7H₂O are also highly effective.[10]
-
Increase Temperature: Many conjugate additions that are sluggish at room temperature proceed smoothly with gentle heating (e.g., 50-80 °C). Microwave irradiation is a particularly effective method for accelerating these reactions.[9]
-
Evaluate Your Solvent: If running in a non-polar solvent, switching to a polar solvent like ethanol or even water can dramatically increase the rate.[12] Alternatively, consider a solvent-free approach, which has proven highly effective.[11]
-
Substrate Reactivity: Confirm the purity and reactivity of your Michael acceptor. Steric hindrance or electron-donating groups can significantly decrease electrophilicity.
Q2: My yield is low, and I see multiple spots on my TLC plate. How can I improve it?
A2: Low yields accompanied by multiple products point towards side reactions.
-
1,2-Addition vs. 1,4-Addition: While amines typically favor 1,4-conjugate addition, competitive 1,2-addition to the carbonyl group can occur.[17] This is usually a reversible process, and allowing the reaction to stir longer or gently heating can favor the thermodynamically more stable 1,4-adduct.
-
Double Addition: Since benzylamine is a primary amine, it can react with a second molecule of the Michael acceptor after the initial addition. This is more likely if the Michael acceptor is used in excess.[15] To minimize this, use a 1:1 or a slight excess of the amine (e.g., 1.2:1 amine to acceptor).
-
Polymerization: Michael acceptors, particularly acrylates, can polymerize under basic or thermal conditions. Ensure your base is not too strong, add it slowly if necessary, and avoid excessively high temperatures.
-
Retro-Michael Reaction: The conjugate addition is reversible. If the product is unstable under the reaction conditions (e.g., prolonged heating in the presence of a strong base), it can revert to starting materials. Work up the reaction as soon as TLC or LC-MS indicates full consumption of the limiting reagent.
Q3: Purification is difficult. How can I separate my product from the starting materials?
A3: Purification challenges often arise from similar polarities of the product and unreacted starting materials.
-
Excess Benzylamine: Benzylamine can be removed with an acidic wash during workup. Extract your organic layer with dilute HCl (e.g., 1M) to protonate and sequester the excess amine in the aqueous layer.
-
Excess Michael Acceptor: If the Michael acceptor is relatively non-polar, it can often be removed via column chromatography. If it is volatile, it may be removable under high vacuum.
-
Product Polarity: The β-amino product is typically more polar than the Michael acceptor. A standard silica gel column chromatography with a gradient elution (e.g., starting with hexane/ethyl acetate and increasing the ethyl acetate polarity) is usually effective.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification.
Frequently Asked Questions (FAQs)
Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
-
Generally, the aza-Michael addition of benzylamine is tolerant to air and moisture.[10] In fact, some catalytic systems work well in water.[4] An inert atmosphere is typically not required unless you are using highly sensitive reagents or catalysts (e.g., certain organometallic catalysts).
How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most common and convenient method. Stain with potassium permanganate (KMnO₄) or ninhydrin. Benzylamine is ninhydrin-active, which can be helpful. Co-spotting the reaction mixture with your starting materials is essential for accurate interpretation.
-
For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Can I use other amines besides benzylamine?
-
Yes, the aza-Michael reaction is broadly applicable to a wide range of primary and secondary amines.[5] Aliphatic amines are generally more nucleophilic and reactive than aromatic amines like aniline.[15] Sterically hindered amines, such as diisopropylamine, may require more forcing conditions.[15]
Model Experimental Protocol: Conjugate Addition of Benzylamine to Chalcone
This protocol provides a reliable, catalyst-free starting point for the addition of benzylamine to a common Michael acceptor, (E)-chalcone.
Materials:
-
(E)-Chalcone (1.0 mmol, 208.3 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 131 µL)
-
Ethanol (5 mL)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
Procedure:
-
Setup: To a 25 mL round-bottom flask, add (E)-chalcone (1.0 mmol) and ethanol (5 mL). Stir the mixture at room temperature until the chalcone is fully dissolved.
-
Reagent Addition: Add benzylamine (1.2 mmol) to the flask via syringe.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of chalcone), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The product often precipitates upon cooling or concentration. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no solid forms, perform column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.
References
- Cador, A., Hoffmann, G., Tognetti, V., & Joubert, L. (n.d.). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate.
- Taylor & Francis. (n.d.). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online.
- ACS Publications. (n.d.). DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions. The Journal of Organic Chemistry.
- Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction.
- Organic Chemistry Portal. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic-chemistry.org.
- Izquierdo, S., Cintas, P., Durán-Valle, C. J., García de la Concepción, J., & López-Coca, I. M. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry.
- Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry.
- Frontiers. (n.d.).
- ACS Publications. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2021). Conjugate addition of benzyl amine and methyl acrylate using different solvents.
- ResearchGate. (n.d.). Aza-Michael addition mechanism.
- Master Organic Chemistry. (2010). Enamines. masterorganicchemistry.com.
- Gellman Group. (2020). Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. masterorganicchemistry.com.
- ResearchGate. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
- MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.
- PubMed Central. (n.d.). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.
- Making Molecules. (2024). Enamines. makingmolecules.com.
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). 1,4-Addition of benzylamine to α,β-unsaturated esters.
- ResearchGate. (n.d.). Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7 3-(4-methoxyphenyl)acrylate.
- YouTube. (2020).
- ResearchGate. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol.
- Royal Society of Chemistry. (2023).
- Mase, N. (n.d.). Conjugate Addition Reactions. Science of Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Michael Additions. benchchem.com.
- BenchChem. (n.d.). Navigating Challenges in Michael Addition Reactions with Chalcones: A Technical Support Guide. benchchem.com.
- LibreTexts. (2025). 19.
- Royal Society of Chemistry. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes & Protocols: Chalcone as a Versatile Building Block in Organic Synthesis. benchchem.com.
- Scribd. (n.d.). Aza-Michael Reaction Insights. Scribd.
- BenchChem. (n.d.). Preventing Michael addition side reaction in chalcone synthesis. benchchem.com.
- ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
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Technical Support Center: Troubleshooting Spontaneous Decarboxylation in β-Keto Acid Synthesis
Welcome to the technical support center for β-keto acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical challenge in organic synthesis: the spontaneous decarboxylation of β-keto acids. The inherent instability of these valuable intermediates can significantly impact reaction yields and purity.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate this common experimental hurdle and ensure the successful synthesis and isolation of your target compounds.
Understanding the Problem: The Inherent Instability of β-Keto Acids
β-Keto acids are organic compounds containing a ketone functional group at the β-position relative to a carboxylic acid.[1] This unique structural arrangement makes them highly susceptible to decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), particularly when heated.[1][2][3][4] While this reactivity is harnessed in synthetic strategies like the acetoacetic ester and malonic ester syntheses, it becomes a significant challenge when the β-keto acid itself is the desired product.[3][4]
The ease of decarboxylation is attributed to the ability to form a stable, cyclic, six-membered transition state.[5] This concerted mechanism allows for the simultaneous transfer of the acidic proton to the β-carbonyl oxygen and the cleavage of the carbon-carbon bond, leading to the formation of an enol intermediate that quickly tautomerizes to a more stable ketone.[1][5]
Frequently Asked Questions (FAQs)
Q1: Why is my β-keto acid decarboxylating even at room temperature?
Some β-keto acids, like acetoacetic acid, are notoriously unstable and can decarboxylate spontaneously at room temperature.[2][3][5] The rate of decarboxylation is highly dependent on the specific structure of the molecule. Factors that stabilize the enol intermediate or the developing negative charge on the α-carbon in the transition state can accelerate this process.[6]
Q2: What role does pH play in the stability of β-keto acids?
The stability of β-keto acids is significantly influenced by pH.[1] Under acidic conditions, the carboxylic acid is protonated, facilitating the formation of the cyclic transition state required for decarboxylation.[1] Conversely, in a neutral to slightly alkaline environment, the carboxylic acid exists as its conjugate base, the carboxylate anion. The negative charge on the carboxylate disfavors the cyclic mechanism, thus slowing down the rate of decarboxylation.[1] Therefore, maintaining a non-acidic pH during workup and purification is crucial.
Q3: Can the choice of solvent affect the rate of decarboxylation?
Yes, the solvent can play a role. Protic solvents can potentially disrupt the internal hydrogen bonding within the cyclic transition state, which might slightly alter the reaction rate.[5] However, the primary driver of decarboxylation is the inherent molecular structure. The choice of solvent is more critical in managing reaction temperature and the solubility of reactants and products.
Q4: Are there any structural features that make a β-keto acid more or less stable?
Indeed. The presence of electron-withdrawing groups at the α-position can stabilize the enolate intermediate, potentially increasing the rate of decarboxylation. Conversely, steric hindrance around the carboxylic acid or the β-keto group can make it more difficult for the molecule to adopt the necessary cyclic conformation for decarboxylation, thereby increasing its stability. A classic example is the inability of a β-keto acid within a rigid bicyclic system to decarboxylate because it cannot form the required planar enol intermediate.[5]
Troubleshooting Guide: A Proactive Approach to Preventing Decarboxylation
This section provides actionable solutions to common problems encountered during the synthesis and isolation of β-keto acids.
Issue 1: Significant Product Loss During Reaction Workup
Potential Cause: Acidic conditions during aqueous extraction or quenching.
Suggested Solutions:
-
Neutral or Mildly Basic Quench: Instead of quenching the reaction with a strong acid, consider using a saturated solution of ammonium chloride (NH₄Cl) or a dilute bicarbonate solution to neutralize the reaction mixture.
-
Low-Temperature Extractions: Perform all extractions at low temperatures (0-5 °C) using an ice bath to minimize thermal decomposition.
-
Minimize Contact Time: Reduce the time the β-keto acid is in the aqueous phase to limit potential hydrolysis and decarboxylation.
Issue 2: Decarboxylation During Solvent Removal
Potential Cause: Excessive heat applied during rotary evaporation.
Suggested Solutions:
-
Low-Temperature, High-Vacuum Evaporation: Remove the solvent under high vacuum at or below room temperature. Using a cold water bath for the rotary evaporator is highly recommended.
-
Azeotropic Removal with a Non-polar Solvent: For stubborn high-boiling point solvents, consider adding a lower-boiling point, non-polar solvent like hexane or pentane to facilitate azeotropic removal at a lower temperature.
Issue 3: Product Degradation During Purification (e.g., Column Chromatography)
Potential Cause: The acidic nature of silica gel or prolonged exposure to the stationary phase.
Suggested Solutions:
-
Use of Deactivated Silica: Treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Rapid Purification: Pack the column efficiently and run the chromatography as quickly as possible to minimize the residence time of the β-keto acid on the column.
-
Crystallization as an Alternative: If the β-keto acid is a solid, crystallization from an appropriate solvent system can be a milder purification method than chromatography. It's possible to induce crystallization by dissolving the compound in a mixture of a polar solvent (like diethyl ether) and a non-polar solvent (like heptane) and storing it at low temperatures (-15 °C).[7]
Issue 4: Instability of the Isolated Product During Storage
Potential Cause: Residual acidic impurities and exposure to ambient temperature.
Suggested Solutions:
-
Thorough Removal of Acid: Ensure all acidic reagents and byproducts are completely removed during the workup. Washing the organic extracts with a dilute bicarbonate solution can be effective.
-
Cold Storage: Store the purified β-keto acid at low temperatures, ideally at -20 °C or -80 °C, under an inert atmosphere (nitrogen or argon) to prevent degradation.[1] Storing hygroscopic crystals in a stoppered flask at -15 °C has been shown to preserve them for extended periods.[7]
Data Summary: Influence of Reaction Conditions on β-Keto Acid Stability
| Parameter | Condition Favoring Stability | Condition Promoting Decarboxylation | Rationale |
| pH | Neutral to slightly alkaline (pH 7-8) | Acidic (pH < 7) | The carboxylate anion is less prone to the cyclic decarboxylation mechanism.[1] |
| Temperature | Low (≤ 0 °C) | Elevated (Room temperature and above) | Decarboxylation is a thermally activated process.[1][4] |
| Purification Media | Neutral or basic alumina, deactivated silica | Standard silica gel | Acidic sites on silica can catalyze decarboxylation. |
| Storage | -20 °C to -80 °C under inert atmosphere | Room temperature, open to air | Low temperatures significantly slow the rate of decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Keto Acids via Ester Hydrolysis
This protocol outlines a general method for preparing β-keto acids through the hydrolysis of their corresponding esters, with a focus on minimizing decarboxylation.[7]
Materials:
-
β-keto ester
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Sulfuric acid (H₂SO₄) solution, pre-chilled to 0 °C
-
Methyl tert-butyl ether (MTBE) or Diethyl ether, pre-chilled to 0 °C
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator with a cold water bath
Procedure:
-
Hydrolysis: Dissolve the β-keto ester in 1 M NaOH solution and stir overnight at room temperature.
-
Removal of Unreacted Ester: Extract the aqueous solution with MTBE (4 x 15 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add pre-chilled 1 M H₂SO₄ with vigorous stirring to acidify the solution to a pH of approximately 2.
-
Extraction of β-Keto Acid: Immediately extract the acidified aqueous solution multiple times (e.g., 18 times with 15 mL portions) with pre-chilled MTBE.[7]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄ for 2 hours.[7] Concentrate the solution under vacuum using a rotary evaporator with an ice bath.[7]
Protocol 2: Purification of β-Keto Acids using Deactivated Silica Gel
Materials:
-
Crude β-keto acid
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Chromatography column and accessories
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude β-keto acid in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure at low temperature.
Visualizing the Process: Diagrams and Workflows
Mechanism of Spontaneous Decarboxylation
The following diagram illustrates the concerted, cyclic mechanism of β-keto acid decarboxylation.
Caption: The concerted mechanism of β-keto acid decarboxylation.
Troubleshooting Workflow for β-Keto Acid Synthesis
This workflow provides a logical sequence of steps to diagnose and resolve issues related to spontaneous decarboxylation.
Caption: A systematic approach to troubleshooting decarboxylation.
By understanding the underlying mechanism of decarboxylation and implementing these proactive troubleshooting strategies, researchers can significantly improve the yield and purity of their target β-keto acids, paving the way for more efficient and successful synthetic campaigns.
References
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of β-keto acids. Retrieved from [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
PubMed. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. Retrieved from [Link]
-
StackExchange. (2016, June 18). Why are beta-ketoacids better at decarboxylation than gamma or delta? Retrieved from [Link]
-
Szostak, M., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Retrieved from [Link]
-
Unknown. (n.d.). Unlocking the Secrets of β-Keto Acid Decarboxylation: The Ultimate Mechanism Guide. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 23: Decarboxylation. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Benzylamine Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual benzylamine in their reaction mixtures. As a common reagent and building block in organic synthesis, efficient removal of excess or unreacted benzylamine is a frequent yet critical step to ensure product purity.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification process. The methodologies described herein are grounded in fundamental chemical principles to empower you to make informed decisions for optimal purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of benzylamine that I should consider for its removal?
A1: Understanding the physicochemical properties of benzylamine is the cornerstone of designing an effective purification strategy. These properties dictate which separation technique will be most successful.
Table 1: Key Physical Properties of Benzylamine
| Property | Value | Significance for Purification |
| Boiling Point | 184-185 °C (at atmospheric pressure)[3] | The relatively high boiling point can make simple distillation challenging if your product is heat-sensitive. However, vacuum distillation can be employed to lower the boiling point significantly.[4] |
| pKa of Conjugate Acid (Benzylammonium) | 9.33 - 9.34[5][6] | This basicity is the most exploited property for removal. Benzylamine can be easily protonated with a dilute acid to form a water-soluble salt, facilitating its removal via aqueous extraction.[4][7] |
| Solubility | Miscible with water, alcohol, and ether.[5][8][9][10] | Its miscibility in both aqueous and common organic solvents requires a chemical modification (acid-base extraction) to effectively partition it between two immiscible phases. |
| Density | 0.981 g/mL at 25 °C[3] | This is close to the density of water, which can sometimes make layer separation in extractions less distinct. |
Q2: I have a reaction mixture containing my product and residual benzylamine in an organic solvent. What is the simplest and most common method for removing the benzylamine?
A2: The most straightforward and widely used method is an acid wash , a form of liquid-liquid extraction. This technique leverages the basicity of benzylamine.
The underlying principle is the acid-base reaction between the basic benzylamine and an acidic aqueous solution. This reaction converts the water-insoluble benzylamine into its water-soluble ammonium salt, which then preferentially partitions into the aqueous layer, leaving your neutral organic product in the organic layer.[7]
Troubleshooting Guides
Problem 1: Inefficient Removal of Benzylamine with Acid Wash
Symptoms:
-
NMR or LC-MS analysis of the organic layer still shows a significant amount of benzylamine after one or two acid washes.
-
Difficulty in achieving clean phase separation.
Root Causes & Solutions:
-
Inappropriate Acid Strength or Concentration: Using an acid that is too weak or too dilute may not effectively protonate all the benzylamine.
-
Solution: Use a dilute solution of a strong acid, such as 1M hydrochloric acid (HCl) or 1M sulfuric acid (H₂SO₄). Acetic acid can also be effective for purging low molecular weight amines.[11]
-
-
Insufficient Volume of Aqueous Acid: If the amount of benzylamine is high, a small volume of the acid wash may become saturated with the benzylammonium salt.
-
Solution: Use a larger volume of the aqueous acid solution and perform multiple extractions (e.g., 3 x 50 mL washes for a 200 mL reaction mixture) rather than a single large-volume wash.
-
-
Emulsion Formation: The presence of certain solvents or reaction byproducts can lead to the formation of an emulsion, preventing clean separation of the aqueous and organic layers.
-
Solution:
-
Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
-
Experimental Protocol: Standard Acid Wash for Benzylamine Removal
-
Transfer your reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer will contain the benzylammonium chloride salt.
-
Drain the lower aqueous layer.
-
Repeat the wash (steps 2-5) two more times with fresh 1M HCl.
-
Wash the organic layer with brine to remove any residual acid and break any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Caption: Scavenger Resin Purification Workflow.
Problem 3: My product is also basic. How can I selectively remove benzylamine?
Symptoms:
-
Both the product and benzylamine are extracted into the aqueous layer during an acid wash.
Root Causes & Solutions:
This is a common challenge when the desired product also contains a basic nitrogen atom (e.g., pyridines, other amines).
-
pH-Controlled Extraction: This method relies on the difference in pKa between your product and benzylamine. Benzylammonium has a pKa of around 9.3. [6][12]If your product's conjugate acid has a significantly lower pKa (e.g., a pyridinium, pKa ~5), you can use a buffered aqueous solution at a pH between the two pKa values (e.g., pH 7-8). [4] * Causality: At this intermediate pH, the more basic benzylamine will be protonated and extracted into the aqueous layer, while your less basic product will remain in its neutral, organic-soluble form.
-
Chromatography: If extraction methods fail, column chromatography is a reliable, albeit more resource-intensive, option.
-
Solution: Supercritical fluid chromatography (SFC) has been shown to be effective in separating benzylamines from other organic compounds. [13][14]Standard silica gel chromatography can also be employed, often with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing of the amines.
-
-
Recrystallization: If your product is a solid, recrystallization can be an effective final purification step. [15][16] * Causality: This technique purifies compounds based on differences in solubility. Ideally, benzylamine will remain in the mother liquor while your purified product crystallizes out. [4]The success of this method is highly dependent on the choice of solvent.
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved from [Link]
-
Chemsrc. (n.d.). Benzylamine | CAS#:1219802-81-9. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]
-
Reddit. (n.d.). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). ScavengePore Benzylamine , 200 - 400 µm. Retrieved from [Link]
- Berger, T. A., & Deye, J. F. (1991). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography.
- Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine.
-
PrepChem.com. (n.d.). Preparation of benzylamine. Retrieved from [Link]
-
Oxford Academic. (n.d.). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
The Merck Index. (n.d.). Benzylamine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
Rapp Polymere. (n.d.). Scavenger resins. Retrieved from [Link]
-
Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. Retrieved from [Link]
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
-
PubMed. (2007). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. Retrieved from [Link]
-
Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
-
Reddit. (2015). Separation of Benzylamine and Benzamide mixture. r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Scribd. (n.d.). Failed Home Synthesis of Benzylamine, Writeup With Pictures. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
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Stability and storage conditions for Ethyl 3-(benzylamino)-2-methylpropanoate
Welcome to the technical support center for Ethyl 3-(benzylamino)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a versatile intermediate in organic synthesis. Its structure, containing both a secondary amine and an ethyl ester functional group, dictates its stability profile. The primary degradation pathways of concern are hydrolysis of the ester linkage and oxidation of the benzylamine moiety. The rate of these degradation reactions is influenced by several environmental factors, including temperature, pH, light, and the presence of oxidizing agents.
This guide will provide you with the necessary information to handle and store this compound correctly, troubleshoot common stability-related issues, and design appropriate stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[1] Some suppliers may indicate room temperature storage for short periods, but for maintaining long-term purity, refrigerated or frozen conditions are optimal. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q2: Can I store this compound at room temperature?
While some suppliers suggest room temperature storage, it is not ideal for long-term stability.[2] At room temperature, the rate of both hydrolytic and oxidative degradation will be higher than at reduced temperatures. If short-term (days to weeks) benchtop use is necessary, it should be kept in a desiccator to protect it from atmospheric moisture and away from direct light.
Q3: What are the primary degradation products I should be aware of?
The two primary degradation products arise from the key functional groups:
-
Hydrolysis Product: 3-(Benzylamino)-2-methylpropanoic acid, formed by the cleavage of the ethyl ester.
-
Oxidation Products: Various products can be formed from the oxidation of the secondary amine, including the corresponding N-oxide or imine. Further degradation of the benzylamine moiety can also occur.
Q4: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is highly pH-dependent.
-
Acidic conditions (pH < 4): The amine group is protonated, which can increase the rate of ester hydrolysis.
-
Neutral to basic conditions (pH > 7): The rate of base-catalyzed ester hydrolysis increases significantly. The free amine is also more susceptible to oxidation at higher pH. For maximum stability in solution for a short duration, a slightly acidic pH (around 4-5) is generally recommended to balance the rates of these degradation pathways.
Q5: Is this compound sensitive to light?
Yes, compounds containing a benzylamine moiety can be susceptible to photodegradation. It is crucial to store the compound in an amber vial or a container that blocks UV light to prevent the formation of photo-degradants.
Troubleshooting Guide
This section addresses common issues that researchers may encounter, providing potential causes and solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Appearance of a new peak in HPLC analysis after storage. | 1. Hydrolysis: The new peak could be 3-(benzylamino)-2-methylpropanoic acid. | 1. Confirm Identity: Use a reference standard of the potential hydrolytic degradant or use LC-MS to confirm the mass. 2. Prevent Future Hydrolysis: Store the compound in a desiccator and use anhydrous solvents for preparing solutions. If aqueous solutions are necessary, prepare them fresh and use them promptly. Consider buffering the solution to a slightly acidic pH (4-5) for short-term use. |
| 2. Oxidation: The new peak could be an oxidation product. | 1. Confirm Identity: Use LC-MS to identify the mass of the new peak. 2. Prevent Future Oxidation: Store the compound under an inert atmosphere (argon or nitrogen). When handling, minimize its exposure to air. Use de-gassed solvents for solution preparation. | |
| Change in physical appearance (e.g., color change from colorless to yellow/brown). | Oxidation: The formation of colored impurities is often a sign of oxidation of the amine functional group. | 1. Purity Check: Analyze the material by HPLC to determine the level of impurities. 2. Handling Practices: Review your handling procedures to ensure minimal exposure to air and light. 3. Storage Conditions: Ensure the compound is stored under an inert atmosphere and protected from light. |
| Inconsistent results in biological assays or chemical reactions. | Degradation of the starting material: The presence of degradants can interfere with the intended reaction or biological activity. | 1. Purity Assessment: Always check the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use, especially after prolonged storage. 2. Fresh Aliquots: For critical experiments, use a freshly opened vial or a new aliquot of the compound. 3. Re-purification: If significant degradation has occurred, consider re-purifying the material if possible. |
Experimental Protocols
For researchers who need to perform their own stability assessments, the following outlines a general approach for a forced degradation study. Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]
Protocol: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution in an oven at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method to separate the parent compound from its degradants.
-
Use a mass spectrometer detector to help identify the mass of the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify the major degradation products formed under each condition.
-
Visualizing Stability and Degradation
Key Factors Influencing Stability
The following diagram illustrates the key environmental factors that can impact the stability of this compound.
Caption: Factors influencing the degradation of this compound.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical approach to diagnosing and resolving stability-related problems.
Caption: A systematic workflow for troubleshooting stability issues.
References
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
ChemBK. (2024). N-Benzyl-beta-alanine Ethyl EsterN-Benzyl-3-aminopropionic Acid Ethyl Ester. Retrieved from [Link]
- Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as free bases. Amino Acids, 50(8), 1133-1138.
- Szabó, I., & El-Sebaei, O. (1985). [Thermodynamic and kinetic aspects of the hydrolysis of ethyl(R)-2- (benzyloxycarbonylamino)-3-sulfamoylpropionate in the presence of free and immobilized alpha-chymotrypsin]. Acta pharmaceutica Hungarica, 55(5-6), 223–228.
- Klán, P., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(30), 18765–18773.
-
ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
Sources
Addressing low reactivity of electron-poor olefins in aminocarbonylation
Welcome to the technical support center dedicated to navigating the complexities of aminocarbonylation reactions, with a specific focus on challenging electron-poor olefin substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter low reactivity and other experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Understanding the Core Challenge
This section addresses the fundamental reasons behind the low reactivity of electron-poor olefins in this transformation and outlines the key mechanistic steps.
Q1: Why is achieving high reactivity with electron-poor olefins in aminocarbonylation so challenging?
A: The low reactivity of electron-poor olefins (e.g., acrylates, acrylamides, vinyl sulfones) in palladium-catalyzed aminocarbonylation stems from a combination of electronic and steric factors that disrupt the canonical catalytic cycle.
-
Reduced Nucleophilicity: The electron-withdrawing groups on the olefin significantly decrease the electron density of the double bond. This makes the initial coordination of the olefin to the electron-rich Pd(0) center less favorable, which is a critical initiating step for the catalytic cycle.
-
Competing Pathways: Electron-poor olefins are classic Michael acceptors. Under basic reaction conditions, they are highly susceptible to direct nucleophilic attack by the amine (Michael addition). This non-carbonylative pathway competes with the desired reaction, consuming starting materials and leading to undesired byproducts.
-
Catalyst Inhibition: The amine nucleophiles, especially primary amines and ammonia, can act as strong ligands.[1] They can coordinate tightly to the palladium center, potentially displacing other necessary ligands (like phosphines or CO) and leading to catalyst inhibition or deactivation.[1]
Q2: What is the generally accepted catalytic cycle for the aminocarbonylation of an olefin?
A: The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is crucial for identifying which part of your experiment might be failing. The cycle involves oxidative addition, migratory insertion of both carbon monoxide and the olefin, and reductive elimination.
Below is a generalized representation of the catalytic cycle. The specific order of migratory insertion events (CO then olefin, or vice-versa) can vary depending on the substrate, ligand, and conditions.
Caption: Fig 1. Generalized Catalytic Cycle for Olefin Aminocarbonylation.
Section 2: Troubleshooting Guide for Low Reactivity
This section is formatted as a direct, problem-solving guide for issues encountered in the lab.
Q3: I have set up my reaction with an electron-poor olefin (e.g., methyl acrylate) and see little to no product formation. Where should I start troubleshooting?
A: Low conversion is the most common issue. A systematic approach, starting with the catalyst system and moving to reaction parameters, is the most effective way to solve the problem.
The choice of palladium precursor and, more importantly, the phosphine ligand is paramount. For electron-deficient substrates, standard ligands like triphenylphosphine are often ineffective. You need a ligand that promotes the key steps of the catalytic cycle without being easily displaced.
Causality: Electron-rich, bulky phosphine ligands are often required.
-
Electron-richness enhances the back-donation from the palladium to the CO and olefin, strengthening their binding and promoting migratory insertion.
-
Bulkiness promotes the reductive elimination step to release the final product and regenerate the active Pd(0) catalyst. It can also prevent the formation of inactive catalyst dimers.
| Ligand | Key Characteristics | Recommended For | Citation |
| Xantphos | Wide bite angle, electron-rich. Excellent for controlling regioselectivity and promoting reductive elimination. | General starting point for aryl bromides and challenging substrates. | [2][3][4] |
| dppf | Ferrocene backbone, good thermal stability. | Often used for various cross-coupling reactions. | [3] |
| Di-tert-butylphosphinoferrocene | Very electron-rich and bulky. Highly effective for challenging heteroaryl halides and can improve rates. | When other ligands fail, particularly with sterically hindered or electron-poor substrates. | [4][5] |
| DCPP | Bidentate phosphine ligand. Shown to be effective for aminocarbonylation of aryl chlorides. | Reactions involving less reactive aryl chlorides as substrates. | [1] |
Troubleshooting Workflow:
Caption: Fig 2. Decision workflow for troubleshooting low conversion.
-
Temperature: Aminocarbonylation reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[1] If you are running the reaction at a lower temperature, a gradual increase may be necessary. However, be aware that higher temperatures can also promote side reactions and decomposition.
-
CO Pressure: While many procedures aim for atmospheric pressure for convenience, increasing the carbon monoxide pressure (e.g., to 5-20 bar in a suitable pressure vessel) can significantly increase the rate.[5] Higher CO concentration in the solution promotes the crucial CO insertion step and can help prevent catalyst deactivation.
-
Solvent: Aprotic polar solvents like Dioxane, Toluene, or DMF are commonly used.[3] Ensure your solvent is anhydrous, as water can interfere with the catalyst and reagents.
-
Base: A base is required to neutralize the acid (HX) formed during the catalytic cycle. A non-nucleophilic, sterically hindered base like DBU or DIPEA is often preferred to avoid competing Michael addition reactions.
Q4: My reaction is messy, and I'm isolating significant amounts of an imide byproduct. How can I improve selectivity?
A: Imide formation, where two acyl groups are added to the amine nitrogen, is a known side reaction, especially with primary amines.[5] This typically occurs when the initially formed amide is deprotonated by the base and reacts with another molecule of the acyl-palladium intermediate.
Solutions to Suppress Imide Formation:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile relative to the olefin. This ensures there is always free amine available to react, outcompeting the deprotonated amide.
-
Lower the Temperature: This side reaction often has a higher activation energy than the desired aminocarbonylation. Running the reaction at the lowest possible temperature that still gives a reasonable conversion rate can improve selectivity.
-
Choose the Right Base: Use the weakest base necessary to effectively promote the reaction. A highly aggressive base is more likely to deprotonate the amide product.
-
Post-Reaction Hydrolysis: In some cases, the imide byproduct can be hydrolyzed back to the desired amide by treating the crude reaction mixture with a basic aqueous solution (e.g., 1M NaOH).[5] This can be a practical way to improve the isolated yield of the target molecule.
Section 3: FAQs and Advanced Protocols
Q5: Are there any alternatives to using high-pressure carbon monoxide gas?
A: Yes, handling CO gas can be a significant safety concern. Several "CO-surrogate" reagents have been developed that release CO in situ. This avoids the need for a cylinder and specialized high-pressure equipment.
-
Molybdenum Hexacarbonyl (Mo(CO)₆): A stable, solid compound that can be used as a stoichiometric source of CO.[6]
-
Oxalyl Chloride with a Reductant: The reduction of oxalyl chloride can generate CO in situ.[3]
-
Formic Acid Derivatives: Dehydration of formic acid or decomposition of formates can release CO under specific conditions.
Q6: Can I use ammonia directly for the synthesis of primary amides?
A: While challenging, it is possible. The direct use of ammonia is often difficult due to its low nucleophilicity and its tendency to poison transition metal catalysts.[1] Successful protocols often require carefully chosen ligands (like DCPP) and conditions.[1] An alternative strategy is to use an "ammonia surrogate" like methoxylamine hydrochloride, which can be more manageable.[6]
General Experimental Protocol
This is a representative protocol and should be adapted and optimized for your specific substrates.
Materials:
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Electron-Poor Olefin (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., DBU, 1.5 equiv)
-
Anhydrous Solvent (e.g., Dioxane)
-
Pressure-rated reaction vessel with a magnetic stir bar
Procedure:
-
To a dry pressure-rated vessel under an inert atmosphere (N₂ or Ar), add the palladium precatalyst and the ligand.
-
Add the anhydrous solvent, followed by the base, the amine, and finally the electron-poor olefin.
-
Seal the vessel tightly.
-
Purge the vessel with carbon monoxide gas (1 bar) three times, ensuring proper ventilation.
-
Pressurize the vessel to the desired CO pressure (start with 1-5 bar).
-
Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (TLC, GC-MS, LC-MS).
-
Upon completion, cool the vessel to room temperature and carefully vent the excess CO pressure in a fume hood.
-
Work up the reaction mixture as appropriate (e.g., filter through celite, concentrate, and purify by column chromatography).
References
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PubMed Central.[Link]
-
Amide synthesis by aminocarbonylation. Organic Chemistry Portal.[Link]
-
Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. ACS Publications.[Link]
-
Aminocarbonylation Using Electron-rich Di-tert-butylphosphinoferrocene. ResearchGate.[Link]
-
Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. ACS Publications.[Link]
-
(PDF) Palladium-Catalyzed Aminocarbonylation of Aryl Halides. ResearchGate.[Link]
-
Aminocarbonylation Using Electron-Rich Di- tert -Butyl-Phosphinoferrocene | Request PDF. ResearchGate.[Link]
Sources
- 1. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amide synthesis by aminocarbonylation [organic-chemistry.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of N-benzyl-β-alanine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Versatile Building Block
N-benzyl-β-alanine ethyl ester is a derivative of the non-proteinogenic amino acid β-alanine, featuring a benzyl group protecting the amine and an ethyl ester protecting the carboxylic acid. This substitution pattern makes it a useful intermediate in the synthesis of various compounds, including potential pharmaceutical agents[1]. The precise confirmation of its chemical structure is a critical first step in any synthetic workflow, and NMR spectroscopy stands as the most powerful tool for this purpose in solution. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, enabling researchers to confidently identify this compound and assess its purity.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of each proton in the molecule. Based on the analysis of similar structures, such as β-alanine and various ethyl esters, a detailed prediction of the ¹H NMR spectrum of N-benzyl-β-alanine ethyl ester in a common solvent like deuterated chloroform (CDCl₃) can be made[2][3][4].
Predicted ¹H NMR Spectral Data for N-benzyl-β-alanine ethyl ester in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.15 | Quartet | 2H | OCH₂ CH₃ |
| ~3.80 | Singlet | 2H | CH₂ Ph |
| ~2.90 | Triplet | 2H | NHCH₂ CH₂CO₂Et |
| ~2.55 | Triplet | 2H | NHCH₂CH₂ CO₂Et |
| ~1.25 | Triplet | 3H | OCH₂CH₃ |
| ~1.80 (broad) | Singlet | 1H | NH |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet.
Key Spectral Features and Interpretation:
-
Aromatic Region (δ 7.35-7.25): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in this region, a characteristic signal for a monosubstituted benzene ring.
-
Ethyl Ester Group (δ 4.15 and δ 1.25): The ethyl ester gives rise to a classic quartet-triplet pattern. The methylene protons (OCH₂ CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.15 due to coupling with the three methyl protons. The methyl protons (OCH₂CH₃ ) appear as a triplet around δ 1.25, coupled to the two methylene protons[2][3][5].
-
Benzyl Methylene Protons (δ 3.80): The two protons of the benzyl methylene group (C₆H₅CH₂ NH) are chemically equivalent and are expected to appear as a singlet around δ 3.80. Their proximity to the electron-withdrawing nitrogen atom causes a downfield shift.
-
β-Alanine Backbone (δ 2.90 and δ 2.55): The two methylene groups of the β-alanine backbone are diastereotopic and will appear as two distinct triplets. The protons on the carbon adjacent to the nitrogen (NHCH₂ CH₂) are expected at approximately δ 2.90, while the protons on the carbon adjacent to the carbonyl group (CH₂CH₂ CO₂Et) will be slightly upfield around δ 2.55. The typical coupling constant for vicinal protons on an open chain is around 6-8 Hz[6][7].
-
Amine Proton (δ 1.80): The secondary amine proton (NH ) often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.
¹³C NMR Spectral Analysis: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives rise to a single peak, offering a direct count of the non-equivalent carbons.
Predicted ¹³C NMR Spectral Data for N-benzyl-β-alanine ethyl ester in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | Ester C =O |
| ~139.0 | Aromatic C (quaternary) |
| ~128.5 | Aromatic C H |
| ~128.2 | Aromatic C H |
| ~127.0 | Aromatic C H |
| ~60.5 | OC H₂CH₃ |
| ~53.5 | C H₂Ph |
| ~47.0 | NHC H₂CH₂CO₂Et |
| ~34.0 | NHCH₂C H₂CO₂Et |
| ~14.2 | OCH₂C H₃ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration[8][9].
Key Spectral Features and Interpretation:
-
Carbonyl Carbon (δ 172.5): The ester carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, typically in the range of 170-185 ppm[9][10].
-
Aromatic Carbons (δ 139.0 - 127.0): The benzene ring will show four distinct signals: one for the quaternary carbon attached to the methylene group (~139.0 ppm) and three for the protonated carbons.
-
Oxygen-Attached Carbons (δ 60.5 and δ 14.2): The carbon of the ethyl ester's methylene group (OC H₂CH₃) appears around 60.5 ppm, while the methyl carbon (OCH₂C H₃) is found much further upfield at approximately 14.2 ppm.
-
Nitrogen-Attached Carbons (δ 53.5 and δ 47.0): The benzylic methylene carbon (C H₂Ph) is expected around 53.5 ppm, and the methylene carbon of the β-alanine backbone adjacent to the nitrogen (NHC H₂CH₂CO₂Et) will be at a similar chemical shift, around 47.0 ppm.
-
Aliphatic Methylene Carbon (δ 34.0): The methylene carbon adjacent to the carbonyl group (NHCH₂C H₂CO₂Et) is the most upfield of the methylene carbons, appearing around 34.0 ppm.
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of N-benzyl-β-alanine ethyl ester into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents can be used, but chemical shifts will vary[11][12][13].
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. Sonication for a few minutes can aid dissolution if necessary.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16 to 32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction for a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and identify the chemical shifts of all peaks in both spectra.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity, stereochemistry, purity assessment. | Non-destructive, highly informative. | Lower sensitivity, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, small sample amount needed. | Provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H, C-O). | Fast, inexpensive. | Provides limited information on the overall structure. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms elemental formula. | Does not provide structural information. |
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of N-benzyl-β-alanine ethyl ester.
Caption: Workflow for the synthesis and structural confirmation of N-benzyl-β-alanine ethyl ester.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural characterization of N-benzyl-β-alanine ethyl ester. By understanding the predicted chemical shifts, multiplicities, and integration patterns, researchers can confidently verify the identity and purity of their synthesized material. When combined with complementary techniques such as mass spectrometry and IR spectroscopy, a complete and robust analytical dataset can be established, ensuring the quality and reliability of this important synthetic intermediate for applications in drug discovery and development.
References
-
UCLA Division of Physical Sciences. Spectroscopy Tutorial: Esters. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of 100% ethyl acetate, neat. Available from: [Link]
-
Hans Reich, University of Wisconsin. Novice Level, Spectrum 17. Available from: [Link]
-
Allery Chemistry. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube; 2020. Available from: [Link]
-
ResearchGate. Synthesis and NMR characterization of β-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for: Ruthenium-catalysed asymmetric hydrogenation of N-aryl imines. Available from: [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000159 - Beta-Alanine. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
University of Calgary. CSD Solution #13. Available from: [Link]
-
ResearchGate. 1 H NMR of α-(Boc-β-alanine)-ω-benzyl PEG (4000). Available from: [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]
-
The Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Available from: [Link]
-
Organic Chemistry Data. 1H NMR Coupling Constants. Available from: [Link]
-
University of Regensburg. 13C NMR Chemical Shift Table. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
The Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]
-
ACS Publications. Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Available from: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]
-
Organic Syntheses. Preparation of N-(2-Iodo-benzyl)-L-phenylalanine Benzyl Ester. Available from: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]
-
PubChem. beta-Alanine, N-phenyl-, ethyl ester. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
J-GLOBAL. N-Benzyl-β-alanine ethyl ester. Available from: [Link]
-
Wikipedia. β-Alanine ethyl ester. Available from: [Link]
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A Comparative Guide to the Efficacy of Ethyl 3-(benzylamino)-2-methylpropanoate as a Precursor in the Synthesis of β-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of chiral β-amino acids and their derivatives is a cornerstone for the development of novel therapeutics. These structural motifs are integral to a wide array of bioactive molecules, including β-peptides and various small-molecule drugs. The selection of an appropriate precursor is a critical determinant of the overall efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of Ethyl 3-(benzylamino)-2-methylpropanoate as a precursor against prominent alternative methodologies for the synthesis of β-amino acid derivatives.
Introduction to this compound
This compound is a β-amino ester that serves as a versatile building block in organic synthesis. Its structure, featuring a secondary amine and an ester functional group, allows for further elaboration and incorporation into more complex molecular architectures. The primary route to its synthesis is the aza-Michael addition of benzylamine to ethyl methacrylate. This reaction is valued for its atom economy and operational simplicity.
Core Synthetic Strategy: Aza-Michael Addition
The synthesis of this compound and its analogs is most commonly achieved through a conjugate addition reaction.
Experimental Protocol: Synthesis of (rac)-Mthis compound
Reaction: A solution of benzylamine (1 mmol) and methyl methacrylate (1 mmol) in methanol (3 mL) is heated.
Conditions: The reaction is initially heated to 115°C and maintained for 2 hours, followed by an increase in temperature to 130°C for 1 hour.
Yield: This protocol affords the desired product in a high yield of 97%.
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate (8:2) eluent.
Comparative Analysis of Precursor Efficacy
The efficacy of this compound as a precursor is best evaluated by comparing the outcomes of its formation and subsequent use against alternative synthetic strategies that yield similar β-amino acid derivatives. The primary alternatives include catalytic asymmetric methodologies that offer direct access to chiral products.
| Synthetic Strategy | Precursor/Starting Materials | Catalyst/Reagent | Typical Yield | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Aza-Michael Addition | Benzylamine, Ethyl Methacrylate | Base or Lewis Acid (optional) | High (e.g., 97% for methyl ester) | Racemic (without chiral catalyst) | High yield, simple, atom-economical | Produces a racemic mixture, requiring subsequent resolution |
| Rhodium-Catalyzed Asymmetric Hydrogenation | β-(Acylamino)acrylates | Rhodium-Chiral Phosphine Complex (e.g., Rh-TangPhos) | High | Excellent (up to 99.6%) | High enantioselectivity, applicable to various substrates | Requires specialized chiral ligands and high-pressure hydrogenation equipment |
| Organocatalyzed Asymmetric Mannich Reaction | Aldehydes, Amines, Ketones/Esters | Chiral Organocatalyst (e.g., Proline derivatives, Thioureas) | Good to Excellent | Good to Excellent | Metal-free, mild reaction conditions | Catalyst loading can be high, may require longer reaction times |
| Catalytic Asymmetric Conjugate Addition | α,β-Unsaturated Esters, Amine Source | Chiral Metal Complex or Organocatalyst | Good to Excellent | Good to Excellent | Direct formation of chiral β-amino esters | Catalyst development and optimization can be complex |
In-Depth Look at Alternative Methodologies
Rhodium-Catalyzed Asymmetric Hydrogenation
This powerful technique allows for the direct synthesis of chiral β-amino acid derivatives with high enantioselectivity. The reaction typically involves the hydrogenation of a prochiral β-(acylamino)acrylate substrate in the presence of a chiral rhodium catalyst.
Causality Behind Experimental Choices: The choice of a chiral phosphine ligand is paramount as it dictates the stereochemical outcome of the reaction. Ligands like TangPhos have demonstrated exceptional performance in achieving high enantiomeric excesses. The use of high-pressure hydrogen is necessary to facilitate the reduction of the double bond.
Organocatalyzed Asymmetric Mannich Reaction
The Mannich reaction provides a convergent approach to β-amino carbonyl compounds by reacting an aldehyde, an amine, and a carbonyl compound with an enolizable proton. The use of chiral organocatalysts, such as proline and its derivatives or bifunctional thioureas, enables the enantioselective formation of the desired products.
Causality Behind Experimental Choices: Chiral organocatalysts operate through the formation of transient chiral enamines or iminium ions, which then react stereoselectively. The catalyst's structure is designed to create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
Catalytic Asymmetric Conjugate Addition
Similar to the aza-Michael addition for synthesizing the racemic precursor, this method can be rendered asymmetric through the use of chiral catalysts. Both metal-based and organocatalytic systems have been developed for the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, affording direct access to enantioenriched β-amino esters.
Causality Behind Experimental Choices: The chiral catalyst coordinates to either the nucleophile or the electrophile (or both), creating a chiral pocket that biases the trajectory of the nucleophilic attack, resulting in a stereoselective transformation.
Logical Flow of Synthetic Strategies
The choice of synthetic route is often dictated by the desired final product and the available resources.
A Comparative Guide to the Analytical Purity Determination of Ethyl 3-(benzylamino)-2-methylpropanoate
In the landscape of pharmaceutical development and scientific research, the meticulous characterization of novel chemical entities is paramount. Ethyl 3-(benzylamino)-2-methylpropanoate, a chiral β-amino ester, serves as a crucial building block in the synthesis of various biologically active molecules. Its purity, both chemical and stereochemical, directly influences the efficacy, safety, and reproducibility of downstream applications. This guide provides a comprehensive comparison of analytical methodologies for the robust determination of purity for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analytical Imperative: Understanding Potential Impurities
A robust analytical strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis of the target compound. A common synthetic route to this compound involves the Michael addition of benzylamine to ethyl methacrylate.
Based on this synthesis, the primary impurities to consider are:
-
Unreacted Starting Materials: Benzylamine and ethyl methacrylate.
-
Side-Products: The formation of a bis-adduct where two molecules of ethyl methacrylate react with one molecule of benzylamine.
-
Stereoisomers: The reaction creates a chiral center at the C2 position, resulting in a racemic mixture of (R)- and (S)-enantiomers. For stereospecific applications, the quantification of each enantiomer is critical.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by its ability to separate and quantify the target molecule from its potential impurities with sufficient accuracy, precision, and sensitivity. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, applicable to a wide range of compounds, well-established methods for chiral separations. | Requires solvent consumption, can be time-consuming for method development. | Routine purity testing, enantiomeric excess determination, and quantification of non-volatile impurities. |
| GC (Gas Chromatography) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High efficiency and sensitivity, excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Analysis of residual starting materials and other volatile impurities. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, inherently quantitative without the need for identical standards, can be used for chiral analysis with solvating agents. | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. | Structural confirmation, absolute purity determination (qNMR), and diastereomeric ratio analysis. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is the workhorse for purity determination in pharmaceutical analysis due to its versatility and robustness. For this compound, both achiral and chiral HPLC methods are necessary for a complete purity profile.
This method is designed to separate the target compound from its non-stereoisomeric impurities.
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the elution of compounds with a range of polarities.
-
Rationale: Formic acid improves peak shape and ionization efficiency for mass spectrometry detection.
-
-
Gradient: 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the aromatic ring) and/or a mass spectrometer (for confirmation of identity).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
The determination of the enantiomeric excess is crucial. This requires a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[1]
Protocol:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Rationale: The non-polar mobile phase promotes interaction with the chiral stationary phase, and the additive minimizes peak tailing.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for identifying and quantifying volatile impurities such as the starting materials.
Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program:
-
Initial temperature: 50°C (hold for 2 minutes).
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Rationale: EI provides reproducible fragmentation patterns that can be compared to spectral libraries for identification. The expected fragmentation for the target molecule would involve cleavage alpha to the nitrogen and ester functionalities.[2][3]
-
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[4]
Protocol:
-
Internal Standard: Select a high-purity internal standard with a known concentration that has a resonance signal that does not overlap with any signals from the analyte or impurities (e.g., maleic acid).
-
Solvent: Use a deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A simple one-pulse experiment with a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full magnetization recovery.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the non-overlapping signals of the analyte and the internal standard.
-
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
The enantiomeric excess can also be determined by NMR using a chiral solvating agent (CSA), such as (R)-(-)-mandelic acid.[4][5] The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Conclusion
The comprehensive purity assessment of this compound necessitates a multi-faceted analytical approach. Reversed-phase HPLC is indispensable for routine quality control of chemical purity, while chiral HPLC is the gold standard for determining enantiomeric excess. GC-MS provides a sensitive method for the detection of volatile impurities and starting materials. For an absolute determination of purity and for orthogonal verification, qNMR stands out as a powerful and reliable technique. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or development phase, ensuring the quality and reliability of this important chemical intermediate. All methods should be validated according to ICH guidelines to ensure trustworthiness and scientific integrity.[4][5]
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Taylor & Francis Online. HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography. [Link]
-
PubMed. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]
-
RSC Publishing. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]
-
PubMed. Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents.
-
Iris-Biotech. Analyses of amino acids, Enantiomeric purity. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]
-
PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
ResearchGate. Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. [Link]
-
JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]
-
TSI Journals. Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
University of Illinois. Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Comparing the Catalytic Efficiency of Transaminases for β-Amino Acid Synthesis
Introduction: The Rising Importance of β-Amino Acids and the Biocatalytic Solution
Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive compounds, including peptidomimetics.[1][2] Their unique structural properties, which deviate from their α-amino acid counterparts, offer novel therapeutic possibilities. However, the efficient and stereoselective synthesis of these valuable molecules presents a significant challenge for synthetic chemists.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers an elegant and sustainable solution. Among the various enzyme classes, transaminases (also known as aminotransferases) have emerged as powerful tools for the synthesis of chiral amines and amino acids.[1][2] Specifically, ω-transaminases (ω-TAs) are capable of transferring an amino group to a carbonyl acceptor, making them ideal for the asymmetric synthesis of β-amino acids from prochiral β-keto acids or the kinetic resolution of racemic β-amino acids.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the catalytic efficiency of different transaminases for β-amino acid synthesis. We will delve into the key performance indicators, provide detailed experimental protocols, and present a comparative analysis of representative enzymes, enabling you to select the optimal biocatalyst for your specific application.
Understanding the Transaminase Reaction Mechanism
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a carbonyl acceptor. The reaction proceeds via a ping-pong bi-bi mechanism, which can be divided into two half-reactions.[1]
Caption: Ping-pong bi-bi mechanism of transaminase-catalyzed β-amino acid synthesis.
In the first half-reaction, the amino donor binds to the PLP cofactor of the enzyme, forming an external aldimine. The amino group is then transferred to the PLP, yielding a pyridoxamine phosphate (PMP)-bound enzyme and releasing the corresponding α-keto acid product. In the second half-reaction, the β-keto acid substrate binds to the PMP-enzyme complex, and the amino group is transferred to the substrate, regenerating the PLP-enzyme and releasing the desired β-amino acid product.
Key Performance Indicators for Comparing Catalytic Efficiency
To objectively compare different transaminases, a standardized set of key performance indicators (KPIs) must be evaluated. These parameters provide a quantitative measure of an enzyme's activity, substrate affinity, and stereoselectivity.
| Key Performance Indicator | Description | Importance in β-Amino Acid Synthesis |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate. | A lower Km for the β-keto acid indicates a higher affinity, which is desirable, especially at low substrate concentrations. |
| Catalytic Constant (kcat) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme active site per unit of time when the enzyme is saturated with the substrate. | A high kcat signifies a high catalytic rate, leading to faster reaction times and higher productivity. |
| Catalytic Efficiency (kcat/Km) | The specificity constant, which represents the enzyme's overall efficiency in converting a substrate to a product. It is a second-order rate constant. | This is the most critical parameter for comparing the efficiency of different enzymes, as it accounts for both substrate binding and catalysis. A higher kcat/Km indicates a more efficient enzyme. |
| Substrate Scope | The range of different β-keto acids that the transaminase can accept as substrates. | A broad substrate scope is highly desirable as it allows for the synthesis of a diverse range of β-amino acids. |
| Stereoselectivity (e.e.) | The preferential formation of one enantiomer over the other, expressed as enantiomeric excess (% e.e.). | For pharmaceutical applications, high enantiopurity is essential. An ideal transaminase will produce the desired β-amino acid with >99% e.e. |
| Stability | The ability of the enzyme to maintain its activity under various process conditions (e.g., temperature, pH, organic co-solvents). | Robust enzymes are crucial for practical and industrial applications, as they can withstand harsher reaction conditions and have a longer operational lifetime. |
Experimental Workflow for Comparing Transaminase Efficiency
A rigorous and standardized experimental workflow is essential for generating reliable and comparable data. The following protocol outlines the key steps, from enzyme preparation to kinetic analysis and stereoselectivity determination.
Caption: A standardized experimental workflow for comparing transaminase efficiency.
Part 1: Enzyme Preparation
-
Recombinant Expression:
-
Obtain or synthesize the gene encoding the transaminase of interest.
-
Clone the gene into a suitable expression vector (e.g., pET vector with a His-tag for purification).
-
Transform the expression vector into a suitable host, such as Escherichia coli BL21(DE3).
-
Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the His-tagged transaminase from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the purified enzyme with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1 mM PLP) and store at -80°C.
-
-
Protein Quantification:
-
Determine the concentration of the purified enzyme using a standard protein quantification method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.
-
Part 2: Enzyme Activity and Kinetic Analysis
A crucial aspect of β-amino acid synthesis using transaminases is the inherent instability of the β-keto acid substrates, which are prone to decarboxylation.[1][4] To circumvent this, an in situ substrate generation system is often employed, where a stable β-keto ester is hydrolyzed to the corresponding β-keto acid by a lipase immediately before or during the transamination reaction.[4]
-
Standard Activity Assay (Coupled Assay):
-
Prepare a reaction mixture containing:
-
100 mM buffer (e.g., Tris-HCl, pH 8.0)
-
10 mM β-keto ester
-
1 U/mL lipase (e.g., from Candida antarctica lipase B)
-
10 mM amino donor (e.g., L-alanine or isopropylamine)
-
0.1 mM PLP
-
Purified transaminase (a suitable concentration to ensure linear initial rates)
-
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.
-
At specific time points, take aliquots and quench the reaction (e.g., by adding an equal volume of 1 M HCl).
-
Analyze the formation of the β-amino acid product by HPLC or GC (as described in Part 3).
-
One unit of activity can be defined as the amount of enzyme that produces 1 µmol of β-amino acid per minute under the specified conditions.
-
-
Determination of Kinetic Parameters (Km and kcat):
-
To determine the Km for the β-keto acid, vary its concentration (generated in situ from the corresponding ester) while keeping the concentration of the amino donor saturating.
-
To determine the Km for the amino donor, vary its concentration while keeping the concentration of the β-keto acid saturating.
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total active enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Part 3: Stereoselectivity Analysis
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Use a chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., crown ether-based or cyclodextrin-based columns).
-
Develop a suitable mobile phase (e.g., a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer containing a chiral selector).
-
Inject the reaction sample (after appropriate workup, such as derivatization if necessary) onto the HPLC system.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of the β-amino acid by comparing their retention times with those of authentic standards.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100, depending on the desired enantiomer.
-
-
Chiral Gas Chromatography (GC):
-
Derivatize the amino group and the carboxylic acid group of the β-amino acid to make it volatile (e.g., by esterification followed by acylation).
-
Use a chiral capillary column for the separation of the derivatized enantiomers.
-
Analyze the sample by GC-MS or GC-FID to determine the ratio of the two enantiomers.
-
Calculate the enantiomeric excess as described for HPLC.
-
Comparative Analysis of Representative Transaminases
The following table summarizes the catalytic efficiencies of several well-characterized ω-transaminases for the synthesis of β-amino acids. It is important to note that direct comparison can be challenging due to variations in experimental conditions reported in the literature. However, this compilation provides a valuable overview of the relative performance of these enzymes.
| Transaminase Source | Substrate (β-Keto Acid) | Amino Donor | kcat (s-1) | Km (mM) | kcat/Km (s-1M-1) | Stereoselectivity (% e.e.) | Reference |
| Vibrio fluvialis JS17 | 3-Oxo-3-phenylpropanoic acid | L-Alanine | 0.8 | 5.2 | 154 | >99 (S) | [1][5] |
| Arthrobacter sp. KNK168 | 3-Oxo-butyric acid | (R)-α-Methylbenzylamine | 1.2 | 2.6 | 461 | >99 (R) | [6][7] |
| Pseudomonas sp. AAC | 3-Oxo-pentanoic acid | β-Alanine | 2.5 | 3.1 | 806 | >98 (S) | [8] |
| Mesorhizobium sp. LUK | 3-Oxo-3-phenylpropanoic acid | D-3-Aminobutyric acid | 3.4 | 1.8 | 1889 | >99 (S) | [9] |
| Chromobacterium violaceum DSM30191 | 3-Oxo-butyric acid | L-Alanine | 0.5 | 8.3 | 60 | >99 (S) | [1] |
Note: The kinetic parameters presented are for illustrative purposes and may vary depending on the specific reaction conditions.
Conclusion and Future Outlook
The selection of an appropriate transaminase is a critical step in the development of efficient biocatalytic processes for β-amino acid synthesis. This guide has provided a comprehensive framework for the objective comparison of transaminase catalytic efficiency, from enzyme preparation and kinetic analysis to the determination of stereoselectivity.
The field of enzyme engineering continues to advance rapidly, with techniques such as directed evolution and rational design being employed to improve the activity, stability, and substrate scope of transaminases.[10] As our understanding of the structure-function relationships of these enzymes deepens, we can expect the development of even more efficient and versatile biocatalysts for the synthesis of a wide range of valuable β-amino acids, further enabling the production of novel pharmaceuticals and other high-value chemicals.
References
-
Rudat, J., Brucher, B. R., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 11. [Link]
-
Rudat, J., Brucher, B. R., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link]
-
Iwasaki, A., Yamada, Y., Kizaki, N., Ikenaka, Y., & Hasegawa, J. (2012). A novel transaminase, (R)-amine:pyruvate aminotransferase, from Arthrobacter sp. KNK168 (FERM BP-5228): Purification, characterization, and gene cloning. ResearchGate. [Link]
-
Mathew, S., & Yun, H. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Microbiology and Biotechnology, 33(10), 1269-1281. [Link]
-
Rudat, J., Brucher, B. R., & Syldatk, C. (2012). Schematic reaction scheme of the synthesis of β-amino acids catalyzed... ResearchGate. [Link]
-
Martins, J. H., & Fessner, W. D. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Enzymatic and Chemical Synthesis of Chiral Compounds (pp. 299-320). Wiley-VCH. [Link]
-
Caligiore, A., et al. (2022). Apparent reaction efficiency (kcat/KM) for the transaminations... ResearchGate. [Link]
-
Pagar, A. D., et al. (2021). Creation of a ( R )-β-Transaminase by Directed Evolution of d -Amino Acid Aminotransferase. ResearchGate. [Link]
-
Kim, J., et al. (2013). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. PubMed. [Link]
-
Wang, X., et al. (2019). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PubMed Central. [Link]
-
Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]
-
Iwasaki, A., et al. (2012). A novel transaminase, (R)-amine:pyruvate aminotransferase, from Arthrobacter sp. KNK168 (FERM BP-5228): purification, characterization, and gene cloning. PubMed. [Link]
-
Zhu, D., et al. (2019). Biochemical and structural characterization of a highly active branched-chain amino acid aminotransferase from Pseudomonas sp. for efficient biosynthesis of chiral amino acids. bioRxiv. [Link]
-
Caligiore, A., et al. (2022). Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. PubMed Central. [Link]
-
Shin, J. S., & Kim, B. G. (2001). Comparison of the omega-transaminases from different microorganisms and application to production of chiral amines. Bioscience, Biotechnology, and Biochemistry, 65(8), 1782-1788. [Link]
-
Kim, J., et al. (2007). Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids. Applied and Environmental Microbiology, 73(6), 1772-1782. [Link]
-
Shin, J. S., et al. (2003). Purification, characterization, and molecular cloning of a novel amine:pyruvate transaminase from Vibrio fluvialis JS17. Applied Microbiology and Biotechnology, 61(5-6), 463-471. [Link]
-
Zhu, D., et al. (2020). Biochemical and structural characterization of a highly active branched-chain amino acid aminotransferase from Pseudomonas sp. for efficient biosynthesis of chiral amino acids. PubMed. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
-
Gotor-Fernández, V., et al. (2020). A β-Alanine Catabolism Pathway Containing a Highly Promiscuous ω-Transaminase in the 12-Aminododecanate-Degrading Pseudomonas sp. Strain AAC. Applied and Environmental Microbiology, 86(16), e00851-20. [Link]
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A Senior Application Scientist's Guide to Product Structure Validation Using Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural characterization of a biopharmaceutical product is not merely a regulatory checkbox; it is the fundamental basis for understanding its function, efficacy, and safety. The higher-order structure of a protein therapeutic is a critical quality attribute that dictates its biological activity and potential immunogenicity.[1] Mass spectrometry (MS) has evolved from a tool for simple molecular weight determination into an indispensable powerhouse for detailed structural elucidation, offering insights from the primary amino acid sequence to the complex dynamics of protein conformation.[1][2][3]
This guide provides an in-depth comparison of mass spectrometry-based workflows for validating the covalent and higher-order structure of protein products. We will move beyond procedural lists to explore the scientific rationale behind experimental choices, ensuring each protocol is a self-validating system. We will also objectively position MS against traditional structural biology techniques, providing a clear perspective on its unique advantages and limitations.
Part I: Foundational Integrity - Validating the Covalent Structure
The covalent structure—the amino acid sequence and its modifications—is the blueprint of a protein. Any deviation can have profound consequences. Mass spectrometry provides unparalleled sensitivity and specificity for verifying this blueprint.
Peptide Mapping: The Cornerstone of Primary Structure Verification
Peptide mapping, or peptide mass fingerprinting, is the definitive method for confirming the primary amino acid sequence of a protein.[4][5] The core principle is to cleave the protein into a predictable set of smaller peptides using a specific protease, which are then analyzed by LC-MS/MS.[5] The resulting "fingerprint"—a chromatogram of peptide masses—is compared against the theoretical digest of the expected sequence.[5][6] This approach not only confirms the sequence but also serves as a platform to detect post-translational modifications, sequence variants, or degradations like deamidation and oxidation.[5][6]
Causality in Experimental Design
The choice of protease is critical. Trypsin, which cleaves C-terminal to lysine and arginine residues, is the most common choice due to its high specificity and efficiency, generating peptides that are ideal in size for MS/MS analysis.[7] However, for regions of the protein lacking these residues, using an alternative or complementary protease like Glu-C or Asp-N is necessary to achieve full sequence coverage.[7] The steps of reduction and alkylation are equally crucial; reduction with agents like dithiothreitol (DTT) breaks the disulfide bonds that hold the protein in its tertiary structure, allowing the protease full access to cleavage sites, while subsequent alkylation with iodoacetamide (IAM) prevents the disulfide bonds from reforming, which would otherwise complicate the analysis.[7]
Experimental Protocol: Tryptic Peptide Mapping
-
Denaturation & Reduction : Solubilize 100 µg of the protein in a denaturing buffer (e.g., 6 M Guanidine-HCl). Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylation : Cool the sample to room temperature. Add IAM to a final concentration of 25 mM and incubate in the dark for 1 hour. This step prevents disulfide bonds from reforming.
-
Buffer Exchange : Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate), typically using a spin column.
-
Enzymatic Digestion : Add sequence-grade trypsin at a 1:50 (enzyme:protein) ratio by weight. Incubate at 37°C for 4-16 hours.[8]
-
Quench Reaction : Stop the digestion by adding formic acid to a final concentration of 0.1%, lowering the pH to ~2-3.
-
LC-MS/MS Analysis : Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer. Elute peptides using a gradient of increasing acetonitrile concentration.
-
Data Analysis : The mass spectrometer acquires MS1 scans to measure peptide masses and data-dependent MS/MS scans to fragment peptides for sequence information. The resulting data is processed using software that compares the experimental peptide masses and fragmentation patterns against a database containing the target protein's sequence.[4]
Workflow Diagram: Peptide Mapping
Caption: Automated workflow for tryptic peptide mapping.
Disulfide Bond Analysis: Mapping the Structural Scaffolding
Disulfide bonds are covalent linkages between cysteine residues that are critical for the stability and function of many therapeutic proteins, such as monoclonal antibodies.[9][10] Incorrect disulfide pairing can lead to misfolded, inactive, and potentially immunogenic products.[10] Mass spectrometry is the gold standard for confirming these linkages. The most common approach involves analyzing the protein digest under non-reducing conditions.[7][11] Peptides that are covalently linked by a disulfide bond will have a unique combined mass, which can be identified in the MS1 spectrum. Subsequent MS/MS fragmentation confirms the identity of the linked peptides.
Experimental Protocol: Non-Reduced Disulfide Bond Mapping
-
Alkylation of Free Thiols : To prevent disulfide shuffling (scrambling) during sample preparation, any free cysteine residues (not involved in a disulfide bond) are first alkylated with a reagent like N-ethylmaleimide (NEM).[11]
-
Enzymatic Digestion : The protein is digested under non-reducing conditions, typically at a low pH using an enzyme like pepsin or Glu-C to preserve the native disulfide bonds.[12]
-
LC-MS/MS Analysis : The resulting peptide mixture is separated via LC and analyzed by MS. The instrument is programmed to look for disulfide-linked peptide masses.
-
Data Analysis : The analysis is more complex than standard peptide mapping. A parallel analysis of a reduced sample is often performed to help identify which peptides contain cysteine.[7] Specialized software is used to identify pairs of peptides whose combined mass matches a measured precursor ion and whose fragmentation spectra confirm their sequences.
Workflow Diagram: Disulfide Bond Analysis
Caption: Comparative workflow for disulfide bond mapping.
Post-Translational Modification (PTM) Analysis
PTMs are chemical modifications to amino acid residues that occur after protein synthesis and are crucial for protein function, stability, and signaling.[13] Common PTMs in biotherapeutics include glycosylation, oxidation, and deamidation. Mass spectrometry excels at detecting and localizing these modifications due to its high mass accuracy.[13][14] A PTM results in a characteristic mass shift in the modified peptide, which can be readily detected by MS and localized to a specific amino acid residue through MS/MS fragmentation analysis.[15]
For many low-abundance PTMs, an enrichment step is required before MS analysis to achieve sufficient sensitivity.[16] For example, phosphorylated peptides can be enriched using titanium dioxide or immobilized metal affinity chromatography (IMAC).
Part II: Probing the Fold - Higher-Order Structure (HOS) Characterization
While the covalent structure is critical, the protein's three-dimensional conformation and dynamics ultimately dictate its function.[1] Mass spectrometry offers several powerful techniques to probe this higher-order structure (HOS).
Hydrogen/Deuterium Exchange MS (HDX-MS)
HDX-MS provides information on protein conformation and dynamics in solution.[17] The principle is based on the exchange of backbone amide hydrogens with deuterium atoms when the protein is incubated in a deuterated buffer (D2O).[17][18] The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding.[17] Regions buried within the protein's core or involved in stable structures like alpha-helices and beta-sheets will exchange slowly, while flexible, solvent-exposed loops will exchange rapidly.
By quenching the exchange reaction at low pH and temperature (which slows the back-exchange rate by orders of magnitude) and analyzing the mass increase of peptides from different regions of the protein over time, one can map its conformational dynamics.[18][19][20] This makes HDX-MS exceptionally powerful for comparing the conformation of a biosimilar to a reference product, or for mapping the binding site of a ligand (epitope mapping), as the binding interaction will typically protect the interface from deuterium exchange.[17][21]
Experimental Protocol: Bottom-Up HDX-MS
-
Deuterium Labeling : The protein is incubated in a D2O-based buffer for a set period (from seconds to hours). Multiple time points are taken to build a kinetic profile.
-
Quenching : The exchange reaction is stopped by adding a pre-chilled, acidic quench buffer (e.g., pH 2.5). This step must be performed rapidly and at 0°C to minimize back-exchange.[19]
-
Digestion & Desalting : The quenched protein is immediately passed over an in-line pepsin column at 0°C for rapid digestion into peptides. Pepsin is used because it is active at low pH. The peptides are then trapped and desalted on a trap column.
-
LC-MS Analysis : The peptides are separated by fast reverse-phase UPLC (also at 0°C) and analyzed by mass spectrometry. The entire process from quenching to MS analysis must be automated and rapid (typically a few minutes) to limit deuterium loss.
-
Data Analysis : Specialized software calculates the deuterium uptake for each peptide at each time point by measuring the mass shift. Comparing the uptake profiles between two states (e.g., with and without a ligand) reveals changes in local conformation.[19]
Workflow Diagram: HDX-MS
Caption: Automated workflow for HDX-MS analysis.
Native Mass Spectrometry
Native MS analyzes intact proteins and their non-covalent complexes under conditions that preserve their native-like folded state.[22][23] Using gentle electrospray ionization (ESI) from a volatile, pH-neutral buffer like ammonium acetate, entire protein complexes can be transferred into the gas phase for mass analysis.[24][25] This technique is invaluable for determining the stoichiometry of subunits in a complex, confirming the assembly of protein therapeutics, and studying protein-ligand interactions.[22][24] It can also provide insights into PTMs on the intact protein level, such as the distribution of different glycoforms on a monoclonal antibody.[25]
Workflow Diagram: Native MS
Caption: General workflow for Native Mass Spectrometry.
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS adds another dimension of separation to mass spectrometry.[26] After ionization, ions are passed through a gas-filled drift tube. Their velocity through the tube depends not only on their mass-to-charge ratio but also on their size and shape (their rotationally averaged collision cross-section, or CCS).[27][28] This allows for the separation of isomers and conformers—molecules with the same mass but different shapes. IM-MS is a powerful tool for characterizing the conformational heterogeneity of a protein product and detecting subtle changes in its tertiary or quaternary structure upon ligand binding or modification.[27][29]
Part III: Mass Spectrometry in a Comparative Landscape
No single analytical technique can provide a complete picture of a protein's structure. A multi-faceted, orthogonal approach is always necessary.[30] Mass spectrometry's strength lies in its versatility, sensitivity, and speed.
Comparison of MS-Based Techniques
| Technique | Information Provided | Resolution | Sample Req. | Throughput | Key Advantage |
| Peptide Mapping | Primary sequence, PTMs, disulfide links[5][31] | Amino acid | Low µg | Medium | Foundational for identity and modification analysis.[6] |
| HDX-MS | Conformational dynamics, solvent accessibility[17][32] | Peptide (~5-10 residues)[17] | Medium µg | Medium | Provides dynamic structural information in solution.[21] |
| Native MS | Intact mass, stoichiometry, non-covalent interactions[22][24] | Intact complex | Low µg | High | Directly measures intact complexes and interactions.[25] |
| IM-MS | Conformational distribution, size, shape (CCS)[26][27] | Conformational | Low µg | High | Separates species based on shape, revealing heterogeneity.[28] |
Mass Spectrometry vs. Orthogonal HOS Techniques
The "gold standards" for high-resolution protein structure determination are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[33][34] It is crucial to understand how MS-based methods compare and complement these techniques.
| Feature | Mass Spectrometry (HOS) | X-ray Crystallography | NMR Spectroscopy |
| Resolution | Low to medium (peptide/domain level)[34] | Atomic[35] | Atomic[36] |
| Sample State | Solution/Gas phase[22] | Solid crystal[35] | Solution[36] |
| Protein Size Limit | Very high (no theoretical upper limit for Native MS) | No theoretical limit, but crystallization is the bottleneck | Practically < 30 kDa (can be extended with advanced techniques)[37] |
| Dynamics Info | Excellent (HDX-MS)[32] | Limited (provides a static snapshot) | Excellent (measures dynamics across timescales)[36] |
| Sample Amount | Low (pmol to nmol) | High (mg)[34] | High (mg) |
| Throughput | High | Low (crystallization can take months) | Low |
| Key Limitation | Does not provide atomic coordinates. | Requires high-quality crystals, which can be difficult to obtain.[37] | Limited by protein size and requires isotopic labeling. |
While MS does not provide the atomic-level resolution of X-ray crystallography or NMR, its advantages in speed, sensitivity, and tolerance for complex samples make it an indispensable tool in the biopharmaceutical industry.[34][36] It is often used to complement high-resolution techniques; for example, MS can confirm the composition of a complex before crystallization trials, or HDX-MS can validate that the solution structure is consistent with the crystal structure.[38]
Conclusion
Mass spectrometry offers a multi-layered and robust toolkit for the validation of a biopharmaceutical product's structure. From confirming the primary sequence with peptide mapping to probing the intricate conformational dynamics with HDX-MS and Native MS, these techniques provide critical data throughout the drug development lifecycle.[3][31] By understanding the principles behind each method and judiciously comparing the results with orthogonal techniques like NMR and crystallography, scientists can build a comprehensive and self-validating picture of their product, ensuring its quality, safety, and efficacy.
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A Senior Application Scientist's Guide to the Synthesis of β-Amino Acids: Modern Alternatives to the Arndt-Eistert Homologation
For researchers, medicinal chemists, and professionals in drug development, the synthesis of β-amino acids is a critical endeavor. These non-proteinogenic amino acids are integral components of peptidomimetics, natural products, and pharmaceuticals, offering unique structural properties and enhanced metabolic stability.[1][2] The classical Arndt-Eistert homologation of α-amino acids has long been a staple for accessing their β-analogs. However, this method's reliance on the hazardous and potentially explosive diazomethane, coupled with limitations in substrate scope and the multi-step nature of the process, has driven the development of safer and more versatile alternatives.[3]
This guide provides an in-depth comparison of the leading modern alternatives to the Arndt-Eistert homologation for the asymmetric synthesis of β-amino acids. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your synthetic challenges.
The Limitations of a Classic: Why Move Beyond Arndt-Eistert?
The Arndt-Eistert reaction, involving the conversion of a carboxylic acid to its one-carbon homologue via a diazoketone intermediate, has been a cornerstone of organic synthesis.[3] While effective, its practical application in contemporary drug discovery and development is hampered by several factors:
-
Hazardous Reagents: The use of diazomethane, a toxic and explosive gas, necessitates specialized handling procedures and equipment, making it unsuitable for large-scale synthesis.
-
Multi-step Process: The sequence involves activation of the carboxylic acid, reaction with diazomethane, and a subsequent Wolff rearrangement, which can be cumbersome and lead to lower overall yields.[3]
-
Limited Functional Group Tolerance: The highly reactive nature of diazomethane can lead to side reactions with various functional groups.
These drawbacks have catalyzed the evolution of more efficient, safer, and highly stereoselective methodologies for β-amino acid synthesis.
The Mannich Reaction: A Versatile Workhorse
The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and an amine, has emerged as a powerful and highly adaptable strategy for β-amino acid synthesis.[3] Organocatalytic asymmetric versions of the Mannich reaction have become particularly prominent, offering excellent stereocontrol under mild conditions.[1][4]
Causality Behind the Experimental Choices: The Power of Organocatalysis
The use of chiral organocatalysts, such as proline and its derivatives, is central to the success of the asymmetric Mannich reaction. These catalysts operate through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor. This enamine then attacks an electrophilic imine, generated in situ from an aldehyde and an amine, in a highly stereocontrolled fashion. The catalyst's stereochemistry directs the facial selectivity of the attack, leading to high enantiomeric excess in the final β-amino carbonyl product.[4][5]
Mandatory Visualization: The Proline-Catalyzed Mannich Reaction
Caption: Proline-catalyzed asymmetric Mannich reaction workflow.
Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction of Aldehydes with N-Boc-Imines
This protocol describes a general procedure for the synthesis of α,β-branched-β-amino aldehydes, which can be readily oxidized to the corresponding β-amino acids.[6]
Materials:
-
Aldehyde (1.0 mmol)
-
N-Boc-imine (1.2 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
To a stirred solution of the N-Boc-imine in acetonitrile, add L-proline at room temperature.
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), the product often crystallizes directly from the reaction mixture.
-
Collect the crystalline product by filtration and wash with cold acetonitrile.
-
The crude β-amino aldehyde can be oxidized to the corresponding β-amino acid using standard procedures (e.g., Pinnick oxidation) without further purification.
Data Presentation: Performance of the Asymmetric Mannich Reaction
| Entry | Aldehyde Donor | Imine Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Propanal | N-Boc-benzaldimine | L-Proline (30 mol%) | DMSO | 2 | 95 | >95:5 | 99 | |
| 2 | Isovaleraldehyde | N-Boc-benzaldimine | L-Proline (30 mol%) | DMSO | 2 | 91 | >95:5 | 98 | |
| 3 | Phenylacetaldehyde | N-Boc-glyoxylate imine | L-Proline (20 mol%) | NMP | 48 | 85 | 96:4 | 98 | |
| 4 | Hexanal | N-Boc-benzaldimine | L-Proline (20 mol%) | MeCN | 12 | 85 | >99:1 | >99 |
Aza-Michael Addition: The Power of Conjugate Addition
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is another highly effective and atom-economical method for constructing the β-amino acid framework.[7] The use of chiral auxiliaries or chiral catalysts can render this process highly stereoselective.
Causality Behind the Experimental Choices: Controlling Stereochemistry
In the aza-Michael addition, stereocontrol can be achieved through several strategies. One common approach involves the use of a chiral amine as the nucleophile, where the inherent chirality of the amine directs the addition to one face of the Michael acceptor. Alternatively, a chiral catalyst can be employed to activate the Michael acceptor and orchestrate the stereoselective approach of an achiral amine. The choice between these approaches often depends on the desired product and the availability of starting materials.
Mandatory Visualization: Asymmetric Aza-Michael Addition
Caption: General workflow for an asymmetric aza-Michael addition.
Experimental Protocol: Diastereoselective Michael Addition of a Lithium Amide
This protocol details the addition of a chiral lithium amide to an α,β-unsaturated ester, a method that provides excellent diastereoselectivity.[8]
Materials:
-
Chiral amine (e.g., (R)-(+)-N-benzyl-α-methylbenzylamine) (1.1 mmol)
-
n-Butyllithium (1.1 mmol, 1.6 M in hexanes)
-
α,β-Unsaturated ester (1.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a solution of the chiral amine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.
-
Add a solution of the α,β-unsaturated ester in anhydrous THF to the lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Performance of the Asymmetric Aza-Michael Addition
| Entry | Michael Acceptor | Nucleophile | Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | de (%) | Reference |
| 1 | Methyl crotonate | Lithium (R)-N-benzyl-α-methylbenzylamide | Chiral Auxiliary | THF | -78 | 95 | 98 | |
| 2 | Ethyl cinnamate | Lithium (R)-N-benzyl-α-methylbenzylamide | Chiral Auxiliary | THF | -78 | 92 | >98 | |
| 3 | tert-Butyl acrylate | Benzylamine | Chiral Thiourea | Toluene | -20 | 95 | 96 (ee) | |
| 4 | Methyl acrylate | Aniline | Chiral Bis(oxazoline)-Cu(II) | CH2Cl2 | -78 | 98 | 97 (ee) |
Ring Opening of β-Lactams: A Gateway to Diversity
β-Lactams, four-membered cyclic amides, are versatile intermediates in organic synthesis. Their inherent ring strain facilitates nucleophilic ring-opening reactions, providing a straightforward route to a wide array of β-amino acid derivatives.[9] The stereochemistry of the final product is often controlled by the stereochemistry of the starting β-lactam, which can be prepared through various well-established asymmetric methods.
Causality Behind the Experimental Choices: Activating the Lactam
For the nucleophilic ring opening of a β-lactam to proceed efficiently, activation of the amide nitrogen is often necessary. This is typically achieved by installing an electron-withdrawing group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, on the nitrogen atom. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The choice of nucleophile (e.g., hydroxide, alkoxide, or amine) determines the nature of the resulting β-amino acid derivative (acid, ester, or amide).[10]
Mandatory Visualization: β-Lactam Ring Opening
Caption: Nucleophilic ring-opening of an N-activated β-lactam.
Experimental Protocol: Nucleophilic Ring Opening of an N-Boc-β-Lactam
This protocol describes the hydrolysis of an N-Boc-β-lactam to the corresponding N-Boc-β-amino acid.[10]
Materials:
-
N-Boc-β-lactam (1.0 mmol)
-
Lithium hydroxide (LiOH) (1.5 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (2 mL)
Procedure:
-
Dissolve the N-Boc-β-lactam in THF.
-
Add an aqueous solution of lithium hydroxide to the β-lactam solution at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-β-amino acid.
Data Presentation: Performance of β-Lactam Ring Opening
| Entry | β-Lactam Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | N-Boc-4-phenylazetidin-2-one | LiOH, THF/H₂O | rt, 7 h | 78 | |
| 2 | N-Boc-4-phenylazetidin-2-one | NaOMe, MeOH | rt, 0.5 h | 92 | |
| 3 | N-Boc-3-hydroxy-4-phenylazetidin-2-one | (S)-Leu-OMe, Et₃N | CH₂Cl₂, rt | 95 | |
| 4 | N-Boc-4-methylazetidin-2-one | NaN₃, DMF | rt | 85 |
Enzymatic Synthesis: The Green Chemistry Approach
Biocatalysis offers a powerful and environmentally benign approach to the synthesis of enantiopure β-amino acids. Enzymes, such as transaminases, operate under mild conditions with high stereoselectivity, often obviating the need for protecting groups and hazardous reagents.[11]
Causality Behind the Experimental Choices: The Specificity of Enzymes
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., an amino acid like alanine or aspartate) to a keto acid acceptor.[11] The enzyme's active site is exquisitely shaped to bind the substrates in a specific orientation, ensuring the formation of a single enantiomer of the product. The reaction mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group.[12]
Mandatory Visualization: Transaminase Catalytic Cycle
Caption: Simplified catalytic cycle of a transaminase.
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis
This protocol provides a general procedure for the asymmetric synthesis of a β-amino acid from a β-keto ester using a transaminase.[13]
Materials:
-
β-Keto ester (100 mM)
-
Transaminase (e.g., from Vibrio fluvialis)
-
Isopropylamine (as amine donor, 500 mM)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Potassium phosphate buffer (100 mM, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, β-keto ester, isopropylamine, and PLP.
-
Initiate the reaction by adding the transaminase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, stop the reaction by adding an acid (e.g., HCl) to denature the enzyme.
-
Isolate the product by extraction or ion-exchange chromatography.
Data Presentation: Performance of Enzymatic Synthesis
| Entry | Substrate | Enzyme | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | 3-Oxo-3-phenylpropanoate | Transaminase (Vibrio fluvialis) | Isopropylamine | 30 | 24 | >99 | >99 (R) | |
| 2 | Ethyl 3-oxobutanoate | Transaminase (mutant from Arthrobacter sp.) | Isopropylamine | 37 | 24 | 98 | >99 (S) | |
| 3 | 3-Oxo-4-phenylbutanoate | Transaminase (Chromobacterium violaceum) | L-Alanine | 30 | 48 | 95 | >99 (S) | |
| 4 | Methyl 3-oxopentanoate | Transaminase (engineered) | Isopropylamine | 45 | 18 | >99 | >99.5 (R) |
Conclusion: Choosing the Right Path Forward
The synthesis of β-amino acids has moved far beyond the confines of the Arndt-Eistert homologation. The modern synthetic chemist has a diverse and powerful toolkit at their disposal, with each method offering distinct advantages.
-
The Mannich reaction , particularly in its organocatalytic asymmetric form, provides a highly versatile and stereocontrolled route to a wide range of β-amino acids.
-
The aza-Michael addition offers an atom-economical and convergent approach, with excellent stereocontrol achievable through chiral auxiliaries or catalysts.
-
The ring-opening of β-lactams serves as a gateway to functionalized β-amino acids, leveraging the well-established chemistry of these strained cyclic amides.
-
Enzymatic synthesis represents the pinnacle of green chemistry, offering unparalleled stereoselectivity under mild, aqueous conditions.
The optimal choice of method will depend on the specific target molecule, desired stereochemistry, scale of the reaction, and available resources. By understanding the principles and practicalities of these modern alternatives, researchers can confidently and efficiently access the valuable and diverse world of β-amino acids.
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Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Diorganocatalytic Reactions. Accounts of Chemical Research, 37(8), 580–591. [Link]
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Fülöp, F., Forró, E., & Sillanpää, R. (2003). Mild and efficient ring opening of monoterpene-fused β-lactam enantiomers. Synthesis of novel β-amino acid derivatives. ARKIVOC, 2003(14), 225-232. [Link]
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Davies, S. G., & Ichihara, O. (1992). Asymmetric synthesis of .beta.-amino acids via the stereoselective Michael addition of the lithium enolate of (R)-N-benzyl-N-(.alpha.-methylbenzyl)acetamide to .alpha.,.beta.-unsaturated esters. Journal of the Chemical Society, Perkin Transactions 1, (22), 3047–3059. [Link]
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Okino, T., Hoashi, Y., & Takemoto, Y. (2005). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 127(1), 119–125. [Link]
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Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1993). New and efficient approaches to the synthesis of taxol and its C-13 side chain. The Journal of Organic Chemistry, 58(7), 1685–1694. [Link]
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Palomo, C., Aizpurua, J. M., Galarza, R., & Oiarbide, M. (1999). A New and General Route to 3-Substituted .beta.-Lactams from .alpha.-Amino Acids. The Journal of Organic Chemistry, 64(5), 1693–1698. [Link]
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Höhne, M., & Bornscheuer, U. T. (2010). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 2(8), 945–948. [Link]
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Savile, C. K., Jan, J. M., Fuchs, E. M., Gruber, C. C., & Kroutil, W. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309. [Link]
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Schätzle, S., Steffen-Munsberg, F., & Tholey, A. (2009). A New ω-Transaminase from Chromobacterium violaceum DSM30191 for the Asymmetric Synthesis of Chiral Amines. Organic Letters, 11(21), 4946–4949. [Link]
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Kelly, S. A., Pohle, S., & Mangas-Sanchez, J. (2018). An Engineered Transaminase for the Asymmetric Synthesis of a Key Intermediate for the Neprilysin Inhibitor Sacubitril. ACS Catalysis, 8(12), 11017–11021. [Link]
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The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]
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Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 3-(benzylamino)-2-methylpropanoate
This guide provides a detailed protocol for the proper disposal of Ethyl 3-(benzylamino)-2-methylpropanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established principles of chemical waste management and data extrapolated from structurally similar compounds.
I. Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is not merely a procedural task but a cornerstone of a robust safety culture. Every chemical waste generator is responsible for ensuring that waste is identified, segregated, and disposed of in a manner that minimizes risk to human health and the environment.[1][2] This principle is enshrined in regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[3]
II. Hazard Assessment and Safety Precautions
Based on data from analogous compounds, this compound is presumed to be harmful if swallowed or in contact with skin and may cause eye irritation.[4][7] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
III. Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. Unless confirmed to be non-hazardous by your institution's environmental health and safety (EHS) office, all chemical waste should be treated as hazardous.[9][10] Given the potential hazards of this compound, it is prudent to manage it as hazardous waste.
Step 2: Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[11][12] this compound waste should be collected in a dedicated container and not mixed with other waste streams, especially strong oxidizing agents or incompatible acids and bases.[13][14]
Step 3: Containerization
Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[14][15] The container must be in good condition, free from leaks or cracks.
Step 4: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[3] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Harmful," "Irritant").
Step 5: Accumulation and Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The SAA must be under the control of laboratory personnel and equipped with secondary containment to capture any potential leaks or spills.[12] Storage limits, typically no more than 55 gallons of hazardous waste, must be adhered to.[9][10]
Step 6: Arranging for Disposal
Once the waste container is full or ready for disposal, a pickup request should be submitted to your institution's EHS office.[9] Do not attempt to transport the waste yourself. Trained EHS personnel will collect the waste for final disposal at a licensed facility.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[10]
-
Collection of Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[11] Subsequent rinsates may also need to be collected depending on local regulations.
-
Defacing Labels: The original label on the container must be removed or completely defaced.[11]
-
Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of as regular laboratory glass or plastic waste.[16]
V. Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate action is crucial.
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2][13]
-
Major Spills: In the case of a large spill, evacuate the area and contact your institution's emergency response team immediately.[10]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
-
Ingestion or Inhalation: Move the affected person to fresh air. Seek immediate medical attention for all routes of exposure.[2]
VI. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste characterization, segregation, and proper containerization, researchers can ensure that this chemical is managed safely from generation to final disposal. Always prioritize safety and consult your institution's EHS department for specific guidance.
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]
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How To Dispose Non-Hazardous Waste. (2020). Temarry Recycling. Retrieved from [Link]
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Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
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Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. (n.d.). Cole-Parmer. Retrieved from [Link]
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Hazardous vs. Non-Hazardous Waste. (n.d.). VLS Environmental Services. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 3-(benzylamino)-2-methylpropanoate: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and fine chemical synthesis, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. Ethyl 3-(benzylamino)-2-methylpropanoate, a substituted aminopropanoate ester, represents a class of compounds utilized as intermediates in the development of bioactive molecules.[1] While specific toxicological data for this particular molecule is not widely documented, a thorough risk assessment based on its chemical structure and information from closely related analogs is essential for establishing robust safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
Given the presence of a secondary amine and an ethyl ester functional group, we must anticipate potential hazards associated with compounds of this nature. Safety data for the analogous compound, Ethyl 3-(benzylamino)propanoate (CAS No. 23583-21-3), indicates several key risks that form the basis of our PPE recommendations. The compound is classified as causing skin and serious eye irritation. Furthermore, it is considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3] Some safety information also suggests it may cause chemical burns to the skin, eyes, and respiratory tract.[4] Therefore, our primary objective is to prevent contact with skin, eyes, and to avoid inhalation of any aerosols or vapors.
Core Personal Protective Equipment (PPE) Requirements
A baseline of appropriate PPE is mandatory for all personnel handling this compound, regardless of the scale of the experiment. This standard ensemble is designed to provide a fundamental layer of protection against incidental contact.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] | Protects against accidental splashes of the liquid, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact, which can lead to irritation or burns.[4][6] |
| Body Protection | A standard laboratory coat. | Protects against minor splashes and spills, preventing contamination of personal clothing. |
| Footwear | Closed-toe shoes. | A fundamental laboratory safety requirement to protect feet from spills and falling objects.[5] |
Task-Specific PPE Escalation: A Risk-Based Workflow
Laboratory operations involving this compound can vary in risk level. The following workflow outlines the necessary escalation of PPE based on the specific task being performed. This ensures that the level of protection is always commensurate with the potential for exposure.
Caption: PPE selection workflow based on the task being performed.
Procedural Guidance for PPE Usage and Disposal
The efficacy of PPE is directly linked to its correct use. The following step-by-step protocols for donning, doffing, and disposal are critical to maintaining a safe working environment.
1. Donning PPE (Putting On):
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the lab coat.
-
Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before putting them on. If double-gloving, don the first pair, followed by the second.
-
Eye/Face Protection: Put on your safety glasses, goggles, or face shield. Adjust for a secure and comfortable fit.
2. Doffing PPE (Taking Off):
The removal of PPE should be performed in a manner that prevents cross-contamination.
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Avoid touching the outer surface of the gloves with your bare hands.
-
Lab Coat/Apron: Unfasten your lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye/Face Protection: Remove eye and face protection by handling the earpieces or headband.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
3. Disposal Plan:
Proper disposal of contaminated PPE is crucial to prevent secondary exposure.
-
Gloves and Disposable Items: All disposable PPE, such as nitrile gloves, that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, sealed hazardous waste container.[7]
-
Reusable PPE: Reusable items like chemical splash goggles and face shields should be decontaminated according to your institution's standard procedures before reuse.
-
Contaminated Lab Coats: Non-disposable lab coats that become contaminated should be professionally laundered by a service familiar with handling laboratory-contaminated clothing.
Emergency Preparedness: Eyewash and Safety Showers
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: For skin contact, remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[4]
All laboratories handling this and similar chemicals must have easily accessible and fully functional eyewash stations and safety showers.[4]
By adhering to these comprehensive PPE guidelines, researchers can confidently and safely handle this compound, ensuring that scientific advancement and personal safety go hand in hand.
References
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Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. Cole-Parmer.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Fisher Scientific.
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Ethyl 3-(benzylamino)propionate 97%. Sigma-Aldrich.
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SAFETY DATA SHEET. Thermo Fisher Scientific.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Fisher Scientific.
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
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eTools: Ammonia Refrigeration - General Safety. Occupational Safety and Health Administration (OSHA).
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SAFETY DATA SHEET. CymitQuimica.
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Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
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Ethyl 3-(Benzylamino)propionate. MySkinRecipes.
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Ethyl 3-(benzylamino)propanoate. BLD Pharm.
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Safety Data Sheet Ethyl 3-ethoxypropionate. Redox.
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Ethyl 3-(benzylamino)propionate 97%. Sigma-Aldrich.
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Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate | C18H19NO4 | CID. PubChem.
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Ethyl 3-(Benzylamino)propionate. Tokyo Chemical Industry Co., Ltd.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
